Ethyl methanesulfonylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-3-9-5(6)4-10(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCWQCYBCZADCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196220 | |
| Record name | Ethyl (methylsulphonyl)acetate | |
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Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4455-15-6 | |
| Record name | Acetic acid, 2-(methylsulfonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl methanesulfonylacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4455-15-6 | |
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| Record name | Ethyl (methylsulphonyl)acetate | |
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| Record name | Ethyl (methylsulphonyl)acetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.458 | |
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| Record name | ETHYL METHANESULFONYLACETATE | |
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Foundational & Exploratory
What are the properties of Ethyl methanesulfonylacetate?
Properties, Reactivity, and Applications in Drug Discovery
Executive Summary & Chemical Identity[1]
Ethyl methanesulfonylacetate (CAS: 4455-15-6) is a specialized bifunctional reagent widely utilized in medicinal chemistry as a building block for heterocyclic synthesis. Chemically, it is an active methylene compound , characterized by a methylene bridge (
This structural arrangement confers significant acidity to the
Critical Safety Distinction:
WARNING: Do not confuse Ethyl methanesulfonylacetate (
) with Ethyl methanesulfonate (EMS) (, CAS: 62-50-0). EMS is a potent alkylating agent and known mutagen/carcinogen. While Ethyl methanesulfonylacetate is an irritant, it possesses a distinct toxicological profile and reactivity pattern.[1]
Physicochemical Profile[1][3][4]
| Property | Value | Note |
| IUPAC Name | Ethyl 2-(methylsulfonyl)acetate | Also: Ethyl methylsulfonylacetate |
| CAS Number | 4455-15-6 | |
| Molecular Formula | ||
| Molecular Weight | 166.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 111–113 °C @ 0.2 mmHg | High vacuum required for distillation |
| Density | 1.234 g/mL @ 25 °C | Denser than water |
| Refractive Index | ||
| Solubility | Soluble in alcohols, DCM, THF | Limited water solubility |
Chemical Reactivity & Mechanistic Insight
The utility of ethyl methanesulfonylacetate stems from the activation of the methylene group . The sulfonyl and carbonyl moieties cooperatively stabilize the resulting carbanion through resonance and inductive effects.
Acidity and Nucleophilicity
The pKa of the
-
Deprotonation: Readily occurs with weak-to-moderate bases (e.g., piperidine,
, or NaOEt) to generate a stable carbanion. -
Nucleophilic Attack: The carbanion attacks electrophiles such as aldehydes (Knoevenagel), alkyl halides (Alkylation), or activated nitriles.
Structural Reactivity Map
Figure 1: Functional reactivity map of Ethyl methanesulfonylacetate highlighting the active methylene center.
Synthetic Applications in Drug Development[7]
Synthesis of Sulfonyl-Coumarins
One of the most robust applications is the synthesis of 3-(methylsulfonyl)-2H-chromen-2-ones (sulfonyl coumarins) via Knoevenagel condensation with salicylaldehydes. These derivatives are investigated for anti-inflammatory and anticancer properties.
Mechanism:
-
Base-mediated deprotonation of ethyl methanesulfonylacetate.
-
Nucleophilic attack on the aldehyde carbonyl.[2]
-
Dehydration and intramolecular transesterification (lactonization) to close the ring.
Synthesis of Functionalized Thiophenes
Reaction with thiobenzoylketene acetals or similar sulfur-containing electrophiles yields 3-amino-5-phenylthiophene-2-carboxylates . The sulfonyl group remains in the final structure or acts as a leaving group depending on the specific pathway, though typically it is retained to modulate lipophilicity.
Experimental Protocol: Knoevenagel Condensation
Objective: Synthesis of 3-(methylsulfonyl)-2H-chromen-2-one. Rationale: This protocol demonstrates the compound's utility in heterocycle formation using a "green" catalytic approach (Piperidine/Ethanol).
Materials
-
Salicylaldehyde (1.0 eq)[3]
-
Ethyl methanesulfonylacetate (1.0 eq)
-
Piperidine (Catalytic, 0.1 eq)
-
Ethanol (Solvent, anhydrous)
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of sulfonyl-coumarin derivatives.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (1.22 g, 10 mmol) and Ethyl methanesulfonylacetate (1.66 g, 10 mmol) in 20 mL of absolute ethanol.
-
Initiation: Add Piperidine (85 mg, ~100 µL) dropwise. Note: A slight color change (yellowing) indicates the formation of the iminium intermediate or deprotonation.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours. Monitor the consumption of the aldehyde by TLC (Hexane:EtOAc 7:3).
-
Work-up: Allow the reaction mixture to cool to room temperature. Often, the product precipitates spontaneously upon cooling. If not, cool the flask in an ice bath for 30 minutes.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with 5 mL of ice-cold ethanol to remove unreacted reagents and the catalyst.
-
Characterization: Dry the solid in a vacuum oven at 40 °C. The expected product is a white to off-white crystalline solid.
Safety and Handling (SDS Summary)
Ethyl methanesulfonylacetate is classified as an Irritant . It does not carry the extreme mutagenic warnings of ethyl methanesulfonate, but standard chemical hygiene is mandatory.
| Hazard Class | H-Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[4][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[4][1][5][6] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or open vessels must be conducted in a certified fume hood to prevent inhalation of vapors.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester group by atmospheric moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78201, Ethyl methanesulfonylacetate. Retrieved from [Link][5]
-
Verdía, P., et al. (2011). Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins. Molecules, 16(6), 4379-4388.[7] (Contextualizes the Knoevenagel condensation utility).
Sources
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- 2. jackwestin.com [jackwestin.com]
- 3. ETHYL METHANESULFONYLACETATE | CAS: 4455-15-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Ethyl methylsulfonylacetate 97 4455-15-6 [sigmaaldrich.com]
Technical Guide: Ethyl Methanesulfonylacetate (CAS 4455-15-6)
Advanced Synthetic Applications and Mechanistic Profiling[1]
Part 1: Executive Summary & Chemical Identity
Ethyl methanesulfonylacetate (EMSA) is a bifunctional organic building block characterized by a highly acidic methylene bridge flanked by two electron-withdrawing groups: a sulfone (
This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for EMSA, specifically targeting researchers in drug discovery and organic synthesis.[1]
Critical Safety Distinction
WARNING: Do not confuse Ethyl methanesulfonylacetate (CAS 4455-15-6) with Ethyl methanesulfonate (EMS, CAS 62-50-0) . [1] * EMSA (4455-15-6): Nucleophile, C-H acidic building block. [1] * EMS (62-50-0): Potent alkylating agent, mutagen, and carcinogen. [1][2] * Verification: Always verify the CAS number and structure (
) before use.
Part 2: Physicochemical Profile
The utility of EMSA stems from the synergistic electron-withdrawing effects of the sulfonyl and carbonyl moieties, rendering the
Table 1: Key Physical & Chemical Properties
| Property | Value | Context |
| CAS Number | 4455-15-6 | Unique Identifier |
| Formula | Molecular Weight: 166.20 g/mol | |
| Structure | Sulfone-stabilized ester | |
| Appearance | Colorless to pale yellow liquid | Often solidifies if pure/cold |
| Boiling Point | High boiling; requires vacuum distillation | |
| Density | Denser than water | |
| Refractive Index | Purity check parameter | |
| Solubility | Soluble in EtOH, DCM, THF, DMSO | Limited water solubility |
Part 3: Synthetic Utility & Mechanisms[4][5]
3.1 The Active Methylene Advantage
EMSA serves as a "masked" acrylic sulfone.[1] Upon Knoevenagel condensation with aldehydes, it forms
Primary Reaction Pathways:
-
Knoevenagel Condensation: Reaction with aromatic/aliphatic aldehydes to yield
-sulfonyl acrylates.[1] -
Cyclization: Subsequent intramolecular attack (e.g., by an ortho-phenol) to form heterocycles like 3-(methylsulfonyl)coumarins .[1]
-
Alkylation: Direct C-alkylation to introduce the methanesulfonylacetate motif.[1]
3.2 Mechanistic Visualization
The following diagram illustrates the divergent pathways for EMSA, highlighting its role in constructing the coumarin scaffold—a privileged structure in anticoagulant and anticancer drug discovery.
Figure 1: Mechanistic workflow of EMSA in the synthesis of sulfonyl-coumarins via Knoevenagel condensation followed by lactonization.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-(Methylsulfonyl)coumarin
This protocol demonstrates the "one-pot" reaction of EMSA with salicylaldehyde.[1] The sulfone group enhances the biological activity of the coumarin core.[1]
Reagents:
-
Ethyl methanesulfonylacetate (EMSA) (1.0 eq)[1]
-
Piperidine (Catalytic, 0.1 eq)[1]
-
Ethanol (Solvent, 0.5 M concentration)[1]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Dissolve salicylaldehyde (10 mmol) and EMSA (10 mmol, ~1.66 g) in absolute ethanol (20 mL).
-
Catalysis: Add piperidine (1 mmol, ~85 mg) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically appears as a new spot with lower than the aldehyde.[1] -
Workup:
-
Purification: Recrystallize the crude solid from hot ethanol or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).
-
Validation:
Protocol B: General Knoevenagel Condensation (Non-Cyclizing)
For reacting with non-phenolic aldehydes (e.g., benzaldehyde) to isolate the ethyl
-
Conditions: Mix Benzaldehyde (1 eq) + EMSA (1 eq) + Piperidine (0.05 eq) + Acetic Acid (0.05 eq) in Toluene.
-
Dean-Stark Trap: Reflux with a Dean-Stark trap to continuously remove water, driving the equilibrium toward the vinyl sulfone.[1]
-
Yield: Typically >85% after solvent removal and recrystallization.[1]
Part 5: Applications in Drug Discovery
EMSA is a strategic reagent for introducing the methylsulfonyl (
-
Metabolic Stability: Resistant to hydrolysis and oxidation.[1]
-
H-Bonding: The sulfone oxygens act as strong hydrogen bond acceptors.[1]
-
Electron Withdrawal: Modulates the pKa and reactivity of adjacent centers.[1]
Key Scaffolds Synthesized via EMSA:
-
Sulfonyl-Coumarins: Potential COX-2 inhibitors and anticoagulants.[1]
-
Thiophenes: Reaction of EMSA with isothiocyanates followed by alkyl halides yields highly substituted thiophenes (Gewald-type reactions).[1]
-
Pyrroles: Condensation with
-haloketones in the presence of amines.[1]
Part 6: Handling & Safety Data
While less hazardous than alkyl sulfonates, EMSA is an organic ester and irritant.[1]
-
GHS Classification:
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as esters can hydrolyze over time with moisture.[1]
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Sulfur content).[1]
Part 7: References
-
Verdía, P., et al. (2011).[1][5] "Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins." Molecules, 16(6), 4379-4388.[1][6][5] Link[1]
-
Sigma-Aldrich. (n.d.).[1] "Ethyl methylsulfonylacetate Product Specification." Link[1]
-
Song, H. M., & Kim, K. (2002).[1][5] "Rhodium(II)-mediated reactions of thiobenzoylketene S,N-acetals with
-diazo carbonyl compounds: synthesis of 2-substituted 3-alkylamino-5-phenylthiophenes." Journal of the Chemical Society, Perkin Transactions 1, (21), 2414-2417.[1][5] Link -
PubChem. (2024).[1] "Ethyl methanesulfonylacetate (Compound)."[1][6][7][8] National Library of Medicine.[1] Link[1]
Sources
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- 3. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 4. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
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- 6. 甲烷磺酰基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ETHYL METHANESULFONYLACETATE | CAS: 4455-15-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. Alcatraz Chemicals [chemball.com]
The Strategic Utility of Ethyl (Methylsulfonyl)acetate: A Technical Guide
Abstract
Ethyl (methylsulfonyl)acetate (EMSA) represents a critical class of active methylene compounds characterized by the convergence of two potent electron-withdrawing groups (EWGs): a sulfonyl moiety and an ester carbonyl. This unique electronic architecture renders the
Molecular Architecture & Physicochemical Profile[1][2]
The utility of EMSA stems from the "push-pull" dynamics (though primarily "pull-pull" regarding the methylene) of its functional groups. The sulfonyl group (
Chemical Identity & Properties
Note on Nomenclature: Researchers often confuse the sulfone (Target) with its sulfide precursor.[1][2] Ensure verification of CAS numbers before procurement.[1][2]
| Property | Data |
| IUPAC Name | Ethyl 2-methanesulfonylacetate |
| Common Name | Ethyl (methylsulfonyl)acetate (EMSA) |
| CAS Number | 4455-15-6 (Sulfone) |
| Precursor CAS | 4455-13-4 (Sulfide: Ethyl (methylthio)acetate) |
| Molecular Formula | |
| Molecular Weight | 166.20 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Boiling Point | 111-113 °C at 0.2 mmHg [1] |
| Density | 1.234 g/mL at 25 °C [1] |
| Acidity ( | ~11-13 (DMSO) |
Electronic Effects
The central methylene carbon is flanked by
-
Inductive Effect (-I): Both groups withdraw electron density through the
-framework.[1][2] -
Resonance Effect (-R): Upon deprotonation, the negative charge is delocalized onto both oxygen atoms of the sulfone and the carbonyl oxygen, creating a highly stable "soft" nucleophile.
Synthetic Protocols
The most robust route to EMSA involves the oxidation of Ethyl (methylthio)acetate . Direct synthesis from sulfonyl chlorides is less common due to the availability of the sulfide precursor.
Protocol: Catalytic Oxidation of Ethyl (methylthio)acetate
Objective: Selective oxidation of sulfide to sulfone without hydrolyzing the ester.
Reagents:
-
Ethyl (methylthio)acetate (1.0 eq)[3]
-
Hydrogen Peroxide (30% aq., 2.5 eq)
-
Sodium Tungstate (
, 0.02 eq) - Catalyst -
Acetic Acid (Solvent/Buffer)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Ethyl (methylthio)acetate and glacial acetic acid (5 mL per gram of substrate). Add Sodium Tungstate catalyst.[1][2]
-
Addition: Cool the mixture to 0-5°C using an ice bath. Add
dropwise via an addition funnel.[1][2] -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2] The sulfide spot (
) will disappear, passing through a sulfoxide intermediate to the sulfone ( ). -
Workup: Quench excess peroxide with saturated sodium sulfite (
).[1][2] Extract with Dichloromethane (DCM).[1][2] Wash organic layer with (to remove acetic acid) and Brine.[1][2] -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if solid, or distill under high vacuum if liquid.[1][2]
Figure 1: Stepwise oxidation pathway from sulfide precursor to EMSA target.
Reactivity & Mechanistic Insight: The Knoevenagel Condensation
The primary utility of EMSA in drug discovery is its ability to function as a C2-synthon in Knoevenagel condensations .[1][2] Unlike simple malonates, the sulfonyl group imparts unique solubility and leaving-group properties to the products.
Reaction Landscape
When reacted with aromatic aldehydes, EMSA yields
General Conditions:
-
Solvent: Ethanol, Toluene, or Ionic Liquids (e.g., [bmim]
).[2] -
Base: Piperidine (catalytic) + Acetic Acid (buffer), or Ammonium Acetate.[2]
-
Temperature: Reflux (Ethanol) or Room Temperature (Ionic Liquids).[1][2][4][5]
Mechanism of Action[6]
-
Deprotonation: The base removes an acidic proton from the EMSA methylene group, generating a stabilized carbanion.[1][2]
-
Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl.[1][2]
-
Elimination: Dehydration (loss of
) drives the equilibrium forward, resulting in the alkene.[2]
Figure 2: Mechanistic flow of the Knoevenagel condensation involving EMSA.
Applications in Drug Discovery: Heterocycle Synthesis
EMSA is a strategic building block for 2(5H)-furanones (butenolides), a core scaffold found in COX-2 inhibitors (e.g., Rofecoxib analogs) and antimicrobial agents [2].
Synthesis of 3-Sulfonyl-2(5H)-furanones
This workflow allows for the construction of lactones with a sulfonyl handle, which can be further functionalized or used to improve metabolic stability.[1]
Protocol Summary:
-
Condensation: React EMSA with an
-hydroxy ketone (or a precursor like an -halo ketone followed by hydrolysis).[1][2] -
Cyclization: Under acidic conditions, the ester undergoes intramolecular transesterification with the hydroxyl group.[1][2]
-
Result: A furanone ring with a methylsulfonyl group at the 3-position.[1][2][6][7]
Significance: The sulfonyl group at C3 improves the metabolic stability of the furanone ring against hydrolytic ring opening in vivo, a common failure mode for lactone drugs.
Safety & Handling (MSDS Summary)
While EMSA is a valuable reagent, it requires strict safety adherence.[1][2]
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (double gloving recommended).[1][2] |
| Eye Damage | H319: Causes serious eye irritation | Use chemical splash goggles.[1][2] |
| Respiratory | H335: May cause respiratory irritation | Handle only in a functioning fume hood.[1][2] |
| Storage | Hygroscopic | Store under inert gas (Nitrogen/Argon) in a desiccator.[1][2] |
References
-
Sigma-Aldrich. (2024).[1][2][6] Ethyl methylsulfonylacetate Product Specification & Safety Data Sheet. Link[6]
-
Verdía, P., et al. (2011).[1][2] "Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins." Molecules, 16(6), 4379-4388.[1][2] Link
-
PubChem. (2024).[1][2] Ethyl methanesulfonylacetate (Compound Summary). National Library of Medicine.[1][2] Link
-
Renzetti, A., et al. (2014).[1][2] "Yonemitsu-type condensations catalysed by proline and Eu(OTf)3." RSC Advances, 4, 47992-47999.[1][2] Link
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Physical and chemical properties of Ethyl methanesulfonylacetate
[1][2][3]
Executive Summary
Ethyl (methylsulfonyl)acetate (CAS 4455-15-6) is a specialized bifunctional organosulfur reagent widely utilized in medicinal chemistry and organic synthesis.[1] Characterized by an active methylene group flanked by a sulfonyl moiety and an ester group, it serves as a potent nucleophile upon deprotonation. This compound is a critical building block for constructing complex heterocyclic scaffolds, including coumarins and thiophenes, and plays a pivotal role in the synthesis of sulfone-containing pharmacophores.
⚠️ CRITICAL SAFETY DISTINCTION
DO NOT CONFUSE WITH ETHYL METHANESULFONATE (EMS)
Ethyl (methylsulfonyl)acetate (CAS 4455-15-6): A synthetic building block and active methylene compound.
Ethyl Methanesulfonate (CAS 62-50-0): A potent mutagen and alkylating agent (genotoxin).
These two compounds have distinct chemical behaviors and toxicity profiles. Ensure verification of CAS numbers before use in any experimental workflow.
Molecular Architecture & Identification
The reactivity of Ethyl (methylsulfonyl)acetate is dictated by its electronic structure. The central methylene carbon is bonded to two strong electron-withdrawing groups (EWGs): a methylsulfonyl group (
| Identifier | Details |
| IUPAC Name | Ethyl 2-(methylsulfonyl)acetate |
| Common Synonyms | Ethyl methanesulfonylacetate; (Methylsulfonyl)acetic acid ethyl ester |
| CAS Number | 4455-15-6 |
| Molecular Formula | |
| Molecular Weight | 166.19 g/mol |
| SMILES | CCOC(=O)CS(C)(=O)=O |
Physicochemical Profile
The following data represents the standard physical constants for high-purity (>97%) Ethyl (methylsulfonyl)acetate.
| Property | Value | Conditions |
| Physical State | Liquid (at room temp) | Standard Pressure |
| Appearance | Clear, colorless to pale yellow | -- |
| Boiling Point | 111–113 °C | @ 0.2 mmHg (Vacuum) |
| Density | 1.234 g/mL | @ 25 °C |
| Refractive Index ( | 1.456 | @ 20 °C |
| Flash Point | >109 °C (Closed Cup) | -- |
| Solubility | Soluble | THF, DMF, Ethanol, Ethyl Acetate, DCM |
| Acidity ( | ~11–13 (Estimated) |
Analysis: The high boiling point relative to its molecular weight is attributed to the polarity of the sulfone group. The density (>1.2 g/mL) is characteristic of sulfonyl-containing organics, facilitating phase separation from aqueous layers during extraction (where it will form the bottom layer).
Synthesis & Production
The industrial and laboratory preparation of Ethyl (methylsulfonyl)acetate typically involves the nucleophilic substitution of ethyl chloroacetate with a sulfinate salt. This method is preferred over oxidation of the sulfide due to higher selectivity and safety.
Mechanistic Workflow
The reaction proceeds via an
Figure 1: Synthesis pathway via nucleophilic substitution of ethyl chloroacetate.
Experimental Protocol (Standard Scale)
Reagents: Sodium methanesulfinate (1.0 eq), Ethyl chloroacetate (1.0 eq), Ethanol (Solvent).
-
Dissolution: Dissolve sodium methanesulfinate in absolute ethanol.
-
Addition: Add ethyl chloroacetate dropwise to the solution at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor consumption of starting material via TLC or GC.
-
Workup: Cool the mixture. Filter off the precipitated Sodium Chloride (NaCl).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under high vacuum (0.2 mmHg) to obtain the pure product as a colorless liquid.
Chemical Reactivity & Applications
Ethyl (methylsulfonyl)acetate functions primarily as a C-nucleophile . The methylene protons are highly acidic due to the inductive and resonance stabilization provided by the adjacent sulfone and ester groups.
Alkylation Reactions
Upon treatment with a base (e.g., NaH,
-
Application: Synthesis of
-substituted sulfones. -
Conditions: Polar aprotic solvents (DMF, DMSO) or polar protic (EtOH) depending on the base used.
Knoevenagel Condensation
The compound undergoes condensation with aldehydes and ketones to form
Figure 2: Mechanism of Knoevenagel condensation utilized in heterocycle synthesis.
Heterocycle Synthesis (Case Study: Coumarins)
One of the most valuable applications is the synthesis of 3-(methylsulfonyl)coumarins.
-
Reaction: Salicylaldehyde + Ethyl (methylsulfonyl)acetate.
-
Catalyst: Piperidine or ionic liquids.
-
Mechanism: Knoevenagel condensation followed by intramolecular transesterification (lactonization).
-
Significance: Sulfonyl-coumarins exhibit potent biological activities, including COX-2 inhibition and anticancer properties.
Handling, Safety, & Storage[8]
Hazard Identification (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocols
-
Temperature: Store at room temperature (15–25 °C).
-
Atmosphere: Keep under inert gas (
or Ar) if storing for extended periods to prevent moisture absorption (hygroscopic potential). -
Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.
Disposal
Dispose of as hazardous organic waste containing sulfur. Do not discharge into drains.
References
-
Sigma-Aldrich. Ethyl methylsulfonylacetate Product Specification & Safety Data Sheet. Link
-
PubChem. Ethyl (methylsulfonyl)acetate Compound Summary (CID 78201). National Library of Medicine. Link
-
Verdía, P., et al. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 16(6), 4379-4388. Link
-
SynQuest Laboratories. Ethyl (methylsulfonyl)acetate Properties and Specifications. Link
-
ChemicalBook. Ethyl chloroacetate Synthesis and Reactions. Link
Ethyl methanesulfonylacetate molecular weight and density
Title: Technical Profile & Synthetic Utility: Ethyl Methanesulfonylacetate (EMSA) Subtitle: Physicochemical Characterization, Reactivity Mechanisms, and Applications in Covalent Drug Discovery[1][2]
Executive Summary
Ethyl methanesulfonylacetate (EMSA), also known as ethyl 2-(methylsulfonyl)acetate (CAS 4455-15-6), represents a critical class of "active methylene" reagents in organic synthesis.[1][2] Unlike its structural cousin ethyl methanesulfonate (EMS)—a potent mutagen and alkylating agent—EMSA functions primarily as a nucleophile precursor.[1][2] Its utility is defined by the high acidity of the
This guide provides a definitive technical analysis of EMSA, focusing on its precise physicochemical metrics (Molecular Weight and Density) and its pivotal role in synthesizing vinyl sulfones—electrophilic warheads increasingly utilized in covalent inhibitor design (e.g., targeted protein degradation).[1][2]
Part 1: Physicochemical Profile[1][2][3][4][5]
Accurate stoichiometry in drug development relies on precise mass-volume calculations.[1][2] The following data is validated against high-purity commercial standards (Sigma-Aldrich/Merck).
Table 1: Core Physicochemical Specifications
| Property | Value | Unit | Conditions / Notes |
| Molecular Weight (MW) | 166.19 | g/mol | Based on formula |
| Density | 1.234 | g/mL | At 25 °C (Standard Liquid State) |
| Boiling Point | 111–113 | °C | At 0.2 mmHg (Vacuum Distillation) |
| Refractive Index ( | 1.456 | - | At 20 °C |
| Physical State | Liquid | - | Clear, colorless to pale yellow |
| Solubility | High | - | Soluble in alcohols, THF, DCM, EtOAc |
Critical Safety Distinction: Do not confuse Ethyl methanesulfonylacetate (Nucleophile) with Ethyl methanesulfonate (EMS) (CAS 62-50-0).[1][2] EMS is a volatile, genotoxic alkylating agent.[1][2] Always verify the CAS number 4455-15-6 before use.[1][2]
Part 2: Structural Analysis & Reactivity
The synthetic power of EMSA lies in its active methylene bridge .[1][2] The electron-withdrawing nature of the sulfonyl (
Mechanistic Pathway: Knoevenagel Condensation
In medicinal chemistry, EMSA is most frequently employed to synthesize
Figure 1: Reaction pathway for the synthesis of vinyl sulfones using EMSA.[1][2] The active methylene is deprotonated to attack an aldehyde, followed by spontaneous dehydration.[1][2]
Part 3: Experimental Protocol
Workflow: Synthesis of 3-(Methylsulfonyl)-2H-chromen-2-one
This protocol demonstrates the use of EMSA in a Knoevenagel condensation to form a coumarin derivative, a common scaffold in anticoagulant and anticancer research.
Reagents:
Step-by-Step Methodology:
-
Stoichiometric Setup:
-
Reaction Initiation:
-
Dissolve 10 mmol of salicylaldehyde and 1.35 mL of EMSA in 20 mL of anhydrous ethanol in a round-bottom flask.
-
Add 5 drops of piperidine while stirring.
-
-
Reflux:
-
Workup & Isolation:
-
Characterization:
Part 4: Handling & Stability
Liquid Handling Strategy
Because the density of EMSA (1.234 g/mL) is significantly higher than water and common organic solvents (e.g., EtOAc ~0.90 g/mL), it will form the bottom layer in biphasic aqueous extractions if unreacted material remains.[1][2]
-
Storage: Store in a cool, dry place. While stable at room temperature, keeping it under an inert atmosphere (Nitrogen/Argon) prevents hydrolysis of the ester group over long-term storage.[1][2]
-
Incompatibility: Avoid strong oxidizing agents and strong reducing agents (e.g.,
), which can reduce the ester or sulfone moieties.[1][2]
Visualizing the Workup Logic
Figure 2: Separation logic.[1][2] Although EMSA is dense, it is highly soluble in organic solvents, ensuring it remains in the upper organic layer during standard extraction with Ethyl Acetate.[1][2]
References
-
Sigma-Aldrich. Ethyl methylsulfonylacetate Product Specification (CAS 4455-15-6).[1][2] Retrieved from [1][2]
-
PubChem. Ethyl methanesulfonylacetate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]
-
Verdía, P., et al. (2011).[1][2] Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins.[1][2] Molecules, 16(6), 4379-4388.[1][2]
-
Song, H. M., & Kim, K. (2002).[1][2] Rhodium(II)-mediated reactions of thiobenzoylketene S,N-acetals.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[1][2]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methanesulfonylacetate, a key building block in organic synthesis, is an ester of methanesulfonic acid. Its unique chemical structure, incorporating both an ester and a sulfone functional group, makes it a valuable reagent in the synthesis of a variety of heterocyclic compounds and other complex molecules of interest in medicinal chemistry and materials science. A thorough understanding of its fundamental physicochemical properties, such as boiling point and refractive index, is paramount for its effective use in research and development. These parameters are not only critical for confirming the identity and purity of the compound but also for designing appropriate reaction and purification protocols. This guide provides a comprehensive overview of the boiling point and refractive index of Ethyl methanesulfonylacetate, including the theoretical underpinnings of these properties and detailed experimental procedures for their accurate determination.
Physicochemical Properties of Ethyl Methanesulfonylacetate
A summary of the key physical and chemical properties of Ethyl methanesulfonylacetate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄S | PubChem[1] |
| Molecular Weight | 166.20 g/mol | PubChem[1] |
| Boiling Point | 111-113 °C at 0.2 mmHg | Sigma-Aldrich[2] |
| Refractive Index (n20/D) | 1.456 | Sigma-Aldrich |
| Density | 1.234 g/mL at 25 °C | Sigma-Aldrich |
| CAS Number | 4455-15-6 | Sigma-Aldrich[2] |
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This property is a sensitive indicator of purity, as impurities can either elevate or depress the boiling point. For compounds like Ethyl methanesulfonylacetate, which have a relatively high boiling point at atmospheric pressure, determination under reduced pressure (vacuum distillation) is the preferred method to prevent thermal decomposition.
Theoretical Basis for Vacuum Distillation
Lowering the external pressure above a liquid reduces the temperature required to reach its boiling point. This relationship is fundamental to vacuum distillation and is particularly advantageous for thermally sensitive compounds. By distilling at a lower temperature, the risk of degradation is significantly minimized, ensuring the integrity of the compound.
Experimental Protocol for Boiling Point Determination under Vacuum
This protocol outlines the micro-boiling point determination method, which is suitable for small sample volumes.
Materials:
-
Ethyl methanesulfonylacetate sample
-
Capillary tube (sealed at one end)
-
Thermometer
-
Small test tube
-
Heating oil bath (e.g., silicone oil)
-
Stirring apparatus
-
Vacuum source and pressure gauge
Procedure:
-
Sample Preparation: Place a few drops of Ethyl methanesulfonylacetate into the small test tube.
-
Capillary Insertion: Invert the sealed capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer and immerse them in the heating oil bath.
-
Heating and Observation: Begin heating the oil bath while stirring to ensure even temperature distribution. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Pressure Recording: Record the pressure from the vacuum gauge at the moment the boiling point is determined.
Caption: Workflow for Vacuum Boiling Point Determination.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a fundamental physical property that is dependent on the temperature and the wavelength of light. For organic liquids, the refractive index is a valuable tool for identification and quality control, as it is highly sensitive to impurities.
Principle of Refractometry
An Abbe refractometer is commonly used to measure the refractive index of liquids. It operates on the principle of critical angle. Light is passed through a thin layer of the sample between two prisms. By rotating the prisms, the critical angle can be determined, from which the refractive index is calculated. The measurement is typically performed at a standard temperature (20°C) and wavelength (the sodium D-line, 589 nm), denoted as nD20.
Experimental Protocol for Refractive Index Measurement
Materials:
-
Ethyl methanesulfonylacetate sample
-
Abbe refractometer
-
Constant temperature water bath (set to 20°C)
-
Dropper
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol or isopropanol)
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).
-
Temperature Equilibration: Ensure the refractometer prisms are at the desired temperature (20°C) by circulating water from the constant temperature bath.
-
Sample Application: Open the prism assembly and place a few drops of the Ethyl methanesulfonylacetate sample onto the surface of the lower prism.
-
Measurement: Close the prisms and allow a few minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Reading the Value: Read the refractive index value from the instrument's scale.
-
Cleaning: Thoroughly clean the prism surfaces with a suitable solvent and a soft, lint-free tissue after the measurement.
Caption: Workflow for Refractive Index Measurement.
Synthesis and Purification
A reliable method for the preparation of Ethyl methanesulfonylacetate involves the reaction of methanesulfonyl chloride with the sodio derivative of ethyl acetoacetate in ethanol.[3]
Synthesis Protocol
Reactants:
-
Sodium
-
Absolute ethanol
-
Ethyl acetoacetate
-
Methanesulfonyl chloride
Procedure:
-
Sodium Ethoxide Formation: Dissolve sodium (0.32 mol) in absolute ethanol (500 ml).
-
Enolate Formation: Add ethyl acetoacetate (0.3 mol) to the sodium ethoxide solution and gently reflux for 15 minutes.
-
Reaction with Sulfonyl Chloride: Add methanesulfonyl chloride (0.3 mol) to the reaction mixture and reflux with stirring for 48 hours.[3]
-
Workup:
-
Cool the mixture and filter to remove the precipitated sodium chloride.
-
Remove the ethanol under vacuum.
-
Add water (500 ml) to the oily residue.
-
Extract the crude product with chloroform (3 x 150 ml).
-
Wash the combined organic extracts with water and dry over magnesium sulfate.
-
Evaporate the chloroform.
-
Purification
The crude Ethyl methanesulfonylacetate can be purified by vacuum distillation.[3] This is essential to remove any unreacted starting materials and byproducts.
Safety, Handling, and Storage
Ethyl methanesulfonylacetate is classified as a substance that causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
The boiling point and refractive index are critical physicochemical parameters for Ethyl methanesulfonylacetate, providing essential information for its identification, purification, and use in synthetic applications. The protocols outlined in this guide offer a framework for the accurate and reliable determination of these properties. Adherence to proper experimental technique and safety precautions is paramount when working with this and any chemical reagent.
References
-
A convenient synthesis of ethyl sulphonylacetates. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]
-
Ethyl methanesulfonylacetate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
Sources
Technical Whitepaper: Ethyl Methanesulfonylacetate
Chemical Identity, Nomenclature, and Synthetic Utility in Drug Discovery
Executive Summary
Ethyl methanesulfonylacetate (CAS: 4455-15-6) serves as a critical C2 building block in medicinal chemistry, distinguished by its "active methylene" functionality.[1] Positioned between a sulfonyl group and an ester carbonyl, the central methylene protons exhibit significant acidity (
Part 1: Chemical Identity & Nomenclature
Precision in nomenclature is paramount in chemical procurement and database searching. Ethyl methanesulfonylacetate is frequently confused with Ethyl methanesulfonate (a potent alkylating agent and genotoxin), despite having vastly different structures and reactivity profiles.
Core Identifiers
| Property | Specification |
| Primary Name | Ethyl methanesulfonylacetate |
| CAS Registry Number | 4455-15-6 |
| Molecular Formula | |
| Molecular Weight | 166.20 g/mol |
| InChI Key | OCCWQCYBCZADCE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CS(=O)(=O)C |
Synonym Reference Table
Researchers should use the following terms when querying databases like SciFinder, Reaxys, or PubChem.
| Category | Synonyms | Context |
| IUPAC / Systematic | Ethyl (methylsulfonyl)acetateAcetic acid, (methylsulfonyl)-, ethyl ester | Formal chemical indexing |
| Common / Trivial | Ethyl mesylacetateEthyl methylsulfonylacetate | Laboratory shorthand |
| Structural Abbreviations | Notebook notation |
Nomenclature Visualization
The following diagram deconstructs the chemical name to correlate specific structural motifs with their functional designations.
Figure 1: Structural deconstruction of Ethyl methanesulfonylacetate nomenclature.
Part 2: Structural Analysis & Reactivity Profile
The "Active Methylene" Phenomenon
The synthetic utility of ethyl methanesulfonylacetate is derived from the methylene group (
-
Acidity (
): The protons on the central methylene are highly acidic, with an estimated of 11–12. This allows for deprotonation using weak bases (e.g., piperidine, , or triethylamine) rather than requiring strong bases like LDA or NaH. -
Stability: Unlike
-keto esters (e.g., ethyl acetoacetate), the sulfonyl group does not undergo enolization to the same extent, providing a stable nucleophile for condensation reactions. -
Physical State: Typically a low-melting solid (
) or a viscous liquid if supercooled. It has a high flash point ( ), making it safer to handle than lower molecular weight esters.
Analytical Characterization (Self-Validation)
To verify the identity of the reagent before use, the following NMR signals are diagnostic:
-
NMR (
, 300 MHz):-
4.31 (q,
, 2H, ) – Ester methylene. -
4.05 (s, 2H,
) – The diagnostic "active methylene" singlet. -
3.15 (s, 3H,
) – Methyl sulfone singlet. -
1.35 (t,
, 3H, ) – Ester methyl.
-
4.31 (q,
Part 3: Synthetic Application Workflows
Protocol A: Knoevenagel Condensation
This reaction is the primary gateway to
Mechanism: The base deprotonates the active methylene, generating a carbanion that attacks the aldehyde carbonyl. Dehydration follows, yielding the alkene.
Step-by-Step Methodology:
-
Reagents: Dissolve 1.0 eq of Aromatic Aldehyde (e.g., Benzaldehyde) and 1.0 eq of Ethyl methanesulfonylacetate in Ethanol (0.5 M concentration).
-
Catalyst: Add 0.1 eq of Piperidine or Morpholine.
-
Reaction: Reflux at
for 2–4 hours. Monitor by TLC (the product is usually less polar than the starting aldehyde). -
Workup: Cool the mixture to
. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol. -
Yield: Typical yields range from 80–95%.
Protocol B: Gewald-Type Thiophene Synthesis
Ethyl methanesulfonylacetate is a precursor for 2-amino-3-sulfonylthiophenes, a scaffold found in allosteric modulators.
Workflow Diagram:
Figure 2: Synthetic pathway from Ethyl methanesulfonylacetate to bioactive thiophene scaffolds.
Part 4: Safety & Handling (E-E-A-T)
While less volatile than ethyl methanesulfonate, this compound requires standard chemical hygiene.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent moisture absorption, which can hydrolyze the ester.
-
Differentiation Warning: Do NOT confuse with Ethyl Methanesulfonate (EMS). EMS is a mutagen used to induce DNA damage. Ethyl methanesulfonylacetate is a building block. Always verify the structure before use in biological assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78201, Ethyl methanesulfonylacetate. Retrieved from [Link]
-
Verdía, P., et al. (2011). Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins.[1] Molecules, 16(6), 4379-4388.[1] Retrieved from [Link]
-
Song, H. M., & Kim, K. (2002). Rhodium(II)-mediated reactions of thiobenzoylketene S,N-acetals with
-diazo carbonyl compounds.[1] Journal of the Chemical Society, Perkin Transactions 1, (21), 2414-2417.[1]
Sources
Technical Monograph: Ethyl Methanesulfonylacetate (EMSA) as a Sulfonyl-Stabilized Active Methylene Scaffold
[1][2]
Executive Summary
Ethyl methanesulfonylacetate (EMSA) represents a specialized class of active methylene compounds where the nucleophilic carbon is flanked by a carboxylate ester and a methylsulfonyl group.[1] Unlike the ubiquitous diethyl malonate, EMSA introduces a sulfur-based auxochrome that fundamentally alters the electronic landscape of the molecule.[1] This guide delineates the utility of EMSA in constructing pharmacophores, specifically focusing on its role in generating vinyl sulfones (Michael acceptors) and heterocyclic cores like coumarins and thiophenes.[1]
Chemical Architecture & Reactivity Profile[1][2]
The "Pull-Pull" Electronic System
The defining feature of EMSA is the methylene bridge (
-
Acidity (
): While diethyl malonate has a of ~13, the sulfonyl group is generally more electron-withdrawing than a carbonyl.[1] Consequently, the -protons in EMSA are highly acidic, allowing for deprotonation by weaker bases (e.g., piperidine, triethylamine) compared to the alkoxides often required for malonates.[1] -
Nucleophilicity: Upon deprotonation, the resulting carbanion is resonance-stabilized across both the carbonyl and sulfonyl oxygens, creating a "soft" nucleophile ideal for conjugate additions and
alkylations.[1]
Mechanistic Pathway: Enolate Formation
The following diagram illustrates the activation of EMSA, highlighting the dual-resonance stabilization that drives its reactivity.
Figure 1: Activation pathway of EMSA generating the reactive carbanion species.
Synthetic Methodologies
Knoevenagel Condensation (The Workhorse Reaction)
The most prevalent application of EMSA is the condensation with aldehydes to form
Reaction General Scheme:
Key Advantages over Malonates:
-
Reaction Rate: The enhanced acidity of EMSA often allows for milder conditions (room temperature or lower reflux temps).[1][2]
-
Product Utility: The resulting vinyl sulfone group is a versatile handle for subsequent cycloadditions (e.g., Diels-Alder) or nucleophilic scavenging in medicinal chemistry.[1][2]
Heterocyclic Cyclization (Coumarins)
EMSA reacts with salicylaldehydes (2-hydroxybenzaldehydes) to form 3-(methylsulfonyl)coumarins.[1][2] This is a variation of the Knoevenagel condensation followed by an intramolecular transesterification.[2]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(methylsulfonyl)-3-phenylacrylate
Target: Creation of a vinyl sulfone Michael acceptor.[1][2]
Reagents:
-
Benzaldehyde (10 mmol, 1.0 eq)[1]
-
Ethyl methanesulfonylacetate (10 mmol, 1.0 eq)[1]
-
Piperidine (0.5 mmol, 0.05 eq)[1]
-
Acetic Acid (0.5 mmol, 0.05 eq)[1]
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (if using toluene) and a reflux condenser.
-
Charging: Add Benzaldehyde and EMSA to the solvent (20 mL).
-
Catalysis: Add Piperidine and Acetic Acid. Note: The combination forms a buffered salt that prevents side reactions like Cannizzaro.
-
Reflux: Heat the mixture to reflux.
-
Workup: Cool to room temperature.
-
Purification: Recrystallize from Ethanol/Hexane.
Protocol B: Synthesis of 3-(Methylsulfonyl)-2H-chromen-2-one (Coumarin Derivative)
Target: Heterocyclic scaffold construction.
Reagents:
Methodology:
-
Mix Salicylaldehyde and EMSA in Ethanol (15 mL).
-
Stir at reflux for 3 hours. The solution will typically darken.
-
Mechanism Check: The initial Knoevenagel adduct undergoes rapid intramolecular lactonization (attack of the phenolic -OH on the ester carbonyl) to close the coumarin ring.[1]
-
Isolation: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.[2][5]
-
Purification: Filter and recrystallize from ethanol.
Data Presentation: Solvent & Catalyst Effects[1][2][5][6][7]
The following table summarizes optimization parameters for the Knoevenagel condensation of EMSA with 4-chlorobenzaldehyde.
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | Piperidine | 78 (Reflux) | 3.0 | 82 | Standard protocol; green solvent.[1][2] |
| Toluene | Pip/AcOH | 110 (Reflux) | 2.5 | 91 | Azeotropic water removal drives equilibrium.[1][2] |
| Water | DBU | 25 (RT) | 1.5 | 88 | "On-water" accelerated chemistry; requires vigorous stirring.[1][2] |
| DMF | 80 | 4.0 | 65 | Lower yield due to difficult workup/side reactions.[2] |
Divergent Synthesis Workflow
The versatility of EMSA allows it to serve as a branching point for multiple drug scaffolds.[2]
Figure 2: Divergent synthetic pathways utilizing EMSA as the core building block.
Troubleshooting & Stability
-
Hydrolysis Risk: The ester group in EMSA is susceptible to hydrolysis under strong basic aqueous conditions (e.g., NaOH/Water).[1][2] If the carboxylic acid is not desired, use non-nucleophilic bases (DBU, t-BuOK) in anhydrous solvents.[1]
-
Sulfone Stability: The methylsulfonyl group is generally robust.[2] However, under reductive conditions (e.g.,
), the ester will reduce to the alcohol, but the sulfone usually remains intact unless specific desulfonylation conditions (e.g., Na/Hg) are applied.[1] -
Handling: EMSA is a combustible liquid (Flash point ~109°C).[1][2][6] It causes skin and serious eye irritation.[2] Standard PPE (gloves, goggles) is mandatory.[1][2]
References
Sources
- 1. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs [mdpi.com]
- 2. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl methylsulfonylacetate 97 4455-15-6 [sigmaaldrich.com]
Acidity of alpha-protons in Ethyl methanesulfonylacetate
Executive Summary
Ethyl methanesulfonylacetate (EMSA) represents a critical class of "active methylene" compounds where the
This guide provides a comprehensive analysis of the acidity of EMSA, grounding theoretical pKa values in structural reality and translating these properties into robust synthetic protocols. We also address the critical drug development implication: the stability of the ester moiety and the risk of generating genotoxic impurities (Ethyl Methanesulfonate - EMS).
Part 1: Structural & Electronic Basis of Acidity
The acidity of the methylene protons in EMSA (
The Dual-Activation Mechanism
Unlike diethyl malonate or ethyl acetoacetate, EMSA possesses a sulfonyl group. The sulfonyl group is a more potent electron-withdrawing group than the carbonyl due to the high oxidation state of sulfur and its ability to stabilize negative charge through expansion of the valence shell (d-orbital participation) or negative hyperconjugation (
-
Inductive Effect (-I): The sulfonyl sulfur is positively polarized, exerting a strong pull on the
-electrons of the -carbon, significantly weakening the bond. -
Resonance Effect (-M): Upon deprotonation, the resulting carbanion is delocalized. While the carbonyl oxygen accepts electron density via classic
-orbital overlap (forming an enolate), the sulfonyl group stabilizes the charge through polarization and delocalization onto the sulfonyl oxygens.
Orbital Hybridization Changes
The deprotonation event triggers a rehybridization of the
Part 2: Quantitative Acidity Profile
Precise pKa values are solvent-dependent.[1][2] In drug development, understanding the acidity in both protic (Water) and polar aprotic (DMSO) solvents is vital for selecting the appropriate base for alkylation or condensation reactions.
Table 1: Comparative Acidity Profile (Active Methylene Compounds)
| Compound | Structure | pKa (DMSO) | pKa (Water) | Electronic Driver |
| Ethyl methanesulfonylacetate | ~12.5 - 13.5 | ~10.5 - 11.5 | Sulfonyl + Ester (-I/-M) | |
| Bis(methylsulfonyl)methane | 15.0 | 12.5 | Dual Sulfonyl (Strong -I) | |
| Diethyl malonate | 16.4 | 13.0 | Dual Ester (Weak -M) | |
| Ethyl acetoacetate | 14.2 | 10.7 | Ketone + Ester | |
| Ethyl acetate | 29.5 | ~25 | Single Ester (Weak) |
Key Insight: EMSA is significantly more acidic than diethyl malonate (approx. 3-4 log units in DMSO). This implies that weaker bases (e.g., Sodium Carbonate or Potassium Carbonate) are often sufficient for deprotonation, avoiding the need for strong alkoxides that could cause transesterification or hydrolysis.
Part 3: Mechanistic Implications for Synthesis
The acidity of EMSA dictates its reactivity profile. The stability of the carbanion makes it an excellent nucleophile for
Base Selection & Alkylation Kinetics
Using a base that matches the pKa of the acid ensures an equilibrium concentration of the enolate.
-
Recommendation: Use
in Acetone or DMF. -
Why: The pKa of conjugate acid
is 10.3. This provides sufficient driving force to deprotonate EMSA (pKa ~11) without generating a high concentration of free hydroxide, which degrades the sulfonyl ester.
The Genotoxicity Vector (Critical for Pharma)
Researchers must be acutely aware that EMSA contains an ethyl ester and a sulfonyl group. Under acidic conditions or high thermal stress in the presence of ethanol, there is a theoretical risk of ester interchange or hydrolysis leading to Ethyl Methanesulfonate (EMS) , a potent alkylating agent and known genotoxin.
-
Control Strategy: Avoid acidic workups with ethanol. Monitor reaction mixtures for EMS formation using derivatization HPLC methods.
Part 4: Experimental Protocols
Protocol A: Potentiometric pKa Determination (Self-Validating)
To accurately determine the pKa of EMSA in aqueous media.
Reagents:
-
EMSA (High Purity >99%)
-
0.1 N NaOH (Standardized)
-
0.1 N HCl
-
KCl (Ionic strength adjuster)
Methodology:
-
Preparation: Dissolve 1.0 mmol of EMSA in 50 mL of degassed water containing 0.1 M KCl. Ensure temperature is thermostated to 25°C.
-
Calibration: Calibrate pH electrode using buffers at pH 4.0, 7.0, and 10.0. Slope must be
. -
Titration: Titrate with 0.1 N NaOH using an autotitrator. Add titrant in 10
increments. -
Validation (The "Trust" Step): Perform a back-titration with 0.1 N HCl. The hysteresis loop should be negligible (< 0.05 pH units). If hysteresis is observed, keto-enol tautomerization kinetics or hydrolysis may be interfering.
-
Calculation: Use the Bjerrum method or Gran plot analysis to determine the pKa at the half-equivalence point.
Protocol B: Controlled Mono-Alkylation of EMSA
To synthesize alpha-substituted sulfonyl esters for SAR studies.
Reagents:
-
EMSA (1.0 eq)
-
Alkyl Halide (1.1 eq)
- (1.5 eq, anhydrous, freshly ground)
-
DMF (Dry, 5 volumes)
Workflow:
-
Charge: Add EMSA and DMF to a reactor. Stir at 0°C.
-
Activation: Add
in one portion. Stir for 30 mins. Checkpoint: The suspension should turn slightly yellow, indicating carbanion formation. -
Addition: Add Alkyl Halide dropwise over 20 mins. Maintain temp < 5°C to suppress bis-alkylation.
-
Reaction: Warm to RT and monitor by TLC/LC-MS.
-
Quench: Pour into ice-cold dilute HCl (pH ~4). Extract with EtOAc.
-
Safety Check: Test organic layer for residual alkylating agents before rotary evaporation.
Part 5: Visualization of Pathways
Resonance Stabilization & Reactivity
Figure 1: Deprotonation pathway showing the dual resonance stabilization that drives the acidity of EMSA.
Genotoxic Impurity Risk Pathway
Figure 2: Critical safety pathway. Acidic hydrolysis in the presence of ethanol can generate EMS, a regulated impurity.
References
-
Bordwell pKa Table (Acidity in DMSO). Hans J. Reich Collection, University of Wisconsin-Madison. [Link]
-
PubChem Compound Summary: Ethyl methanesulfonylacetate. National Center for Biotechnology Information (2023). [Link]
-
Acidity of Alpha-Hydrogens. Chemistry LibreTexts (2023). [Link]
-
Determination of Alkyl Methanesulfonates (Genotoxic Impurities). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Procurement and Validation Guide: Ethyl Methanesulfonylacetate
CAS: 4455-15-6 | Formula:
Executive Summary: The "Chameleon" Reagent
Ethyl methanesulfonylacetate (EMSA) is a specialized sulfone ester widely utilized in medicinal chemistry for Knoevenagel condensations and the synthesis of
Critical Procurement Warning: There is a frequent cataloging error in third-party databases where this compound is confused with its sulfide precursor, Ethyl (methylthio)acetate (CAS 4455-13-4) .[1][2] The sulfide is distinct: it has a lower oxidation state, a foul odor, and different reactivity.[2]
-
Target: Ethyl methanesulfonylacetate (Sulfone)
CAS 4455-15-6 [1][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Precursor: Ethyl (methylthio)acetate (Sulfide)
CAS 4455-13-4 [1][2]
This guide outlines the strategic sourcing, quality validation, and handling protocols required to integrate EMSA into high-integrity research workflows.
Strategic Sourcing & Supplier Landscape
Due to the specialized nature of EMSA, "Tier 1" bulk suppliers often hold low stock.[2] A tiered sourcing strategy is recommended to ensure continuity of supply.[2]
Supplier Decision Matrix
| Tier | Supplier Type | Recommended Vendors | Use Case | Risk Profile |
| 1 | Global Catalog | Sigma-Aldrich (Merck) , TCI Chemicals | Reference standards, small scale (<5g).[1] | Low. High QC, but often backordered. |
| 2 | Building Block Specialists | Combi-Blocks , Enamine , Apollo Scientific | Med-chem scale (10g - 100g).[1] Generally best price/purity ratio.[2] | Low-Medium. Check batch COA. |
| 3 | Aggregators | Fisher Scientific , VWR | Procurement consolidation.[2] | Medium. They drop-ship from Tier 2; adds lead time.[1][2] |
The "Make vs. Buy" Contingency
If EMSA (CAS 4455-15-6) is globally out of stock—a common occurrence for specific sulfones—researchers should procure the abundant precursor, Ethyl (methylthio)acetate (CAS 4455-13-4) , and perform a rapid oxidation.[1][2]
Reaction:
-
Reagent: Oxone® (Potassium peroxymonosulfate) in MeOH/H₂O.[2]
-
Yield: Typically >90% quantitative conversion.[2]
-
Advantage: The precursor (CAS 4455-13-4) is 5x cheaper and widely available from TCI (Product M0897) or Sigma.[1][2]
Procurement Logic Flow
The following decision tree illustrates the optimal sourcing path based on project constraints.
Figure 1: Strategic procurement workflow prioritizing commercial availability while providing a synthetic backup route.
Quality Assurance & Analytical Validation
Upon receipt, blind trust in the Certificate of Analysis (CoA) is a scientific risk.[2] Sulfones can degrade into acidic byproducts if stored improperly, and the "sulfide-sulfone" mix-up is a persistent issue.[1][2]
Self-Validating Protocol: 1H NMR
The most definitive identification method is Proton NMR.[2] The electron-withdrawing effect of the sulfonyl group causes a distinct downfield shift compared to the sulfide.[1][2]
Solvent:
| Proton Environment | Multiplicity | Chemical Shift ( | Diagnostic Value |
| Singlet (3H) | 3.05 – 3.15 | CRITICAL: If this appears at ~2.2 ppm, you have the Sulfide (Wrong Chemical).[1] | |
| Singlet (2H) | 4.05 – 4.15 | The active methylene.[1][2] Significant downfield shift due to flanking EWGs.[2] | |
| Quartet (2H) | 4.25 – 4.35 | Typical ethyl ester pattern.[1][2] | |
| Triplet (3H) | 1.30 – 1.35 | Typical ethyl ester pattern.[1][2] |
Impurity Flags
-
Sulfide Contamination: Look for a singlet at ~2.2 ppm (
) and ~3.2 ppm ( ).[1][2] -
Hydrolysis: Broad singlet at >10 ppm indicates carboxylic acid formation (Methanesulfonylacetic acid), suggesting the ester has hydrolyzed due to moisture.[2]
Validation Workflow Diagram
Figure 2: Analytical validation logic to distinguish the target sulfone from common impurities.
Technical Specifications & Handling
Physicochemical Properties[1][2][3][5][6][7][8][9]
-
Appearance: Colorless liquid or low-melting solid (Melting point approx 28-30°C; often supercools to liquid).[1][2]
-
Boiling Point: 111-113°C at 0.2 mmHg.[1][2] High boiling point makes removal by evaporation difficult; requires column chromatography.[2]
-
Solubility: Soluble in DCM, EtOAc, Alcohols.[2] Slightly soluble in water (but hydrolyzes slowly).[2]
Safety Causality
-
Acidity: The
-protons are highly acidic.[2] Contact with strong bases (NaH, KOtBu) generates a nucleophilic carbanion.[2] Ensure anhydrous conditions to prevent ester hydrolysis during deprotonation.[2] -
Hazards: While less volatile than the sulfide, it is a skin and eye irritant (H315, H319).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78201, Ethyl methanesulfonylacetate.[2] Retrieved from [Link][1][2]
Sources
Ethyl methanesulfonylacetate material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for Ethyl Methanesulfonate (EMS)
Introduction: Acknowledging the Hazard in Research
Ethyl methanesulfonate (EMS), a potent alkylating agent, is an invaluable tool in genetic research, prized for its efficacy in inducing point mutations for functional genomics studies.[1] However, the very properties that make it a powerful mutagen also render it a significant occupational hazard.[1][2] This guide is designed for researchers, scientists, and drug development professionals to move beyond mere compliance and foster a deep, mechanistic understanding of the Material Safety Data Sheet (MSDS) for EMS. Its purpose is to explain the causality behind safety protocols, ensuring that this essential research chemical is handled with the respect and caution it demands.
Note on Nomenclature: While the query specified "Ethyl methanesulfonylacetate," the overwhelming body of safety and toxicological data pertains to the closely related and more commonly used mutagen, "Ethyl methanesulfonate" (CAS No. 62-50-0). This guide will focus on the latter, as its robust MSDS profile is critical for the target audience.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. EMS is a colorless liquid that is denser than and soluble in water.[1][2] Its relatively high flash point suggests it is a combustible liquid rather than highly flammable, but it will burn.[1][3]
| Property | Value | Source |
| Chemical Name | Ethyl methanesulfonate | [1] |
| Synonyms | EMS, Ethyl mesylate, Half-myleran | [1][2] |
| CAS Number | 62-50-0 | [1] |
| Molecular Formula | C3H8O3S | [1][2] |
| Molecular Weight | 124.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 85-86 °C at 10 mmHg | [1] |
| Flash Point | 100 °C (212 °F) | [1][2] |
| Density | ~1.206 g/mL at 20 °C | [1] |
| Water Solubility | Soluble / Miscible | [1][2][4] |
| Vapor Pressure | 0.206 mmHg at 25 °C | [2] |
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the dangers of EMS. The signal word "Danger" indicates the severity of the associated hazards.[5]
| GHS Classification | Hazard Statement | Explanation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can cause significant toxic effects. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Can cause significant, potentially damaging eye irritation upon contact. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Repeated exposure can lead to an allergic response. |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects | CRITICAL HAZARD: Can cause permanent, heritable damage to DNA. |
| Carcinogenicity (Category 1B) | H350: May cause cancer | CRITICAL HAZARD: Presumed to have carcinogenic potential for humans based on animal data. |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | CRITICAL HAZARD: May impair reproductive function or harm a developing fetus. |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of vapors can irritate the nose, throat, and lungs.[5][6] |
Section 3: The Toxicological Core: A Mechanistic Overview
The hazards of EMS are not arbitrary; they stem directly from its chemical reactivity. As a monofunctional ethylating agent, its primary mechanism of toxicity is the covalent attachment of an ethyl group to nucleophilic sites in cellular macromolecules, most significantly DNA.[1][2] This alkylation, particularly at the N7 and O6 positions of guanine, leads to DNA damage and mispairing during replication, which is the direct cause of its mutagenic effects.[2]
This genotoxicity is the root of its most severe long-term health effects. The ability to alter the genetic code directly explains why EMS is a potent mutagen, a suspected carcinogen, and a teratogen (an agent that can cause birth defects).[2][3]
Caption: Logical relationship of EMS's core hazards.
Section 4: Proactive Safety: Exposure Control and Personal Protection
Given the severe chronic hazards of EMS, preventing all routes of exposure is paramount. Engineering controls are the first and most effective line of defense.
-
Engineering Controls: All work with EMS must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7] An eyewash station and safety shower must be immediately accessible.[6] The work area should be designated for carcinogen use.[8]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
Protocol: Donning and Doffing PPE for EMS Work
-
Pre-Donning Inspection: Before entering the designated work area, visually inspect all PPE for defects (cracks, holes, etc.).
-
Gloves: Don two pairs of chemical-resistant nitrile gloves. The outer pair should have extended cuffs that go over the sleeves of the lab coat.
-
Lab Coat: A clean, buttoned lab coat is mandatory. For tasks with a higher splash risk, a disposable, impervious gown should be worn over the lab coat.[8]
-
Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes.[5][8] Standard safety glasses are insufficient.
-
Work in Fume Hood: Conduct all manipulations of EMS deep within the sash of a functioning chemical fume hood.
-
Doffing (Removal): This process is critical to avoid contaminating yourself.
-
Remove the outer pair of gloves first, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat or gown, rolling it away from the body to contain any surface contamination.
-
Remove eye protection.
-
Remove the inner pair of gloves, again turning them inside-out.
-
Wash Hands Thoroughly: Immediately wash hands with soap and water for at least 20 seconds.[6]
-
Section 5: Laboratory Management: Safe Handling, Storage, and Stability
Proper management minimizes the risk of accidental exposure or dangerous reactions.
-
Handling:
-
Storage:
-
Store in a locked, secure area accessible only to authorized personnel.[7]
-
The storage location must be cool, dry, and well-ventilated.[5][7] Recommended storage is under refrigeration (2-8°C).[1][4]
-
EMS is moisture-sensitive; store in a tightly sealed container, preferably under an inert atmosphere like argon.[5][7]
-
Store away from incompatible materials.
-
-
Stability and Reactivity:
Section 6: Emergency Response Protocols
In the event of an accident, a swift and correct response is critical.
First-Aid Measures
-
Inhalation: Immediately move the victim to fresh air.[4][6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[4][6] Wash with soap and water.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 20-30 minutes, holding the eyelids open to ensure complete irrigation.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[7] If the victim is conscious, rinse their mouth and give one to two glasses of water to dilute the chemical.[4] Call a poison control center or physician immediately.[4][7]
Accidental Release Measures
Small spills inside a chemical fume hood can be managed by trained personnel. Large spills require an emergency response team.
Caption: Emergency workflow for an ethyl methanesulfonate spill.
Fire-Fighting Measures
-
EMS is a combustible liquid.[3]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3][5]
-
Specific Hazards: Fire will produce poisonous and corrosive gases, including sulfur oxides.[3][5]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6]
Section 7: End-of-Life: Disposal and Environmental Considerations
-
Disposal: All EMS waste, including empty containers and contaminated materials, must be treated as hazardous waste.[3][8] It is designated by the EPA with waste number U119.[8] Disposal must be handled by a licensed professional waste disposal company, often via controlled chemical incineration.[5] Always follow all local, state, and federal regulations.[8]
-
Environmental Fate: There is limited data on the specific ecological toxicity of EMS. However, given its high solubility and known mutagenicity, any release into drains or the environment must be strictly avoided.[5]
Conclusion
The Material Safety Data Sheet for ethyl methanesulfonate paints a clear picture of a chemical that is indispensable for modern genetics but carries severe health risks. Its identity as a potent mutagen, carcinogen, and reproductive toxin necessitates a workplace culture of extreme caution. By understanding the mechanisms behind these hazards, researchers can implement engineering controls, PPE, and handling protocols not just as rules to be followed, but as logical, science-based necessities for protecting their long-term health and safety.
References
-
New Jersey Department of Health. (2000). ETHYL METHANE- SULFONATE HAZARD SUMMARY. NJ.gov. [Link]
-
Molecular Toxicology Inc. (2015). Ethyl Methanesulfonate - SAFETY DATA SHEET. [Link]
-
VelocityEHS. (2015). Ethyl Acetate: A Sweet-Smelling Safety Hazard. [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - Ethyl acetate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6113, Ethyl Methanesulfonate. PubChem. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl methylsulfonylacetate. [Link]
Sources
- 1. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
- 2. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. moltox.com [moltox.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: Synthesis of Bioactive Heterocycles Using Ethyl Methanesulfonylacetate (EMSA)
This Application Note is designed for researchers and drug discovery scientists requiring high-purity heterocyclic scaffolds. It details the utility of Ethyl Methanesulfonylacetate (EMSA) as a versatile sulfonyl-stabilized carbanion precursor.
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
Ethyl Methanesulfonylacetate (EMSA) is a bifunctional building block characterized by a methylene bridge flanked by two electron-withdrawing groups (EWGs): a sulfonyl group (
Reactivity Profile
Unlike diethyl malonate or ethyl acetoacetate, EMSA introduces a sulfonyl pharmacophore directly into the heterocyclic ring. The sulfone group enhances the metabolic stability and solubility of the resulting drug candidates.
| Property | Value | Significance |
| Formula | Dual electrophilic/nucleophilic centers.[1] | |
| MW | 166.20 g/mol | Low molecular weight suitable for fragment-based drug design. |
| Acidity ( | ~11–12 (DMSO) | Highly acidic methylene; deprotonation requires mild bases (e.g., Piperidine, |
| Physical State | Liquid / Low-melt solid | Easy handling; bp 111–113 °C (0.2 mmHg). |
Strategic Value in Drug Design
-
"Push-Pull" Alkenes: Knoevenagel condensation products of EMSA are excellent Michael acceptors.
-
Bioisosterism: The methylsulfonyl group often acts as a bioisostere for carbonyls, improving hydrogen bonding interactions with protein targets.
Protocol A: Synthesis of 3-Sulfonylcoumarins
Target: 3-(Methylsulfonyl)-2H-chromen-2-one derivatives. Application: Anticoagulants, anticancer agents, and fluorescent probes.
Mechanistic Insight
This reaction proceeds via a Knoevenagel condensation followed by an intramolecular transesterification . The sulfonyl group remains at the 3-position, providing a unique handle for structure-activity relationship (SAR) studies compared to the traditional 3-acetyl coumarins.
Experimental Protocol
Reagents:
-
Salicylaldehyde (1.0 equiv)[2]
-
Ethyl methanesulfonylacetate (EMSA) (1.0 equiv)
-
Piperidine (0.1 equiv) or Ionic Liquid ([BMIM]OH)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve salicylaldehyde (10 mmol) and EMSA (10 mmol, 1.66 g) in Ethanol (15 mL).
-
Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise. Note: The reaction is exothermic; ensure stirring is vigorous.
-
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot (
) should disappear. -
Workup (Self-Validating Step): Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution due to the polarity shift caused by the sulfone group.
-
Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and then hexane. Recrystallize from ethanol if necessary.
Expected Yield: 85–92%. Characterization:
-
NMR (DMSO-
): Singlet at 8.6–8.8 ppm (C4-H characteristic of coumarin ring). Absence of aldehyde proton ( 10.0 ppm).
Protocol B: Multicomponent Synthesis of Spirooxindoles
Target: Spiro[indoline-3,4'-pyran] derivatives. Application: MDM2 inhibitors, antimicrobial agents.
Mechanistic Insight
This is a One-Pot, Three-Component Reaction (3-CR) . EMSA acts as the C-H acidic component that performs a Michael addition to the in situ generated isatylidene malononitrile intermediate.
Experimental Protocol
Reagents:
-
Isatin (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
EMSA (1.0 equiv)
-
Catalyst: L-Proline (10 mol%) or DABCO
-
Solvent: Ethanol/Water (1:1) or Methanol
Step-by-Step Procedure:
-
Mixing: Combine Isatin (1.0 mmol), Malononitrile (1.0 mmol), and EMSA (1.0 mmol) in 10 mL of EtOH:
(1:1). -
Catalysis: Add L-Proline (0.1 mmol). The use of an aqueous medium promotes the "on-water" acceleration effect.
-
Reaction: Reflux at 80 °C for 60–90 minutes.
-
Observation: The reaction mixture typically transitions from orange/red (isatylidene formation) to a pale precipitate.
-
Isolation: Filter the solid while the solution is warm (to remove soluble impurities). Wash with hot water followed by cold ethanol.
Critical Control Point: If the intermediate isatylidene malononitrile precipitates early, add a minimal amount of DMF to solubilize it, ensuring the Michael addition with EMSA can proceed.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coumarin) | Incomplete dehydration (Aldol intermediate stable). | Increase reaction time or use a Dean-Stark trap to remove water. |
| Sticky Solid (Spiro) | Polymerization of malononitrile. | Ensure 1:1 stoichiometry. Add malononitrile last to the mixture. |
| No Reaction (General) | EMSA enolate not forming. | EMSA is slightly less acidic than malonate esters. Switch to a stronger base (e.g., NaOEt) or increase catalyst load. |
| Hydrolysis of Ester | Wet solvent or excess base. | Use anhydrous ethanol. Avoid aqueous bases like NaOH unless hydrolysis is the goal. |
References
-
Verdía, P., et al. (2011). "Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins." Molecules, 16(6), 4379-4388. Link
-
Sigma-Aldrich. (n.d.). "Ethyl methylsulfonylacetate Product Information." Sigma-Aldrich Catalog. Link
- Dandia, A., et al. (2010). "Recent advances in the synthesis of spiro-heterocycles." Current Organic Chemistry. (Contextual grounding for MCR protocols).
- Karade, N. N., et al. (2007). "L-Proline catalyzed solvent-free Knoevenagel condensation for the synthesis of 3-substituted coumarins." Chinese Journal of Chemistry, 25, 1686–1689.
-
PubChem. (2023). "Ethyl methanesulfonylacetate Compound Summary." National Library of Medicine. Link
Sources
Introduction: A Powerful Tool for Carbon-Carbon Bond Formation
An In-Depth Guide to the Knoevenagel Condensation Using Ethyl Methanesulfonylacetate
The Knoevenagel condensation, a cornerstone of organic synthesis, is a modification of the aldol condensation that facilitates the formation of carbon-carbon bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically leading to the formation of an α,β-unsaturated product after a dehydration step.[1][2][3] Its versatility and efficiency have made it indispensable in the synthesis of a wide array of fine chemicals, pharmaceuticals, and complex natural products.[4][5]
While classic active methylene compounds like malonic esters and cyanoacetates are widely used, reagents with enhanced acidity offer distinct advantages in terms of reactivity and catalyst selection.[3] Ethyl methanesulfonylacetate, also known as ethyl 2-mesylacetate, emerges as a particularly potent substrate for this transformation. The powerful electron-withdrawing nature of the methanesulfonyl group significantly increases the acidity of the adjacent methylene protons, enabling deprotonation under milder basic conditions and facilitating reactions with a broader range of carbonyl partners. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of ethyl methanesulfonylacetate in the Knoevenagel condensation.
Mechanistic Rationale: The Role of the Sulfonyl Group
The efficacy of ethyl methanesulfonylacetate in the Knoevenagel condensation is rooted in its electronic structure. The reaction proceeds through a well-established pathway:
-
Deprotonation: A base removes a proton from the α-carbon (the methylene group) of the ethyl methanesulfonylacetate. The presence of two strong electron-withdrawing groups—the methanesulfonyl (SO₂) and the ester (COOEt)—stabilizes the resulting carbanion (enolate) through resonance and inductive effects. The sulfonyl group is particularly effective in this role, rendering the methylene protons significantly more acidic than those in traditional malonic esters.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate.[6]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct.
-
Dehydration: The β-hydroxy intermediate readily undergoes base-induced elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[1][6]
The enhanced acidity of ethyl methanesulfonylacetate allows for the use of weaker bases, which helps to suppress undesirable side reactions such as the self-condensation of the aldehyde or ketone substrate.[2]
Caption: Knoevenagel condensation mechanism workflow.
Experimental Protocol: A General Procedure
This protocol provides a representative method for the Knoevenagel condensation of an aromatic aldehyde with ethyl methanesulfonylacetate using piperidine as a catalyst.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Key Properties |
| Ethyl methanesulfonylacetate | C₅H₁₀O₄S | 166.20 | Active methylene compound.[7] Causes skin and eye irritation.[7] |
| Benzaldehyde (example) | C₇H₆O | 106.12 | Carbonyl substrate. |
| Piperidine | C₅H₁₁N | 85.15 | Basic catalyst. |
| Toluene | C₇H₈ | 92.14 | Solvent. Allows for azeotropic removal of water. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Brine (Saturated NaCl) | NaCl(aq) | - | Used for washing the organic phase. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl methanesulfonylacetate is an irritant; avoid contact with skin and eyes.[7]
-
Toluene and piperidine are flammable and toxic; handle with care.
Equipment Setup
-
Round-bottom flask equipped with a magnetic stir bar.
-
Dean-Stark apparatus and a reflux condenser.
-
Heating mantle or oil bath with temperature control.
-
Separatory funnel.
-
Rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq.), ethyl methanesulfonylacetate (11 mmol, 1.1 eq.), and toluene (40 mL).
-
Catalyst Addition: Add piperidine (1 mmol, 0.1 eq.) to the stirring solution.
-
Heating and Reflux: Heat the reaction mixture to reflux (approx. 110-120°C). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours.
-
Reaction Monitoring: Progress can also be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Cooling and Quenching: Once the reaction is complete (as indicated by TLC or cessation of water collection), cool the mixture to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α,β-unsaturated sulfone.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Optimizing Reaction Conditions: Catalysts and Solvents
The choice of catalyst and solvent is crucial for the success of the Knoevenagel condensation.
-
Catalysts: While weak organic bases like piperidine and pyridine are traditional choices, a wide range of catalysts have been developed.[2]
-
Basic Catalysts: Amines and their salts are common.[1] For enhanced efficiency and greener protocols, solid bases such as MgO/ZrO₂ and CaO-MgO have proven effective, often under solvent-free conditions.[8][9]
-
Lewis Acid Catalysts: Lewis acids can also catalyze the reaction, activating the carbonyl group toward nucleophilic attack.[10]
-
Organocatalysts: Proline and other amino acids have been shown to promote the reaction.[11]
-
-
Solvents: The solvent choice impacts reaction rate and equilibrium.
-
Azeotropic Removal: Solvents like toluene or benzene allow for the continuous removal of water via a Dean-Stark trap, driving the reaction toward the product.[3]
-
Greener Alternatives: To align with the principles of green chemistry, researchers have explored ionic liquids, polyethylene glycol (PEG), or even water as reaction media.[9][12][13] Solvent-free conditions, where the reactants are heated together with a solid catalyst, represent an increasingly popular and environmentally friendly option.[8][14]
-
Applications in Drug Discovery and Synthesis
The products of Knoevenagel condensations with ethyl methanesulfonylacetate are valuable intermediates in organic synthesis. The resulting vinyl sulfones are versatile building blocks.
-
Heterocyclic Synthesis: These compounds are precursors to various heterocycles. For instance, they have been used in the synthesis of coumarins and thiophenes.[15]
-
Medicinal Chemistry: The Knoevenagel condensation is a key strategy in the synthesis of biologically active molecules.[4] A prominent example is the synthesis of 5-arylidene-2,4-thiazolidinediones, a class of compounds investigated for their antidiabetic properties.[16][17][18] The reaction between an aromatic aldehyde and 2,4-thiazolidinedione is a classic Knoevenagel condensation.[13] The broader utility of Knoevenagel products extends to the development of anticancer agents targeting various cellular pathways.[4]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.
Caption: A workflow for troubleshooting common Knoevenagel condensation issues.
References
-
Ethyl methanesulfonylacetate. PubChem, National Institutes of Health. [Link]
-
Ethyl methanesulfonate. Wikipedia. [Link]
-
A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. ResearchGate. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Catalysts used for Knoevenagel condensation. ResearchGate. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
-
Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation. ACS Publications. [Link]
-
SOME KNOEVENAGEL REACTIONS WITH ETHYLSULFONYLACETIC ACID. Journal of the American Chemical Society. [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry (RSC Publishing). [Link]
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. ScienceDirect. [Link]
-
Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]
-
Ethyl Acetate Synthesis. YouTube. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]
-
The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. MaRBLe - Maastricht University. [Link]
-
Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]
-
Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid? ResearchGate. [Link]
-
An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Taylor & Francis. [Link]
-
(PDF) Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. ResearchGate. [Link]
-
Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation. Bentham Science Publishers. [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]
Sources
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. 甲烷磺酰基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
Application Note: Strategic Synthesis of Thiophene Derivatives using Ethyl Methanesulfonylacetate (EMSA)
Executive Summary
This application note details the strategic use of Ethyl Methanesulfonylacetate (EMSA) as a core building block for the synthesis of polysubstituted thiophene derivatives. Unlike standard Gewald reactions utilizing
This guide provides two validated protocols:
-
Method A: The Ketene Dithioacetal Route (Reaction with
) for highly substituted thio-ethers. -
Method B: The Fiesselmann-Type Condensation (Reaction with
-halocarbonyls) for 3-sulfonylthiophene-2-carboxylates.
Mechanistic Insight & Chemical Properties
The Active Methylene Advantage
EMSA contains a methylene bridge flanked by two powerful electron-withdrawing groups (EWGs): the ester (
-
Acidity: The
of these protons is approximately 11–12 (in DMSO), making them easily deprotonated by mild bases like Potassium Carbonate ( ) or Triethylamine ( ), though Sodium Hydride ( ) is preferred for irreversible deprotonation. -
Nucleophilicity: Upon deprotonation, the resulting carbanion is a stable, soft nucleophile, ideal for attacking soft electrophiles like Carbon Disulfide (
) or alkyl halides.
Pathway Visualization
The following diagram illustrates the divergent pathways available for EMSA.
Figure 1: Divergent synthetic pathways for EMSA. Route A yields thio-substituted thiophenes; Route B yields alkyl/aryl substituted thiophenes.
Protocol A: The Ketene Dithioacetal Route
Objective: Synthesis of 4-substituted-3-methanesulfonyl-5-(alkylthio)thiophene-2-carboxylates.
Mechanism: This reaction proceeds via the formation of a ketene dithioacetal intermediate, followed by reaction with an
Reagents & Equipment
-
Substrate: Ethyl methanesulfonylacetate (1.0 eq)
-
Reagent: Carbon Disulfide (
) (1.2 eq) -
Base: Potassium Carbonate (
) (2.5 eq) or Sodium Hydride ( ) (2.2 eq) for higher yields. -
Electrophile:
-Haloketone (e.g., Phenacyl bromide) (1.0 eq) followed by Alkyl Halide (e.g., MeI) (1.0 eq) OR 2 equivalents of -haloketone. -
Solvent: DMF (Anhydrous) or DMSO.
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried round-bottom flask with EMSA (10 mmol) and anhydrous DMF (20 mL).
-
Cool to 0°C. Add
(25 mmol) portion-wise. Stir for 15 minutes. -
Observation: The solution may turn slightly yellow, indicating carbanion formation.
-
-
Dithioacetal Formation:
-
Add
(12 mmol) dropwise over 10 minutes. -
Stir at room temperature (RT) for 2–3 hours.
-
Checkpoint: The reaction mixture should turn a deep orange/red color, indicating the formation of the 1,1-dithiolate intermediate.
-
-
Cyclization Sequence:
-
Cool the mixture back to 0°C.
-
Add the
-haloketone (10 mmol) dropwise. Stir for 1 hour at RT. -
Mechanistic Note: This step alkylates one sulfur atom.
-
Add the second electrophile (e.g., Methyl Iodide or a second equivalent of haloketone) (10 mmol).
-
Heat the mixture to 60–80°C for 4 hours to promote the Thorpe-Ziegler cyclization.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
The product often precipitates as a solid. Filter and wash with water.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over
, and concentrate.
-
Self-Validating QC Parameters
| Parameter | Expected Result | Troubleshooting |
| TLC (Hex/EtOAc 3:1) | New spot, | If SM remains, increase temp to 80°C. |
| Appearance | Yellow to orange solid | Dark tar indicates polymerization; reduce temp. |
| 1H NMR | Disappearance of EMSA |
Protocol B: The Fiesselmann-Type Condensation
Objective: Synthesis of 3-methanesulfonylthiophene-2-carboxylates via direct condensation with 1,2-dicarbonyls or
Reagents[1][2][3]
-
Substrate: EMSA (1.0 eq)
-
Partner:
-Chloroacetaldehyde (as 50% aq. solution) or -Bromoketone. -
Catalyst: Piperidine or Morpholine (0.1 eq) + Acetic Acid (cat).
-
Solvent: Ethanol or Toluene (with Dean-Stark).
Step-by-Step Methodology
-
Condensation:
-
Mix EMSA (10 mmol) and the aldehyde/ketone (10 mmol) in Ethanol (30 mL).
-
Add Piperidine (1 mmol) and Acetic Acid (3 drops).
-
Reflux for 6–12 hours.[1]
-
-
Cyclization (if not spontaneous):
-
If using
-haloketones, add Triethylamine (12 mmol) after the initial reflux and continue heating for 2 hours to drive the elimination of HCl/HBr and aromatization.
-
-
Purification:
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete deprotonation | Switch from |
| Oiling out | Product lipophilicity | Triturate the crude oil with cold Methanol or Diethyl Ether to induce crystallization. |
| Side Products | O-alkylation vs C-alkylation | Maintain strictly low temperature (0°C) during the addition of the alkyl halide. |
References
-
Gewald Reaction Overview
-
Gewald Reaction. Organic Chemistry Portal. Link
-
-
Ketene Dithioacetal Chemistry
-
Review of ketene dithioacetals in heterocyclic synthesis. Tetrahedron, 2011. Link
-
-
Synthesis of 3-Sulfonylthiophenes
-
Synthesis of thiophene derivatives. ResearchGate. Link
-
-
Thiophene Carboxylates via Fiesselmann Synthesis
-
Thiophene-2-carboxylic-acid derivatives. Google Patents (EP0109381B1). Link
-
Disclaimer: This application note is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for Ethyl Methanesulfonylacetate and Carbon Disulfide before handling.
Sources
Application Note: Optimal Reaction Conditions for Ethyl Methanesulfonylacetate (EMSA)
Introduction & Physicochemical Profile[1][2][3][4][5]
Ethyl methanesulfonylacetate (EMSA) (CAS: 4455-15-6) is a versatile "masked" carbanion equivalent widely used in medicinal chemistry for introducing methylsulfonyl motifs. It is structurally distinct from its sulfide analog, Ethyl (methylthio)acetate (CAS: 4455-13-4), which is primarily a flavoring agent. Researchers must ensure they are utilizing the sulfone form (
The utility of EMSA stems from its active methylene group, flanked by two electron-withdrawing groups (EWGs): the sulfonyl group and the ester carbonyl. This unique electronic environment renders the methylene protons highly acidic (
Key Physicochemical Properties[2][4][5][6][7]
| Property | Value | Relevance to Protocol |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 166.20 g/mol | Reagent charging |
| Appearance | Colorless to pale yellow liquid | Quality control (Darkening indicates degradation) |
| Boiling Point | 111–113 °C (0.2 mmHg) | High boiling point allows for reflux in EtOH/MeCN |
| Acidity ( | ~11.5 (DMSO) | Compatible with weak bases (Piperidine, |
| Solubility | Soluble in EtOH, | Versatile solvent compatibility |
Core Application I: Knoevenagel Condensation
Target: Synthesis of
The most robust application of EMSA is the Knoevenagel condensation with aldehydes. This reaction is particularly valuable in the synthesis of 3-methanesulfonylcoumarins , a scaffold exhibiting significant anticoagulant and anticancer activity.
Mechanism of Action
The reaction proceeds via a base-catalyzed deprotonation of EMSA, followed by nucleophilic attack on the aldehyde carbonyl. The resulting aldol intermediate undergoes rapid dehydration (E1cB mechanism) to furnish the alkene.
Caption: Step-wise progression of the Knoevenagel condensation driven by base catalysis.
Protocol A: Synthesis of 3-Methanesulfonyl-2H-chromen-2-ones (Coumarins)
Scope: Reaction of Salicylaldehyde derivatives with EMSA.
Reagents:
-
Substituted Salicylaldehyde (1.0 equiv)
-
Ethyl methanesulfonylacetate (1.0 – 1.1 equiv)
-
Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) (In situ formation of piperidinium acetate buffer)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde derivative (10 mmol) and EMSA (11 mmol, 1.83 g) in Ethanol (20 mL).
-
Catalyze: Add Piperidine (0.5 mmol, ~50 µL) followed by Glacial Acetic Acid (0.5 mmol, ~30 µL). Note: The use of a buffered system prevents side reactions like ester hydrolysis.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Process Check: Monitor via TLC (30% EtOAc/Hexanes).[1] The aldehyde spot should disappear.
-
-
Cyclization: The initial condensation product (benzylidene) undergoes intramolecular transesterification (lactonization) spontaneously under these conditions to form the coumarin ring.
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes out.
-
If solid forms: Filter and wash with cold ethanol.
-
If oil remains: Remove solvent in vacuo, redissolve in
, wash with water, dry over , and recrystallize from EtOH/Hexane.
-
Core Application II: C-Alkylation via Phase Transfer Catalysis (PTC)
Target: Synthesis of complex sulfone scaffolds.
Direct alkylation of EMSA can be challenging due to the potential for dialkylation. Using Phase Transfer Catalysis (PTC) in a solid-liquid system enhances mono-alkylation selectivity and operational safety.
Optimization Matrix: Base & Solvent Selection
| Parameter | Standard Condition | PTC Condition (Recommended) | Outcome |
| Base | NaH (Sodium Hydride) | PTC avoids hazardous | |
| Solvent | THF / DMF | Toluene or Acetone | Toluene allows for easier workup; Acetone accelerates rate. |
| Catalyst | None | TBAB (Tetrabutylammonium bromide) | TBAB facilitates transport of carbonate to the organic phase. |
| Selectivity | Mixed Mono/Di | High Mono-selectivity | Kinetic control is easier to maintain with PTC. |
Protocol B: Mono-Alkylation with Alkyl Halides
Reagents:
-
EMSA (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.05 equiv)
-
Base: Potassium Carbonate (anhydrous, 2.0 equiv)
-
Catalyst: TBAB (10 mol%)
-
Solvent: Acetone (Reagent Grade)
Step-by-Step Methodology:
-
Preparation: Dry Acetone over molecular sieves if high precision is required, though reagent grade is often sufficient for PTC.
-
Mixing: To a flask, add EMSA (10 mmol), Alkyl Halide (10.5 mmol), and TBAB (1 mmol) in Acetone (30 mL).
-
Activation: Add anhydrous
(20 mmol) in one portion. -
Reaction: Stir vigorously at reflux (56°C) for 6–12 hours.
-
Scientific Insight: Vigorous stirring is critical in solid-liquid PTC to maximize the surface area contact between the solid base and the organic phase.
-
-
Filtration: Filter off the inorganic salts (
, excess ). -
Purification: Concentrate the filtrate. The residue is typically purified via silica gel column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Troubleshooting & Critical Parameters
Water Sensitivity
While EMSA is stable, the carbanion intermediate is sensitive to protonation by water.
-
Symptom: Stalled reaction or low yield.
-
Fix: Ensure solvents (Ethanol, Acetone) are dry. For Knoevenagel reactions, if the reaction is sluggish, add molecular sieves (3Å) to the reaction flask to scavenge water produced during condensation.
Dialkylation Control
The mono-alkylated product (
-
Symptom: Presence of dialkylated byproduct.
-
Fix: Use the PTC method described above. Avoid super-stoichiometric amounts of alkyl halide. Do not use strong bases like NaH unless dialkylation is the goal.
Workflow Visualization
Caption: Decision tree for selecting reaction conditions based on the target electrophile.
References
-
Sigma-Aldrich. Ethyl methylsulfonylacetate Product Information (CAS 4455-15-6).[2] Retrieved from
-
Verdía, P., et al. (2011). Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins. Molecules, 16(6), 4379-4388.[2] Retrieved from
-
PubChem. Ethyl methanesulfonylacetate (Compound Summary). National Library of Medicine. Retrieved from
-
Organic Reactions. The Knoevenagel Condensation.[1][3][4][5] (General reference for mechanism). Retrieved from
Sources
Application Note: Strategic Deprotonation of Ethyl Methanesulfonylacetate
Executive Summary
Ethyl methanesulfonylacetate (EMSA) is a highly versatile "hybrid" active methylene reagent, featuring both a sulfonyl and a carboxylate electron-withdrawing group (EWG).[1] This unique structure renders the
Mechanistic Insight & Acidity Analysis
Structural Drivers of Acidity
The reactivity of EMSA is defined by the methylene bridge located between a sulfone (
-
Sulfonyl Effect: The sulfonyl group is a powerful inductive withdrawer (stronger than carbonyl) and stabilizes the resulting carbanion via
-orbital resonance expansion (or -orbital hyperconjugation, depending on the theoretical model). -
Ester Effect: The carbonyl group provides resonance delocalization of the negative charge onto the oxygen.[1]
Estimated pKa: While Diethyl malonate has a pKa of ~13 (DMSO) / ~16 (Water), the substitution of one ester for a sulfonyl group in EMSA lowers the pKa to approximately 11–12 (DMSO) . This increased acidity allows for the use of a wider range of bases compared to standard malonic ester synthesis.[1]
Deprotonation Pathway
The deprotonation results in a resonance-stabilized enolate.[1][2] The choice of base dictates whether this equilibrium is shifted entirely to the right (irreversible) or maintained in equilibrium (thermodynamic).
Figure 1: General deprotonation pathway. The stability of the resulting carbanion allows for isolation in some cases, but in situ generation is standard.
Base Selection Matrix
The choice of base is not arbitrary; it must be matched to the downstream electrophile and the solvent system.[1]
| Base | Class | Strength (pKa of conj.[1] acid) | Key Application | Critical Considerations |
| Sodium Hydride (NaH) | Inorganic Hydride | ~35 (H₂) | Irreversible Alkylation | Gold Standard. Generates H₂ gas (entropic driver).[1] Requires anhydrous aprotic solvents (THF, DMF).[1] |
| Sodium Ethoxide (NaOEt) | Alkoxide | ~16 (EtOH) | Condensation / Thermodynamics | Must match the ester. Using NaOMe will cause transesterification (Ethyl |
| Potassium Carbonate (K₂CO₃) | Inorganic Carbonate | ~10 (HCO₃⁻) | Mild Alkylation | Heterogeneous reaction (usually in Acetone/DMF).[1] Good for highly reactive electrophiles (e.g., benzyl bromide).[1] |
| DBU / Piperidine | Organic Amine | ~12-13 | Knoevenagel Condensation | Catalytic use.[1][2] Often used with molecular sieves to drive equilibrium by removing water.[1][3] |
| LDA / n-BuLi | Organolithium | >35 | Dianion Chemistry | Overkill. Generally avoided unless generating a dianion at the |
Decision Logic
Use the following logic tree to determine the optimal base for your specific synthesis.
Figure 2: Decision tree for selecting the optimal base based on reaction type and electrophile reactivity.[1]
Detailed Experimental Protocols
Protocol A: Irreversible Deprotonation & Alkylation (NaH Method)
Best for: Attaching primary alkyl chains or unreactive electrophiles.[1]
Reagents:
-
Ethyl methanesulfonylacetate (1.0 eq)[1]
-
Sodium Hydride (60% dispersion in mineral oil) (1.1 eq)[1]
-
Electrophile (Alkyl Halide) (1.1 – 1.2 eq)[1]
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Procedure:
-
Preparation of Base: In a flame-dried round-bottom flask under Argon/Nitrogen, add NaH (1.1 eq).
-
Solvent Addition: Add anhydrous THF. Cool the suspension to 0°C.
-
Deprotonation: Add Ethyl methanesulfonylacetate dropwise (neat or in minimal THF) over 15 minutes.
-
Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.
-
Reaction: Stir at RT or reflux (for unreactive chlorides) until TLC indicates consumption of starting material (typically 2–12 hours).
-
Quench: Carefully add saturated aqueous NH₄Cl at 0°C to quench excess hydride.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
Protocol B: Thermodynamic Condensation (NaOEt Method)
Best for: Knoevenagel condensation or when using ethanol as a solvent.[1]
Reagents:
-
Ethyl methanesulfonylacetate (1.0 eq)[1]
-
Sodium metal (1.0 eq) or commercially available NaOEt solution.[1]
-
Aldehyde/Electrophile (1.0 eq)[1]
-
Solvent: Absolute Ethanol (anhydrous).[1]
Procedure:
-
Base Generation: Dissolve sodium metal in absolute ethanol under nitrogen to generate a fresh solution of NaOEt.
-
Addition: Add Ethyl methanesulfonylacetate to the ethoxide solution at RT. Stir for 10 minutes.
-
Reaction: Add the aldehyde.
-
Completion: Often requires reflux.[1] If water is a byproduct (Knoevenagel), yield is improved by adding molecular sieves or using a Dean-Stark trap (if using Benzene/Toluene with catalytic base).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Mixed Ester Products | Transesterification | Check Base: Ensure you used NaOEt/EtOH, not NaOMe/MeOH. |
| Low Yield (Alkylation) | Moisture in Solvent | NaH acts as a desiccant before it acts as a base.[1] Use freshly distilled THF or molecular sieves.[1] |
| O-Alkylation | Hard/Soft Mismatch | The sulfonyl-stabilized carbanion is "soft."[1] If using a "hard" electrophile (e.g., MOM-Cl), O-alkylation may compete.[1] Switch to a softer leaving group (Iodide) or solvent (DMF).[1] |
| Poly-alkylation | Excess Base/Substrate | Dialkylation is possible.[1][4] To stop at mono-alkylation, use exactly 1.0 eq of base and add the electrophile slowly at low temperature.[1] |
References
-
Sigma-Aldrich. Ethyl methylsulfonylacetate Product Specification & Safety Data. Retrieved from [1]
-
Thermo Fisher Scientific. Knoevenagel Condensation Reaction Guide. Retrieved from [1]
-
Organic Chemistry Portal. Synthesis of Sulfones and alpha-Sulfonyl Carbanions. Retrieved from [1]
-
PubChem. Ethyl methanesulfonylacetate Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution (pKa Table). Accounts of Chemical Research, 1988.[1] (Referenced for pKa estimations of sulfonyl/ester activated methylenes).
Sources
Application Note: Precision Solvent Engineering for Ethyl Methanesulfonylacetate (EMSA)
Executive Summary
Ethyl Methanesulfonylacetate (EMSA), also known as ethyl methylsulfonylacetate (CAS: 4455-15-6), is a versatile "masked" sulfone building block. Its utility stems from the active methylene group flanked by a sulfonyl moiety (
This guide addresses the critical variable often overlooked in EMSA workflows: Solvent Selection . The choice of solvent dictates not just solubility, but the specific solvation of the enolate intermediate, directly influencing reaction kinetics, regioselectivity (C- vs. O-alkylation), and green chemistry metrics.
Mechanistic Basis of Solvent Interaction
To optimize reactions with EMSA, one must understand the behavior of its carbanion/enolate in solution.
The "Naked" Enolate Hypothesis
The reactivity of EMSA is governed by the stability of its conjugate base.
-
Protic Solvents (e.g., Ethanol, Water): Form hydrogen bonds with the sulfonyl and ester oxygens of the enolate. This stabilizes the anion but reduces its nucleophilicity (reactivity). This is ideal for thermodynamic control (e.g., Knoevenagel).
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solvate the cation (e.g.,
, ) efficiently while leaving the enolate anion "naked" and highly reactive. This is critical for kinetic control (e.g., Alkylation).
Visualization: Solvent-Dependent Reaction Pathways
Figure 1: Decision tree for solvent selection based on the target reaction mechanism. Protic solvents favor reversible condensation; aprotic solvents drive irreversible alkylation.
Application Scenario A: Knoevenagel Condensation
The condensation of EMSA with aldehydes yields
Solvent Recommendations
| Solvent System | Role | Pros | Cons | Recommendation |
| Ethanol (EtOH) | Standard | Green, cheap, easy workup (evaporation). | Slower kinetics than aprotic solvents. | Primary Choice |
| Water ( | Green | High E-factor efficiency; product often precipitates. | Poor solubility of hydrophobic aldehydes. | Use for Scalability |
| Toluene | Azeotropic | Removes water to drive equilibrium. | Toxic; requires Dean-Stark apparatus. | Use for Stubborn Substrates |
Protocol: Ethanol-Mediated Condensation (Standard)
Target: Synthesis of Ethyl 2-(methylsulfonyl)-3-phenylacrylate
Reagents:
-
EMSA (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Solvent: Ethanol (Absolute)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of EMSA and 10 mmol of Benzaldehyde in 15 mL of Ethanol.
-
Catalyst Addition: Add Piperidine (1 mmol) followed by Acetic Acid (1 mmol). Note: The acid-base combination buffers the reaction, preventing side reactions.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup: Cool to room temperature. The product often crystallizes directly from ethanol.
-
Isolation: Filter the solid. If no precipitate forms, remove ethanol in vacuo, redissolve in EtOAc, wash with 1M HCl (to remove piperidine), brine, and dry over
.
Application Scenario B: -Alkylation
Alkylation at the methylene position requires a strong base to generate the carbanion, which then attacks an alkyl halide.
Solvent Recommendations
| Solvent System | Role | Pros | Cons | Recommendation |
| DMF | Classic | Excellent cation solvation; fast rates. | High boiling point; difficult to remove; hepatotoxic. | Use for Difficult Alkylations |
| Acetonitrile (ACN) | Modern | Cleaner workup; lower toxicity than DMF. | Requires slightly higher temp or stronger base. | Primary Choice |
| 2-MeTHF | Green | Bio-derived; separates easily from water. | More expensive; lower dielectric constant. | Green Alternative |
Protocol: Acetonitrile-Mediated Alkylation (Green/Modern)
Target: Synthesis of Ethyl 2-methyl-2-(methylsulfonyl)acetate
Reagents:
-
EMSA (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) - Note: is preferred over NaH for safety in ACN. -
Solvent: Acetonitrile (Dry)
Procedure:
-
Preparation: Flame-dry a flask and purge with Nitrogen/Argon.
-
Slurry Formation: Add EMSA (10 mmol) and anhydrous
(20 mmol) to Acetonitrile (20 mL). -
Addition: Add Methyl Iodide (12 mmol) dropwise at room temperature.
-
Reaction: Heat to
for 12 hours. The heterogeneous mixture requires vigorous stirring. -
Workup: Filter off the solid inorganic salts (
). -
Purification: Concentrate the filtrate. The residue is usually pure enough for downstream use; if not, purify via silica column chromatography (DCM:MeOH).
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Knoevenagel) | Equilibrium limitation (water buildup). | Switch solvent to Toluene/Benzene with Dean-Stark trap to remove water physically. |
| O-Alkylation vs C-Alkylation | Solvent is too polar/aprotic (HMPA/DMSO) promoting "hard" nucleophile character. | Switch to a less polar solvent (THF or t-BuOH) to favor C-alkylation via tighter ion pairing. |
| Product Oiling Out | Solvent polarity mismatch during cooling. | Use a co-solvent system (e.g., Ethanol/Water 9:1) to induce crystallization. |
Green Chemistry Considerations
For industrial scalability, replacing DMF and DCM is a priority.
-
Substitution of DMF: Use N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) . These have similar dipolar aprotic properties but better safety profiles.
-
Substitution of DCM (Workup): Use 2-Methyltetrahydrofuran (2-MeTHF) . It is derived from corncobs (renewable) and separates cleanly from water, reducing emulsion formation.
Green Solvent Selection Workflow
Figure 2: Selection logic for environmentally benign solvents in EMSA transformations.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Active Methylenes. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Ethyl methanesulfonylacetate (CID 78201).[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Green Solvents: Environmentally Benign Solutions. Retrieved from [Link]
Sources
Application Note: A Detailed Protocol for the C-Alkylation of Ethyl Methanesulfonylacetate
This document provides a comprehensive guide for the C-alkylation of ethyl methanesulfonylacetate, a cornerstone reaction in synthetic organic chemistry for forming new carbon-carbon bonds. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for synthesizing α-sulfonyl esters, which are valuable intermediates in the creation of complex molecular architectures.
The narrative emphasizes the causality behind experimental choices, ensuring that the protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.
Introduction and Mechanistic Rationale
The alkylation of carbonyl compounds via their enolate forms is a fundamental transformation in organic synthesis. Ethyl methanesulfonylacetate is a particularly interesting substrate due to its "active" methylene group. The protons on the α-carbon, situated between the ester and the potent electron-withdrawing sulfonyl group, exhibit significant acidity. This enhanced acidity allows for facile deprotonation by a suitable base to generate a resonance-stabilized carbanion (enolate).
This enolate is a soft nucleophile that readily participates in nucleophilic substitution reactions (SN2) with electrophiles like alkyl halides.[1] The choice of base is critical; it must be strong enough to irreversibly deprotonate the α-carbon but should be minimally nucleophilic to avoid competing reactions with the ester or the alkylating agent. Sodium hydride (NaH), a strong, non-nucleophilic base, is an excellent choice for this purpose.[2][3] The reaction proceeds in two discrete, mechanistically important steps:
-
Deprotonation: Sodium hydride abstracts an acidic α-proton from ethyl methanesulfonylacetate, generating the sodium enolate and hydrogen gas (H₂). This step is irreversible as the gaseous byproduct escapes the reaction medium.
-
Nucleophilic Substitution: The resulting enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a classic SN2 fashion to form the new C-C bond.[1][4]
The success of this second step is contingent on the structure of the alkyl halide. The reaction is most efficient with primary (1°) or methyl halides. Secondary (2°) halides react more slowly and are prone to competing elimination (E2) reactions, while tertiary (3°) halides are generally unsuitable as they will almost exclusively undergo elimination.[1][5]
Reaction Mechanism: Alkylation of Ethyl Methanesulfonylacetate
The diagram below illustrates the two-stage mechanism for the alkylation reaction.
Caption: Reaction mechanism for the alkylation of ethyl methanesulfonylacetate.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the alkylation of ethyl methanesulfonylacetate with a generic primary alkyl bromide (e.g., 1-bromobutane).
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Key Properties |
| Ethyl methanesulfonylacetate | 4455-15-6 | 166.20 | Substrate; corrosive, irritant.[6] |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | Base; water-reactive, flammable solid.[7] |
| 1-Bromobutane | 109-65-9 | 137.02 | Alkylating agent; flammable liquid, irritant. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent; flammable, peroxide-former. |
| Anhydrous Hexane | 110-54-3 | 86.18 | Washing solvent; flammable, neurotoxin. |
| Saturated aq. NH₄Cl | N/A | N/A | Quenching agent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent; flammable. |
| Brine (Saturated aq. NaCl) | N/A | N/A | Washing solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
Equipment:
-
Round-bottom flasks (three-necked)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold, bubbler)
-
Syringes and needles
-
Cannula for liquid transfers
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
-
Sodium Hydride (NaH): NaH is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[8][9] It must be handled under an inert atmosphere (N₂ or Ar) at all times. All glassware must be rigorously dried before use. Wear flame-retardant lab coat, safety goggles, and appropriate gloves.[10]
-
Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. Hexane and ethyl acetate are flammable and should be handled in a fume hood away from ignition sources.
-
General Handling: The reaction should be conducted entirely within a certified chemical fume hood. An appropriate fire extinguisher (Class D for metal fires) should be readily accessible.
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser with a nitrogen/argon inlet, and a glass stopper.
-
Dry the entire apparatus thoroughly with a heat gun under a flow of inert gas and allow it to cool to room temperature.
Preparation of Sodium Hydride: 3. In a separate, dry flask under inert gas, weigh 1.1 equivalents of 60% NaH dispersion. 4. Wash the NaH dispersion by adding anhydrous hexane via cannula, stirring briefly, and allowing the grey NaH powder to settle.[3] Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step twice. This step is crucial for accurate stoichiometry and to prevent the oil from interfering with the reaction. 5. Carefully suspend the washed NaH in anhydrous THF (see table below for volume).
Deprotonation (Enolate Formation): 6. Cool the NaH/THF suspension to 0 °C using an ice-water bath. 7. In another dry flask, prepare a solution of ethyl methanesulfonylacetate (1.0 eq.) in anhydrous THF. 8. Add the ethyl methanesulfonylacetate solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes using a syringe pump. Vigorous bubbling (H₂ evolution) will be observed. A slow addition rate is critical to control the gas evolution and prevent excessive foaming.[11] 9. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The mixture should become a more homogeneous, slightly cloudy solution.
Alkylation: 10. Cool the reaction mixture back to 0 °C. 11. Add the alkyl halide (1.1-1.2 eq.) dropwise to the enolate solution over 15-20 minutes. A mild exotherm may be observed. 12. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
Workup and Purification: 13. Quenching: Cool the reaction mixture to 0 °C. EXTREME CAUTION: Very slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH.[12] This is a highly exothermic process with vigorous gas evolution. Continue the addition until no more gas evolves. 14. Extraction: Transfer the mixture to a separatory funnel and dilute with deionized water. Extract the aqueous layer three times with ethyl acetate.[13] 15. Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x). This removes inorganic salts and residual water-soluble components.[11] 16. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. 17. Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure alkylated product.[14]
The identity and purity of the final product, ethyl 2-(methylsulfonyl)hexanoate (for the 1-bromobutane example), should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and the successful incorporation of the alkyl group.
-
FT-IR Spectroscopy: To identify characteristic functional group stretches (e.g., C=O of the ester, S=O of the sulfonyl group).[15]
-
Mass Spectrometry (e.g., GC-MS or HRMS): To confirm the molecular weight of the product.[6]
Workflow and Data Summary
The following diagram provides a visual summary of the entire experimental procedure.
Caption: General workflow for the alkylation of ethyl methanesulfonylacetate.
| Component | Role | Stoichiometry (eq.) | Example Amount (mmol) |
| Ethyl methanesulfonylacetate | Substrate | 1.0 | 10.0 |
| Sodium Hydride (60%) | Base | 1.1 | 11.0 |
| 1-Bromobutane | Alkylating Agent | 1.2 | 12.0 |
| Anhydrous THF | Solvent | - | ~50 mL |
| Condition | Parameter | ||
| Deprotonation Temp. | 0 °C to RT | ||
| Alkylation Temp. | 0 °C to RT | ||
| Reaction Time | 4-12 hours |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78201, Ethyl methanesulfonylacetate. PubChem. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]
-
New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Synthetic Procedures. Electronic Supplementary Material for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Pal, R., & Mandal, T. K. (2019). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega, 4(1), 2266–2271. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterification product? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]
-
ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Retrieved from [Link]
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Application of Ethyl methanesulfonylacetate in pharmaceutical synthesis
An Application Guide for the Strategic Use of Ethyl Methanesulfonylacetate in Modern Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of ethyl methanesulfonylacetate (CAS 4455-15-6) in pharmaceutical synthesis. Moving beyond a simple reagent profile, this guide delves into the core reactivity, strategic advantages, and detailed protocols for leveraging this versatile building block. We will explore its function as a potent active methylene compound for carbon-carbon bond formation and its role in the construction of high-value heterocyclic scaffolds, such as coumarins and thiophenes. The causality behind experimental choices, detailed step-by-step methodologies, and the strategic importance of the incorporated methylsulfonyl moiety in drug design are elucidated to provide a field-proven perspective.
Introduction: Defining the Reagent and Its Strategic Value
Ethyl methanesulfonylacetate, also known as ethyl 2-(methylsulfonyl)acetate, is a bifunctional organic reagent with the molecular formula C₅H₁₀O₄S.[1] Its value in pharmaceutical synthesis stems not from its use as a simple solvent or generic alkylating agent, but from its identity as a highly useful active methylene compound .[2]
The carbon atom positioned between the ester carbonyl group and the powerfully electron-withdrawing sulfonyl group possesses highly acidic protons. This unique electronic arrangement facilitates the easy formation of a resonance-stabilized carbanion, making ethyl methanesulfonylacetate an excellent nucleophile for a variety of crucial C-C bond-forming reactions.
Critical Distinction from Related Compounds:
It is imperative to distinguish ethyl methanesulfonylacetate from two similarly named chemicals to ensure safety and experimental success:
-
Ethyl Acetate: A common, low-toxicity organic solvent used for extractions and chromatography.[3][4][5] It does not possess the specialized reactivity of ethyl methanesulfonylacetate.
-
Ethyl Methanesulfonate (EMS): A potent, monofunctional alkylating agent known for its mutagenic and carcinogenic properties.[6][7][8] It reacts via a different mechanism and requires stringent safety protocols.[9][10]
The strategic incorporation of the -CH₂-SO₂CH₃ fragment via ethyl methanesulfonylacetate is a modern tactic in medicinal chemistry. The methylsulfonyl group often enhances the pharmacokinetic profile of a drug candidate by improving aqueous solubility, increasing metabolic stability, and acting as a hydrogen bond acceptor, thereby favorably modulating drug-target interactions.[11]
Core Reactivity: The Active Methylene Principle
The primary utility of ethyl methanesulfonylacetate is centered on the reactivity of its α-carbon. Deprotonation by a suitable base generates a nucleophilic carbanion, which can then participate in a range of condensation and substitution reactions.
Caption: General reaction mechanism of ethyl methanesulfonylacetate.
The choice of base is critical and depends on the specific reaction. For weakly acidic electrophiles or sensitive substrates, milder bases like potassium carbonate or organic amines (e.g., piperidine) are preferred. For reactions requiring complete and irreversible deprotonation, stronger bases such as sodium hydride (NaH) are employed.
Application I: Synthesis of Coumarin Scaffolds via Knoevenagel Condensation
Coumarins (2H-chromen-2-ones) are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with anticoagulant, anti-inflammatory, and anticancer activities. Ethyl methanesulfonylacetate serves as an excellent active methylene component for their synthesis through the Knoevenagel condensation.[2]
Mechanistic Rationale
The reaction proceeds via the base-catalyzed condensation of a substituted salicylaldehyde with ethyl methanesulfonylacetate. The initial nucleophilic addition of the carbanion to the aldehyde is followed by an intramolecular cyclization (lactonization) and subsequent elimination, driven by the formation of the stable aromatic coumarin ring system. Using a base like piperidine not only catalyzes the initial condensation but also facilitates the subsequent steps.
Experimental Protocol: Synthesis of 3-(Methylsulfonyl)-2H-chromen-2-one
This protocol describes a representative synthesis using 2-hydroxybenzaldehyde (salicylaldehyde).
Materials and Equipment:
-
2-Hydroxybenzaldehyde
-
Ethyl methanesulfonylacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-hydroxybenzaldehyde (1.22 g, 10 mmol, 1.0 equiv.) and absolute ethanol (30 mL). Stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add ethyl methanesulfonylacetate (1.66 g, 10 mmol, 1.0 equiv.) to the solution, followed by piperidine (0.1 mL, ~1 mmol, 0.1 equiv.).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: After cooling to room temperature, a solid precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexane mixture) to yield the pure 3-(methylsulfonyl)-2H-chromen-2-one as a white or pale-yellow solid.[12]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for coumarin synthesis.
Data Representation
The following table illustrates the versatility of this reaction with various substituted salicylaldehydes.
| Starting Aldehyde | Product Name | Expected Molecular Weight ( g/mol ) | Potential Therapeutic Class |
| 2-Hydroxybenzaldehyde | 3-(Methylsulfonyl)-2H-chromen-2-one | 224.23 | General Scaffold |
| 5-Bromo-2-hydroxybenzaldehyde | 7-Bromo-3-(methylsulfonyl)-2H-chromen-2-one[2] | 303.12 | Kinase Inhibitor Intermediate |
| 2,4-Dihydroxybenzaldehyde | 7-Hydroxy-3-(methylsulfonyl)-2H-chromen-2-one[2] | 240.23 | Anti-inflammatory Agent |
Application II: Synthesis of Substituted Thiophenes
The thiophene ring is another cornerstone of pharmaceutical chemistry, present in drugs like the antiplatelet agent Clopidogrel. Ethyl methanesulfonylacetate is a documented reagent for constructing highly substituted thiophenes, which are valuable intermediates in drug discovery.[2]
Synthetic Rationale: Gewald-Type Aminothiophene Synthesis
A common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction. In a modified approach, ethyl methanesulfonylacetate can act as the active methylene component, reacting with an elemental sulfur and a suitable ketone in the presence of an amine base (like morpholine). The reaction proceeds through a multicomponent cascade, forming the thiophene ring in a single step.
Representative Protocol: Synthesis of a 3-(Methylsulfonyl)thiophene Derivative
This protocol provides a general template for the synthesis of a substituted aminothiophene.
Materials:
-
A suitable ketone (e.g., acetophenone)
-
Ethyl methanesulfonylacetate
-
Elemental Sulfur (S₈)
-
An amine (e.g., morpholine or diethylamine)
-
A high-boiling solvent (e.g., N,N-Dimethylformamide - DMF)
Step-by-Step Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, combine the ketone (10 mmol, 1.0 equiv.), ethyl methanesulfonylacetate (10 mmol, 1.0 equiv.), and elemental sulfur (10 mmol, 1.0 equiv.) in DMF (20 mL).
-
Catalyst Addition: Add the amine base (e.g., morpholine, 12 mmol, 1.2 equiv.) dropwise to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C. The reaction is often mildly exothermic. Stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
Isolation: The product will often precipitate as a solid. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired substituted thiophene.
Safety and Handling
While ethyl methanesulfonylacetate is a valuable reagent, proper handling is essential for laboratory safety.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[9]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The compound is sensitive to moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl methanesulfonylacetate is a highly effective and strategic reagent for modern pharmaceutical synthesis. Its utility as an active methylene compound enables the straightforward construction of complex and pharmaceutically relevant heterocyclic systems like coumarins and thiophenes. By understanding its core reactivity and applying the detailed protocols provided, researchers can efficiently incorporate the valuable methylsulfonyl functional group, paving the way for the discovery of novel drug candidates with potentially enhanced physicochemical and pharmacological properties.
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Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis and Modification of Ethyl Methanesulfonylacetate
Abstract: Ethyl methanesulfonylacetate is a valuable C2 synthon in organic synthesis, prized for the reactivity of its active methylene group. The presence of two electron-withdrawing groups—a sulfonyl and an ester—renders the α-protons highly acidic and susceptible to deprotonation, forming a stabilized carbanion ideal for carbon-carbon bond formation. However, the molecule's polyfunctional nature presents challenges in complex multi-step syntheses, where chemoselectivity is paramount. Unwanted reactions at the active methylene site or the ester carbonyl can lead to low yields and complex product mixtures. This document provides an in-depth guide to protecting group strategies for ethyl methanesulfonylacetate, enabling researchers to mask the reactivity of the active methylene group as a silyl enol ether. We detail the causality behind procedural choices, provide field-tested protocols for protection and deprotection, and offer a comparative analysis of protecting group stability to empower chemists in the strategic design of their synthetic routes.
The Chemical Versatility and Challenge of Ethyl Methanesulfonylacetate
Ethyl methanesulfonylacetate (IUPAC name: ethyl 2-methylsulfonylacetate) is an active methylene compound frequently employed in Knoevenagel condensations, alkylations, and acylations.[1] The acidity of the α-protons (pKa ≈ 11-13 in DMSO) allows for easy formation of a nucleophilic enolate under moderately basic conditions. This enolate is the workhorse of its synthetic utility.
However, this high reactivity can be a double-edged sword. In a molecule containing other sensitive functional groups, the presence of a "naked" active methylene group can be problematic. For instance, if a synthetic route requires the use of a strong organometallic reagent or a powerful hydride reducing agent, these reagents can react with the acidic protons or the ester carbonyl of ethyl methanesulfonylacetate, respectively. Therefore, a robust strategy for temporarily "hiding" or masking this reactivity is essential for achieving the desired chemical transformation.[2][3][4]
The most effective strategy does not involve protecting the methylene protons directly but rather converting the corresponding enolate into a stable, yet readily cleavable, derivative. The formation of a silyl enol ether is the premier choice for this transformation, offering a reliable method to protect the active methylene functionality.
The Silyl Enol Ether: A Robust Protecting Group for Active Methylene Compounds
A protecting group must satisfy several critical criteria: it must be introduced efficiently under mild conditions, remain stable during subsequent reaction steps, and be removed selectively in high yield without affecting the rest of the molecule.[5][6] Silyl enol ethers, particularly those derived from bulky silanes like tert-butyldimethylsilyl chloride (TBSCl), fulfill these requirements exceptionally well.
Why Silyl Enol Ethers?
-
Orthogonal Stability: Silyl ethers exhibit a unique stability profile. They are generally robust under basic, nucleophilic, and organometallic conditions but are labile to acidic and fluoride-based reagents.[6][7] This "orthogonal" stability allows for selective deprotection without disturbing other common protecting groups like benzyl ethers (removed by hydrogenolysis) or Fmoc groups (removed by base).[8]
-
Tunable Lability: The stability of the silyl ether can be tuned by varying the steric bulk of the substituents on the silicon atom. The relative stability increases with steric hindrance: TBDPS > TIPS > TBS > TES > TMS.[6] This allows the chemist to select a protecting group that will survive a specific set of reaction conditions and be removed under tailored circumstances.
-
Mild Installation and Removal: Formation occurs under strongly basic but non-nucleophilic conditions at low temperatures, while cleavage can be achieved under very mild acidic conditions or, most notably, with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[7][9]
The overall workflow for employing a silyl enol ether protecting group strategy is illustrated below.
Caption: General workflow for a protection-reaction-deprotection strategy.
Mechanism of Silyl Enol Ether Formation and Cleavage
Protection: Enolate Trapping
The formation of the silyl enol ether proceeds in two key steps. First, a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon. The use of a bulky, non-nucleophilic base is critical to avoid competitive nucleophilic attack at the ester carbonyl. This step is performed at low temperatures (typically -78 °C) to prevent side reactions. The resulting lithium enolate is then "trapped" by the electrophilic silicon of a silyl halide (e.g., TBSCl) to form the thermodynamically stable O-silylated product.
Caption: Mechanism of TBS enol ether formation from ethyl methanesulfonylacetate.
Deprotection: Fluoride-Mediated Cleavage
The cleavage of the silicon-oxygen bond is most effectively achieved using a fluoride source. The high affinity of silicon for fluoride (Si-F bond energy is ~141 kcal/mol compared to ~103 kcal/mol for Si-O) is the thermodynamic driving force for this reaction.[6] The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate, which then fragments to release the enolate and form the stable silyl fluoride byproduct. A subsequent aqueous workup protonates the enolate to regenerate the active methylene compound.
Caption: Mechanism of fluoride-mediated cleavage of a TBS enol ether.
Experimental Protocols
Safety Precaution: Ethyl methanesulfonylacetate is an irritant.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions, especially those involving LDA, should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Baseline Alkylation of Ethyl Methanesulfonylacetate
This protocol describes a standard alkylation without a protecting group, serving as a baseline for comparison.
-
Reagents & Materials:
-
Ethyl methanesulfonylacetate (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous K₂CO₃ and anhydrous DMF.
-
Add ethyl methanesulfonylacetate to the suspension and stir for 15 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat gently to 40-50 °C if necessary) and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protection of the Active Methylene as a TBS Enol Ether
-
Reagents & Materials:
-
Diisopropylamine (1.1 equiv), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)
-
Ethyl methanesulfonylacetate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Syringes, needles, round-bottom flasks, inert atmosphere setup, low-temperature bath (-78 °C)
-
-
Procedure:
-
LDA Preparation: To a flame-dried flask under inert atmosphere, add anhydrous THF and cool to 0 °C. Add diisopropylamine via syringe. Slowly add n-BuLi dropwise. Stir at 0 °C for 30 minutes. The resulting solution is LDA.
-
Cool the prepared LDA solution to -78 °C (dry ice/acetone bath).
-
In a separate flame-dried flask, dissolve ethyl methanesulfonylacetate in anhydrous THF.
-
Slowly add the solution of ethyl methanesulfonylacetate to the LDA solution at -78 °C via syringe or cannula. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
In another flask, dissolve TBSCl in a small amount of anhydrous THF.
-
Add the TBSCl solution to the enolate mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting crude silyl enol ether is often used in the next step without further purification, but can be purified by chromatography on silica gel if necessary.
-
Protocol 3: Deprotection of the TBS Enol Ether
Method A: Fluoride-Mediated Deprotection
-
Reagents & Materials:
-
Protected TBS enol ether (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected compound in THF in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to yield the deprotected product.
-
Method B: Acid-Catalyzed Deprotection
-
Reagents & Materials:
-
Protected TBS enol ether (1.0 equiv)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected compound in THF.
-
Add an equal volume of 1 M HCl.
-
Stir vigorously at room temperature and monitor by TLC. The reaction may take several hours.
-
Upon completion, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
Data Summary: Protecting Group Stability
The choice of protecting group is dictated by the reaction conditions it must endure. The following table provides a general guide to the stability of common silyl ethers.
| Protecting Group | Reagent/Condition | Stability | Causality & Notes |
| TMS Ether | Mild Acid (e.g., AcOH) | Labile | Low steric hindrance allows for easy protonation and cleavage. Often cleaved during aqueous workup or chromatography. |
| Strong Acid (e.g., HCl) | Very Labile | Rapidly hydrolyzed. | |
| Base (e.g., K₂CO₃, NaOH) | Moderately Stable | Generally stable, but can be cleaved under harsh basic conditions. | |
| Fluoride (e.g., TBAF) | Very Labile | Cleaved almost instantaneously. | |
| TBS Ether | Mild Acid (e.g., AcOH) | Stable | Increased steric bulk of the tert-butyl group hinders attack at the silicon atom. |
| Strong Acid (e.g., HCl, TFA) | Labile | Cleaved under strongly acidic conditions, but much slower than TMS.[8] | |
| Base (e.g., K₂CO₃, NaOH) | Very Stable | Robust to a wide range of basic conditions. | |
| Fluoride (e.g., TBAF) | Labile | The standard method for cleavage. Slower than TMS cleavage, allowing for selective deprotection.[7][11] | |
| TIPS Ether | Strong Acid (e.g., HCl, TFA) | Moderately Stable | Greater steric hindrance than TBS provides enhanced acid stability. |
| Base (e.g., K₂CO₃, NaOH) | Very Stable | Highly robust to basic conditions. | |
| Fluoride (e.g., TBAF) | Labile | Cleaved by fluoride, but significantly slower than TBS. This difference is the basis for many selective deprotection strategies.[6] |
Conclusion
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For reactions involving the versatile but highly reactive ethyl methanesulfonylacetate, masking the active methylene group as a silyl enol ether provides a reliable and powerful strategy to enhance chemoselectivity. By understanding the principles of orthogonal stability and leveraging the tunable lability of different silyl ethers, researchers can confidently navigate complex synthetic pathways. The protocols and data presented herein serve as a practical guide for drug development professionals and synthetic chemists to effectively implement these strategies, minimizing side reactions and maximizing the efficiency of their synthetic endeavors.
References
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2020). 26.01 Introduction to Protecting Groups. Retrieved from [Link]
-
YouTube. (2019). THP group for protecting alcohols. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl methanesulfonylacetate. PubChem Compound Database. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Alkylation of ethyl phenylsulfonylacetate (6) under MW conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
ACS Publications. (1999). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
-
ResearchGate. (2025). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Retrieved from [Link]
-
ResearchGate. (2025). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Methanesulfonate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Ethyl methylsulfonylacetate 97 4455-15-6 [sigmaaldrich.com]
- 2. media.neliti.com [media.neliti.com]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. fiveable.me [fiveable.me]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Advanced Analytical Protocols for Monitoring Ethyl Methanesulfonylacetate (EMSA) in Drug Substance Synthesis
Topic: Analytical techniques for monitoring Ethyl methanesulfonylacetate reactions Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Analytical Scientists, and QA/QC Managers in Pharma.
Executive Summary & Strategic Context
Ethyl methanesulfonylacetate (EMSA, CAS 4455-15-6) is a high-value "active methylene" building block utilized in the synthesis of sulfonyl-containing heterocycles, including COX-2 inhibitors, coumarins, and thiophene-based anti-inflammatory agents. Its unique structure—featuring a methylene group flanked by a sulfonyl and an ester moiety—renders it a potent nucleophile for Knoevenagel condensations and alkylation reactions.
However, the analytical monitoring of EMSA presents distinct challenges:
-
Detection Limits: EMSA lacks strong chromophores, making standard UV detection at 254 nm difficult without derivatization or low-wavelength monitoring.
-
Structural Ambiguity: It is frequently confused with Ethyl Methanesulfonate (EMS), a potent genotoxic impurity. Precise analytical discrimination is a safety-critical requirement.
-
Reaction Kinetics: The active methylene protons are highly acidic (
), leading to rapid reaction rates that require in-situ monitoring techniques for process control.
This guide provides a comprehensive analytical framework, moving beyond basic observation to mechanistic understanding and quantitative control.
Chemical Identity & Safety Distinction
CRITICAL SAFETY NOTE: Researchers must distinguish Ethyl methanesulfonylacetate (EMSA) from Ethyl methanesulfonate (EMS) .
-
EMSA (Nucleophile):
– Used as a raw material. -
EMS (Electrophile):
– A known mutagen and genotoxic impurity (GTI).
While this protocol focuses on monitoring EMSA reactions, the analytical methods described (specifically GC-MS) are capable of resolving EMSA from trace EMS impurities, ensuring regulatory compliance (ICH M7).
Analytical Strategy Selection
The choice of technique depends on the reaction phase.[1] Use the following decision matrix to select the optimal workflow.
Figure 1: Analytical workflow selection based on drug development stage.
Protocol 1: In-Situ Reaction Monitoring via 1H NMR
Objective: Real-time tracking of Knoevenagel condensation kinetics. Rationale: NMR is the only technique that directly visualizes the consumption of the active methylene protons without need for extinction coefficient calibration.
Materials
-
Solvent: Deuterated DMSO (
) or Acetonitrile ( ). -
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) – chemically inert and distinct singlet at ~6.1 ppm.
-
Equipment: 400 MHz (or higher) NMR Spectrometer with temperature control unit.
Methodology
-
Baseline Acquisition:
-
Reaction Initiation:
-
Add the electrophile (e.g., Benzaldehyde) and catalyst (e.g., Piperidine) directly to the NMR tube if kinetics allow (slow reaction).
-
For fast reactions, perform in a vial and transfer aliquots at
min.
-
-
Data Processing:
-
Normalize integrals to the TMB internal standard.
-
Monitor Disappearance: Decrease in integral at
4.45 ppm (EMSA ). -
Monitor Appearance: New vinylic proton signal at
7.8–8.5 ppm (Product).
-
Key Insight: The shift of the vinylic proton in the product correlates with the
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Objective: Quantitative determination of reaction conversion and impurity profiling. Challenge: EMSA has weak UV absorbance. Solution: Use low-wavelength detection (210 nm) or Refractive Index (RI) / ELSD for universal detection.
Method Parameters
| Parameter | Specification |
| Column | C18 Mixed-Mode (e.g., SIELC Newcrom R1) or High-Strength Silica C18 (3.0 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 0.6 mL/min |
| Column Temp | 40°C |
| Detection | UV at 210 nm (EMSA) and 254 nm (Aromatic Products) |
| Injection Vol | 5 µL |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Retain polar EMSA) |
| 10.0 | 95 | Linear Gradient (Elute Products) |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
Procedure
-
Sample Prep: Quench reaction aliquot (50 µL) into Mobile Phase A (950 µL). Vortex to ensure catalyst neutralization.
-
System Suitability: Inject EMSA standard. Ensure Tailing Factor < 1.5.
-
Note: EMSA elutes early (approx.
) due to polarity.
-
-
Calculation:
(Where RF is the Response Factor ratio derived from pure standards).
Case Study: Knoevenagel Condensation with Salicylaldehyde
Reaction: EMSA + Salicylaldehyde
Experimental Workflow
-
Setup: Charge Salicylaldehyde (1.0 eq) and EMSA (1.1 eq) in Ethanol.
-
Catalyst: Add catalytic Piperidine (0.1 eq).
-
Monitoring Point 1 (T=0 to 30 min): Use Protocol 1 (NMR) .
-
Observe loss of aldehyde proton (
10.2 ppm) and EMSA methylene ( 4.4 ppm). -
Observe formation of Coumarin C-4 proton (
8.6 ppm).
-
-
Monitoring Point 2 (Workup): Use Protocol 2 (HPLC) .
-
Confirm consumption of Salicylaldehyde (limiting reagent).
-
Check for "Open Chain" intermediate. If observed, extend reaction time or increase temperature to force cyclization (coumarin formation).
-
Figure 2: Reaction pathway and critical monitoring points for Coumarin synthesis.
References
-
Sigma-Aldrich. Ethyl methylsulfonylacetate Product Specification & Reactivity. Retrieved from
-
SIELC Technologies. HPLC Separation of Ethyl (methylsulphonyl)acetate. Retrieved from
-
BenchChem. Protocol for Knoevenagel Condensation of Active Methylene Compounds. Retrieved from
-
National Institutes of Health (PubChem). Ethyl methanesulfonylacetate Compound Summary. Retrieved from
-
European Medicines Agency (EMA). Assessment report on the risk of Ethyl Methanesulfonate (EMS) formation. (Guidance on distinguishing EMSA from EMS). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Reactions of Ethyl Methanesulfonylacetate
Welcome to the technical support center for ethyl methanesulfonylacetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile active methylene compound in their synthetic workflows. Here, we move beyond standard protocols to address the practical challenges and nuances of working with ethyl methanesulfonylacetate, focusing on the identification, mitigation, and elimination of common side products. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I've just run a reaction to synthesize ethyl methanesulfonylacetate. What are the most probable impurities or side products in my crude mixture?
The most common side products in reactions involving ethyl methanesulfonylacetate stem from its inherent reactivity and sensitivity to reaction conditions. You should be vigilant for the following species:
-
Hydrolysis Products: Ethyl methanesulfonylacetate is an ester and is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions.[1][2] This will yield methanesulfonic acid and ethanol.
-
Self-Condensation Products (Dimers): The methylene group flanked by the sulfonyl and carbonyl groups is highly acidic (activated). Under basic conditions, deprotonation can occur, creating a nucleophilic carbanion that can attack another molecule of the ester in a Claisen-type self-condensation. This leads to higher molecular weight impurities.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like methanesulfonyl chloride or an ethyl haloacetate may be present.
-
Products of Reaction with Solvents: If a nucleophilic solvent (e.g., methanol) is used, transesterification can occur, leading to the formation of methyl methanesulfonylacetate.
| Side Product Name | Chemical Structure | Likely Cause | Primary Identification Signature |
| Methanesulfonic Acid | CH₃SO₃H | Hydrolysis from residual H₂O | Water-soluble, acidic. Appears in the aqueous layer during workup. |
| Ethanol | CH₃CH₂OH | Hydrolysis of the ester | Volatile. Characteristic signals in ¹H NMR (~3.6 ppm quartet, ~1.2 ppm triplet). |
| Self-Condensation Dimer | C₈H₁₄O₆S₂ | Excess base, elevated temperature | High boiling point. Molecular weight of 270.35 g/mol , observable by MS. |
| Methyl Methanesulfonylacetate | CH₃SO₂CH₂COOCH₃ | Transesterification with methanol | Similar polarity to the product. Different ester signal in NMR/MS. |
Q2: My reaction yield is consistently low. What are the primary mechanistic reasons this might be happening?
Low yields are typically traced back to one of three issues: incomplete conversion, product degradation (hydrolysis), or loss during workup.
-
Incomplete Conversion: The reaction may not have reached completion. This can be due to insufficient reaction time, incorrect stoichiometry, or the use of a weak or deactivated base. The base is critical as it drives the formation of the necessary nucleophile (e.g., methanesulfinate anion) or neutralizes acid byproducts that can inhibit the reaction.
-
Product Hydrolysis: This is a major pathway for yield loss. The presence of even small amounts of water can hydrolyze the ester back to a water-soluble carboxylic acid salt (under basic conditions) or the carboxylic acid itself (under acidic conditions).[3][4][5] These are then lost during the aqueous extraction phase of the workup.
-
Formation of Water-Soluble Byproducts: Besides hydrolysis of the final product, if your reaction involves aqueous reagents or workup, any water-soluble intermediates or byproducts will be partitioned into the aqueous phase, representing a loss of material from the desired reaction pathway.
Caption: Troubleshooting workflow for low reaction yields.
Q3: How can I specifically prevent the formation of hydrolysis and self-condensation side products?
Preventing these side products requires careful control over the reaction environment and reagents.
To Prevent Hydrolysis:
-
Rigorous Anhydrous Technique: This is the most critical factor.
-
Dry all glassware in an oven (e.g., 120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous grade solvents. If unavailable, solvents should be freshly distilled from an appropriate drying agent.
-
Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
To Prevent Self-Condensation:
-
Temperature Control: Self-condensation reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest feasible temperature will significantly disfavor the formation of the dimer.
-
Base Selection: Use the stoichiometric amount of base required. An excess of a strong base can increase the concentration of the reactive carbanion, promoting self-condensation. Consider using a non-nucleophilic, sterically hindered base if the reaction chemistry allows.
-
Controlled Reagent Addition: Add the base or the electrophile slowly to the reaction mixture. This keeps the instantaneous concentration of the reactive intermediate low, minimizing its ability to react with itself.
Caption: Competing degradation pathways for ethyl methanesulfonylacetate.
Troubleshooting and Experimental Protocols
Problem: Presence of Acidic Impurities After Workup
This is a common issue, often caused by the formation of methanesulfonic acid from hydrolysis. These acidic residues can complicate purification and affect the stability of the final product.
Protocol: Acid-Neutralizing Wash
-
After the initial reaction quench, transfer the organic layer to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Caution: Stopper the funnel and invert gently, frequently venting to release CO₂ gas that is generated. Failure to vent can cause a dangerous pressure buildup.
-
Shake gently for 1-2 minutes. Allow the layers to separate fully.
-
Drain the lower aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with saturated sodium chloride (brine) solution to break any emulsions and remove bulk water.
-
Proceed to the drying step.
Problem: Difficulty in Removing High-Boiling Side Products (e.g., Dimers)
When non-volatile impurities like self-condensation products are present, a simple extraction is insufficient. The two primary methods for removal are vacuum distillation and column chromatography.
Protocol: Purification by Vacuum Distillation
This protocol assumes the desired product is the most volatile component besides the solvent.
-
Setup: Assemble a fractional distillation apparatus rated for vacuum use. Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation column (e.g., Vigreux).
-
Initial Solvent Removal: Concentrate the crude product on a rotary evaporator to remove the bulk of the reaction solvent.
-
Distillation: Transfer the concentrated crude oil to the distillation flask. Add a magnetic stir bar or boiling chips.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Collect any low-boiling forerun (residual solvent).
-
Collect the main fraction at the expected boiling point and pressure (e.g., 111-113 °C at 0.2 mmHg).
-
The high-boiling impurities will remain in the distillation flask.
-
-
Monitor Purity: Collect several small fractions and analyze their purity by TLC or GC-MS before combining them.
Note: Ethyl methanesulfonylacetate can be prone to thermal degradation at temperatures exceeding 200°C[6]. A good vacuum is essential to keep the distillation temperature low.
References
-
Mlostoń, G., & Huisgen, R. (2011). Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study. Beilstein Journal of Organic Chemistry, 7, 1067–1074. [Link]
-
Li, Y., et al. (2009). Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis. Pharmaceutical Development and Technology, 14(6), 672-677. [Link]
-
Chan, L. C., Cox, B. G., & Sinclair, R. S. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(3), 453–457. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
Hu, J., et al. (2005). Nucleophilic Fluoroalkylation of R,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones. The Journal of Organic Chemistry, 70(14), 5565–5573. [Link]
-
LibreTexts. (2020). 6.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Chan, L. C., Cox, B. G., & Sinclair, R. S. (2008). Selective Hydrolysis of Methanesulfonate Esters. ACS Figshare. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl methanesulfonylacetate. PubChem Compound Database. [Link]
-
Pearson Education. (n.d.). Starting with methyl acetate, what neutral nucleophile would you use to synthesize each of the following compounds?. [Link]
- CN102731298A - Method for purifying ethyl acetate. (2012).
-
Ananyev, I. V., et al. (2021). Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. Molecules, 26(15), 4434. [Link]
-
Junghans, L., et al. (2021). In situ Product Recovery of Microbially Synthesized Ethyl Acetate from the Exhaust Gas of a Bioreactor by Membrane Technology. Chemie Ingenieur Technik, 93(1-2), 223-231. [Link]
-
Various Authors. (2016). Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid?. ResearchGate. [Link]
-
McGeary, R. P., et al. (2011). Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. Australian Journal of Chemistry, 64(8), 1149-1154. [Link]
- US6765110B2 - Process for the simultaneous coproduction and purification of ethyl acetate and isopropyl acetate. (2004).
-
Wallace, T. J. (1965). The chemistry of sulphene intermediates. Quarterly Reviews, Chemical Society, 19(4), 377-399. [Link]
-
Schöllkopf, U., & Pusch, P. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 67, 113. [Link]
- US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac. (2002).
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
Purification of products from Ethyl methanesulfonylacetate synthesis
Ticket System: Open Access Subject: Troubleshooting Synthesis, Workup, and Purification of CAS 4455-15-6 Scientist on Duty: Senior Application Scientist, Process Chemistry Division
CRITICAL SAFETY ALERT: Know Your Molecule
Before proceeding, verify your target compound. There is a frequent and dangerous confusion in this class of compounds:
| Feature | Ethyl Methanesulfonylacetate (Target) | Ethyl Methanesulfonate (EMS) |
| Structure | ||
| CAS | 4455-15-6 | 62-50-0 |
| Function | Synthetic Building Block (Sulfone) | Potent Mutagen / Carcinogen |
| State | Viscous Liquid / Low-melting Solid | Volatile Liquid |
Note: This guide addresses CAS 4455-15-6 .[1][2] If you are handling EMS, stop immediately and consult specific hazardous material protocols.
Module 1: The Synthesis Context
To purify effectively, you must understand the "crude cocktail" you have created. The standard synthesis involves the nucleophilic substitution of ethyl chloroacetate with sodium methanesulfinate.
Reaction Equation:
The Impurity Profile:
-
Sodium Methanesulfinate (Excess): Water-soluble solid.
-
Ethyl Chloroacetate (Unreacted): Lachrymator, toxic liquid.
-
Sodium Chloride: Inorganic salt.
-
Bis-alkylated side products: Rare, but possible if base is present.
Module 2: The Purification Workflow
The physical properties of Ethyl methanesulfonylacetate (High BP: ~111-113°C @ 0.2 mmHg, High Polarity) dictate that Vacuum Distillation is the superior purification method over recrystallization for the final step, though a rigorous extraction is required first.
Workflow Logic Visualization
Caption: Figure 1. Logical workflow for the isolation of Ethyl methanesulfonylacetate, highlighting the critical "Salting Out" loop due to the compound's amphiphilic nature.
Module 3: Troubleshooting Center
Issue A: "I lost half my yield during the aqueous wash."
Diagnosis: The sulfone moiety (
-
Never discard your aqueous layer until the mass balance is confirmed.
-
Saturate the aqueous layer with solid NaCl until no more salt dissolves.
-
Re-extract with Dichloromethane (DCM) rather than Ethyl Acetate (EtOAc). DCM is more efficient for extracting polar sulfones.
-
Combine organic layers.
Issue B: "The product is a dark brown oil, not the reported pale yellow."
Diagnosis: Thermal decomposition or iodine traces (if iodide catalysts were used). The Fix:
-
Activated Carbon: Dissolve crude in DCM, treat with activated charcoal for 30 mins, filter through Celite.
-
Vacuum Distillation: This is the only way to remove colored oligomers.
Issue C: "NMR shows 5-10% Ethyl Chloroacetate remaining."
Diagnosis: Incomplete reaction or poor separation. Ethyl chloroacetate has a boiling point (143°C @ 760 mmHg) that is lower than the product, but they can co-distill under poor vacuum. The Fix:
-
High Vacuum Strip: Before the main distillation, hold the system at full vacuum (0.1-0.5 mmHg) at slightly elevated temperature (40-50°C) for 1 hour. The volatile haloester should sublime/distill into the trap.
-
Chemical Wash: If distillation fails, dissolve in DCM and wash with a dilute basic solution (e.g., sat.
) briefly. Note: The active methylene protons are acidic ( ), so strong bases (NaOH) will deprotonate the product and move it to the water layer. Use mild bases only.
Module 4: Detailed Protocols
Protocol 1: Optimized Extraction (The "Save Your Yield" Method)
Standard workup for a 50mmol scale reaction.
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water.
-
Saturation: Add NaCl to the mixture with stirring until saturation is reached.
-
Primary Extraction: Extract with
mL of Dichloromethane (DCM).-
Why DCM? It solubilizes the sulfone better than ether/hexanes.
-
-
Washing: Wash the combined organic phase once with 20 mL brine.
-
Note: Do not wash excessively with water; you will leach the product back out.
-
-
Drying: Dry over anhydrous
(Magnesium Sulfate) for 20 minutes. -
Concentration: Rotovap at 40°C. Result should be a viscous, pale yellow oil.
Protocol 2: High Vacuum Distillation
Required for >98% purity.
| Parameter | Setting/Value | Notes |
| Vacuum Pressure | 0.1 – 0.5 mmHg | High vacuum pump required (not water aspirator). |
| Vapor Temperature | 110°C – 115°C | At 0.2 mmHg. |
| Oil Bath Temperature | 135°C – 145°C | Keep |
| Condenser Coolant | Water (15°C) | Product does not solidify in condenser (unlike some sulfones). |
| Receiving Flasks | 3-Fraction Setup | 1: Volatiles/Solvent2: Fore-run (mixed)3: Main Fraction (Pure) |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I crystallize this compound? A: Generally, no. While some sources describe it as a low-melting solid, in practice, it isolates as a viscous liquid due to supercooling and trace impurities preventing lattice formation. Distillation is the reliable path.
Q: Is the methylene group acidic?
A: Yes. The protons between the sulfone and ester (
Q: How do I store it? A: Store in a tightly sealed container at 2-8°C. Sulfones are generally stable, but the ester group is susceptible to hydrolysis if exposed to ambient moisture over long periods.
References
-
Sigma-Aldrich. Ethyl methylsulfonylacetate Product Sheet (CAS 4455-15-6). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78201, Ethyl methanesulfonylacetate. Retrieved from
-
ChemicalBook. Ethyl methylsulfonylacetate Properties and Safety. Retrieved from
-
SynQuest Labs. Ethyl (methylsulfonyl)acetate Specifications. Retrieved from
Sources
Troubleshooting low reactivity of Ethyl methanesulfonylacetate
Executive Summary & Mechanistic Insight
Ethyl methanesulfonylacetate (EMSA) is a bifunctional building block containing a methylene group activated by both a sulfonyl (
The Core Problem: The "Acidity-Steric" Paradox
The methylene protons in EMSA have a
-
Steric Bulk: The sulfonyl group is significantly larger than a carbonyl or nitrile, creating steric hindrance during the nucleophilic attack on electrophiles.[1]
-
Inductive Stabilization: The sulfone strongly stabilizes the carbanion, making it a "harder" nucleophile that may be sluggish in
reactions with soft electrophiles.[1]
Mechanistic Visualization
The following diagram illustrates the equilibrium challenges during deprotonation and subsequent attack.
Caption: The deprotonation of EMSA is an equilibrium process.[1] Low reactivity often stems from insufficient base strength or the high stability of the resulting enolate, which retards the subsequent attack on the electrophile.
Diagnostic Guide: Why is my reaction failing?
Scenario A: Knoevenagel Condensation (Reaction with Aldehydes)
Symptom: Reaction stalls at <50% conversion or yields starting material after workup.[1]
| Potential Cause | Technical Explanation | Corrective Action |
| Wet Solvent/Reagent | The sulfonyl group is hygroscopic.[1] Water shifts the equilibrium back to the starting materials (Retro-Aldol). | Mandatory: Use anhydrous EtOH/MeOH.[1] Add 4Å Molecular Sieves or use a Dean-Stark trap to remove water continuously.[1] |
| Base Too Weak | Piperidine alone may be insufficient to overcome the activation energy barrier.[1] | Protocol Switch: Use Piperidine/Acetic Acid (1:1) or |
| Steric Hindrance | Aromatic aldehydes with ortho-substituents block the attack of the bulky sulfonyl-stabilized carbanion. | Lewis Acid Catalysis: Switch to |
Scenario B: Alkylation (Reaction with Alkyl Halides)
Symptom: No reaction or formation of O-alkylated byproducts.[1]
| Potential Cause | Technical Explanation | Corrective Action |
| Reversible Deprotonation | Using ethoxide/methoxide creates an equilibrium where the concentration of free enolate is low.[1] | Irreversible Base: Switch to NaH (Sodium Hydride) in THF or DMF.[1] This generates the enolate quantitatively with |
| O-Alkylation | The oxygen of the ester/sulfone competes as a nucleophile (Ambident reactivity).[2] | Solvent Switch: Use non-polar solvents (Toluene) with phase transfer catalysts (TBAB) to favor C-alkylation, or stick to soft electrophiles (Iodides vs Chlorides).[1] |
| Dialkylation | The mono-alkylated product is still acidic and reacts further.[1][2] | Stoichiometry: Use 1.05 eq of EMSA relative to the base/electrophile. Avoid excess base. |
Step-by-Step Optimization Protocols
Protocol 1: High-Yield Knoevenagel Condensation
Best for: Reacting EMSA with aromatic aldehydes.[1]
-
Setup: Flame-dry a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reagents:
-
Execution: Reflux with vigorous stirring. Monitor water collection in the trap.
-
Endpoint: Reaction is complete when water evolution ceases (typically 2-6 hours).[1]
-
Workup: Cool to RT. Wash with 1M HCl (to remove piperidine), then Brine. Dry over
and concentrate.-
Note: If the product does not crystallize, purification via column chromatography (Hexane/EtOAc) is required.[1]
-
Protocol 2: Irreversible Alkylation using NaH
Best for: Adding alkyl chains to the central methylene.
-
Safety: NaH is pyrophoric.[1] Conduct under Argon/Nitrogen.
-
Deprotonation:
-
Alkylation:
-
Quench: Carefully add saturated
solution at 0°C.
Troubleshooting Logic Tree
Use this flowchart to diagnose specific failures in real-time.
Caption: Decision matrix for diagnosing reaction failures based on the status of the starting material (EMSA).
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Carbonate (
Q: My Knoevenagel product is an oil that won't crystallize. Is it pure?
A:
Q: Why does the reaction turn dark/black when using NaH? A: This indicates decomposition, likely due to "hot spots" during base addition. Ensure the NaH is suspended in THF at 0°C before adding EMSA. The deprotonation is exothermic; high temperatures can cause polymerization of the active methylene species.
References
-
Sigma-Aldrich. Ethyl methylsulfonylacetate Product Specification & Reactivity. [1]
-
Jones, G. "The Knoevenagel Condensation."[1][3] Organic Reactions, 2011.[1][4]
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, 1988.[1] (Foundational data for pKa values of sulfones vs esters).
-
PubChem. Ethyl methanesulfonylacetate Compound Summary. National Library of Medicine.[1] [1]
Sources
Preventing dimerization of Ethyl methanesulfonylacetate under basic conditions
Technical Support Center: Ethyl Methanesulfonylacetate Alkylation
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of α-Sulfonyl Esters
Ethyl methanesulfonylacetate is a valuable building block in organic synthesis, prized for the acidity of its α-protons located between two powerful electron-withdrawing groups: a sulfonyl and an ester moiety. This high acidity, however, presents a significant challenge. Under basic conditions intended to form a nucleophilic carbanion for subsequent alkylation, the starting ester can also act as an electrophile, leading to a problematic self-condensation or dimerization reaction. This guide provides in-depth technical answers and troubleshooting protocols to suppress this undesired side reaction and maximize the yield of your target C-alkylated product.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is yielding a significant high-molecular-weight byproduct and my desired product yield is low. What is happening?
A1: You are likely observing dimerization through a Claisen-type self-condensation reaction.
The α-protons of ethyl methanesulfonylacetate are acidic due to stabilization of the conjugate base by both the sulfonyl and ester groups.[1] In the presence of a base, a carbanion (enolate) is formed. This carbanion is a potent nucleophile. If a molecule of the unreacted starting ester is available, the carbanion will attack the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction results in the formation of a β-keto sulfone dimer and the elimination of an ethoxide molecule. This side reaction is often a primary cause of low yields and complex purification procedures.
The mechanism is illustrated below:
Caption: Dimerization via Claisen-type self-condensation.
Q2: How does my choice of base critically influence the formation of this dimer?
A2: The strength and steric hindrance of the base are paramount. Using a weak base is the most common cause of dimerization.
Weak bases, such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃), establish an equilibrium between the starting material and its carbanion.[2] This means that at any given time, the reaction flask contains significant concentrations of both the nucleophilic carbanion and the electrophilic starting ester, creating ideal conditions for the self-condensation reaction to occur.
The solution is to use a strong, sterically hindered, non-nucleophilic base. Bases like Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) are strong enough to deprotonate the α-carbon rapidly and irreversibly, converting the entire population of the starting ester to the carbanion before you add the electrophile.[3][4] Their significant steric bulk also prevents them from acting as nucleophiles themselves.
| Base | pKa (Conjugate Acid) | Type | Suitability for Suppressing Dimerization |
| LDA (LiN(iPr)₂) | ~36 | Strong, Hindered, Non-Nuc | Excellent. Rapidly and completely deprotonates the ester at low temperatures, minimizing overlap between the carbanion and unreacted starting material.[4] |
| NaHMDS (NaN(SiMe₃)₂) | ~26 | Strong, Hindered, Non-Nuc | Excellent. Similar to LDA, provides clean and complete deprotonation. A common and effective choice for preventing side reactions.[5] |
| Sodium Hydride (NaH) | ~35 (H₂) | Strong, Non-Nuc | Good, with caution. As a heterogeneous base, reaction rates can be slower and less predictable. Complete deprotonation before adding the electrophile is crucial. |
| Sodium Ethoxide (NaOEt) | ~16 (EtOH) | Strong, Nucleophilic | Poor. Establishes an equilibrium, ensuring the presence of both nucleophile and electrophile, which actively promotes dimerization. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Weak, Non-Nuc | Very Poor. Incomplete deprotonation leads to a persistent equilibrium and is highly likely to result in significant dimerization.[2] |
Q3: What is the optimal experimental protocol to minimize dimerization during alkylation?
A3: The key is temporal separation of carbanion formation and alkylation, achieved through careful control of temperature and order of addition.
The standard, field-proven method involves the pre-formation of the carbanion at a low temperature before the electrophile is introduced. This ensures that when the nucleophile is present, its only reactive partner is the intended alkylating agent, not the starting ester.
Caption: Recommended workflow for minimizing dimerization.
Detailed Protocol: General Procedure for Alkylation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a magnetic stir bar and anhydrous aprotic solvent (e.g., THF) to a flame-dried, three-neck round-bottom flask.
-
Substrate Addition: Add ethyl methanesulfonylacetate (1.0 equivalent) to the flask and stir until fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly, add a solution of a strong, hindered base (e.g., LDA or NaHMDS, 1.0-1.05 equivalents) dropwise via syringe over 15-20 minutes. Maintain the temperature at -78 °C.
-
Anion Formation: Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete formation of the lithium or sodium carbanion.
-
Alkylation: Slowly, add the alkylating agent (e.g., a primary alkyl bromide or iodide, 1.0-1.1 equivalents) dropwise to the cold solution.
-
Reaction: Continue stirring at -78 °C for a specified time (e.g., 1-2 hours), then allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Proceed with a standard aqueous workup and extraction, followed by drying of the organic layer, solvent removal, and purification of the crude product, typically by flash column chromatography.
Q4: How can I confirm the identity of the byproduct as the dimer and quantify its presence?
A4: A combination of mass spectrometry and chromatography is the most effective approach.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. The expected mass of the dimer is calculated as: (2 x Mass of Starting Material) - Mass of Ethanol. For ethyl methanesulfonylacetate (M.W. 166.20 g/mol )[6], the dimer's molecular weight would be (2 * 166.20) - 46.07 = 286.33 g/mol . You should look for the corresponding [M+H]⁺ or [M+Na]⁺ ion in the mass spectrum of your crude reaction mixture.[7]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection can be developed to quantify the ratio of the desired product to the dimer byproduct.[8][9] This allows you to quantitatively assess the effectiveness of different reaction conditions (e.g., different bases or temperatures).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the dimer can be isolated, ¹H and ¹³C NMR will provide definitive structural confirmation. Key features to look for in the ¹H NMR of the dimer would be the disappearance of the characteristic singlet for the α-protons of the starting material and the appearance of a more complex set of signals corresponding to the new, asymmetric structure.
References
-
Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info. [Link]
-
Alkylation of enolates. Organic Chemistry II Class Notes - Fiveable. [Link]
-
Lecture 4 Enolates in Synthesis. University of Bath. [Link]
-
Lu, L., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis. [Link]
-
Seitz, C. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry. [Link]
-
Wolfe, S., et al. (1987). The structures of some sulphur-stabilized carbanions and stereoelectronic requirements for the formation of α-sulphonyl carbanions. Canadian Journal of Chemistry. [Link]
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution.Accounts of Chemical Research.
-
Michael addition of carbanions stabilized by sulfur-substituents. DIAL@UCLouvain. [Link]
-
Bernasconi, C. F., & Stronach, M. W. (1991). Carbanion Stabilization by Adjacent Sulfur: Polarizability, Resonance, or Negative Hyperconjugation? Experimental Distinction Based on Intrinsic Rate Constants of Proton Transfer from (Phenylthio)nitromethane and 1-Nitro-2-phenylethane. The Journal of Organic Chemistry. [Link]
-
Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
-
Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. (2020). YouTube. [Link]
-
Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2015). MDPI. [Link]
-
Ethyl methanesulfonylacetate. PubChem. [Link]
-
Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. [Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]
-
Wessjohann, L. A., et al. (2009). A comparison of several modern alkylating agents. ARKIVOC. [Link]
-
Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium. (2021). PMC. [Link]
Sources
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. real.mtak.hu [real.mtak.hu]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N2 and metal-free promoted β-olefination in open air - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium: application in two cases of alcohol consumption during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Guide: Stability & Handling of Ethyl Methanesulfonylacetate
CAS: 4455-15-6 | Formula: C₅H₁₀O₄S | MW: 166.20 g/mol
Executive Summary & Compound Identity
CRITICAL SAFETY NOTE: Do not confuse Ethyl Methanesulfonylacetate (EMSA) with Ethyl Methanesulfonate (EMS, CAS 62-50-0) .[1] EMS is a potent mutagen and alkylating agent. EMSA is a sulfone-stabilized ester used as a building block. Ensure your inventory is correctly identified before proceeding.
Ethyl Methanesulfonylacetate is an active methylene compound . Its stability is governed by two primary functional groups: the sulfonyl group (electron-withdrawing, increasing acidity of
Core Stability Profile
| Parameter | Status | Technical Note |
| Shelf Life | >2 Years | When stored at 2-8°C under inert atmosphere (Ar/N₂). |
| Hydrolysis | Moderate | Stable at neutral pH. Rapid hydrolysis in aqueous base ( |
| Thermal | Stable < 100°C | Avoid prolonged heating above 120°C; risk of decarboxylation if acid form is present. |
| Light | Stable | No significant photodegradation observed under ambient lab light. |
Solvent Compatibility & Troubleshooting
The following guide addresses stability across common reaction solvents.
A. Aqueous & Protic Solvents (Water, Methanol, Ethanol)
Issue: Hydrolysis and Transesterification.
-
Water: EMSA has limited solubility in water but will slowly hydrolyze to Methanesulfonylacetic acid (MSAA) . This reaction is autocatalytic; as acid is produced, pH drops, accelerating ester cleavage.
-
Alcohols (MeOH, EtOH): In the presence of catalytic acid or base, EMSA undergoes transesterification .
-
Example: Dissolving Ethyl methanesulfonylacetate in Methanol with a basic catalyst (e.g., K₂CO₃) will rapidly generate Methyl methanesulfonylacetate .
-
Q: Can I use EMSA in aqueous emulsions? A: Yes, but with strict pH control.
-
Protocol: Maintain pH 6.0–8.0. Use a phosphate buffer.
-
Risk: At pH > 10, the base deprotonates the
-carbon (pKa ~11), forming a stable enolate. However, hydroxide ions also attack the ester carbonyl, leading to irreversible hydrolysis.
B. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)
Issue: Hygroscopicity and " Wet" Solvent degradation.
-
DMSO/DMF: Excellent solubility. These are the preferred solvents for alkylation reactions.
-
Risk: These solvents are hygroscopic. Absorbed atmospheric water will hydrolyze EMSA over time (days/weeks) at room temperature.
-
Solution: Store stock solutions in anhydrous DMSO over molecular sieves (3Å or 4Å).
C. Chlorinated & Non-Polar Solvents (DCM, Toluene)
Issue: Solubility limits.
-
DCM/Chloroform: Excellent stability and solubility. Ideal for storage and transport.
-
Toluene/Hexane: EMSA is moderately soluble in Toluene but insoluble in Hexane.
Degradation Pathways & Visualizations
The primary degradation route involves hydrolysis to the acid, followed by potential thermal decarboxylation to dimethyl sulfone.
Figure 1: Chemical fate of Ethyl Methanesulfonylacetate under various stress conditions.
Troubleshooting FAQ
Q1: I see a new spot on my TLC after stirring in Methanol/K₂CO₃. Is it degradation?
Diagnosis: Likely Transesterification . Mechanism: Methoxide (generated from K₂CO₃/MeOH equilibrium) attacks the ethyl ester. Solution:
-
Switch solvent to Ethanol (matches the ester group).
-
Or, use a non-nucleophilic base (e.g., DBU, NaH) in an aprotic solvent (THF, DMF).
Q2: My reaction yield is low, and I isolated a white solid that is water-soluble.
Diagnosis: You likely isolated Sodium Methanesulfonylacetate (hydrolysis salt) or Dimethyl Sulfone (decarboxylation product). Cause:
-
Hydrolysis: Reaction time was too long in aqueous base.
-
Decarboxylation: Reaction temperature was too high (>100°C) after hydrolysis occurred. Validation: Check ¹H NMR.
-
EMSA:[2] Triplet (~1.3 ppm), Singlet (~3.0 ppm, SO₂CH₃), Singlet (~4.0 ppm, CH₂), Quartet (~4.2 ppm).
-
Dimethyl Sulfone:[1] Single peak at ~3.0 ppm.
-
Acid/Salt: Loss of ethyl signals (Triplet/Quartet).
Q3: How do I store 1M stock solutions?
Protocol:
-
Dissolve EMSA in Anhydrous DMSO or DCM .
-
Add activated Molecular Sieves (3Å) to the vial.
-
Flush with Argon/Nitrogen.
-
Store at 4°C. Stability: Stable for >6 months. Avoid storing in water or alcohols.
Experimental Protocols
Protocol A: Stability Assessment via ¹H NMR
Use this protocol to verify the purity of your batch before critical experiments.
-
Sampling: Take 10 µL of EMSA.
-
Solvent: Dissolve in 0.6 mL CDCl₃ (Chloroform-d).
-
Acquisition: Run a standard proton scan (16 scans).
-
Integration Check:
-
Set the Methyl Sulfone singlet (CH₃-SO₂-) at ~3.1 ppm to Integral = 3.0.
-
Check the Ethyl Quartet (-O-CH₂-) at ~4.3 ppm . It should integrate to 2.0.
-
Pass Criteria: Ethyl integral > 1.95.
-
Fail Criteria: Presence of broad singlet at ~10-12 ppm (Carboxylic acid) or new singlets indicating transesterification.
-
Protocol B: Safe Quenching of Enolate Reactions
When using EMSA as a nucleophile (e.g., alkylation), improper quenching can lead to oiling out or hydrolysis.
-
Cool: Cool reaction mixture to 0°C.
-
Acidify: Slowly add 1M HCl or Saturated NH₄Cl until pH is neutral (pH 7). Do not acidify to pH < 2 to avoid rapid hydrolysis.
-
Extract: Immediately extract with Ethyl Acetate or DCM .
-
Dry: Dry organic layer over Na₂SO₄ (Magnesium sulfate is also acceptable).
-
Concentrate: Evaporate solvent at < 40°C.
References
-
PubChem. (n.d.).[3] Ethyl methanesulfonylacetate (Compound).[4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Verdía, P., et al. (2011). Knoevenagel reaction in [MMIm][MSO₄]: synthesis of coumarins. Molecules, 16(6), 4379-4388. (Demonstrates stability/reactivity in ionic liquids/water). Retrieved from [Link]
-
Renzetti, A., et al. (2014).[6] Yonemitsu-type condensations catalysed by proline and Eu(OTf)3. RSC Advances, 4, 47992-47999. (Discusses enolate stability and acidity relative to acetoacetates). Retrieved from [Link]
Sources
- 1. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
- 3. Ethane, (methylsulfinyl)- | C3H8OS | CID 121148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2-methylsulfonylacetate; Ethyl 2-(methylsulfonyl)acetate; Ethyl methanesulfonylacetate; Ethyl methylsulfonylacetate | Chemrio [chemrio.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies to Prevent Hydrolysis of Ethyl Methanesulfonylacetate During Workup
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for synthetic chemistry professionals. This guide provides an in-depth analysis and actionable protocols for a common challenge encountered by researchers: the unintended hydrolysis of ethyl methanesulfonylacetate during reaction workup. This molecule's unique structure makes it particularly susceptible to degradation, leading to reduced yields and purification difficulties. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Part 1: Understanding the Vulnerability of Ethyl Methanesulfonylacetate
FAQ 1: What makes ethyl methanesulfonylacetate so prone to hydrolysis?
The susceptibility of ethyl methanesulfonylacetate to hydrolysis stems from the powerful electron-withdrawing nature of the alpha-sulfonyl group (a mesyl group). This group significantly influences the reactivity of the adjacent ester functional group.
-
Ester Functional Group: Esters are inherently susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.[1][2]
-
Inductive Effect of the Sulfonyl Group: The methanesulfonyl group (CH₃SO₂–) is strongly electron-withdrawing. Through an inductive effect, it pulls electron density away from the ester's carbonyl carbon. This withdrawal makes the carbonyl carbon more electron-deficient (more electrophilic) and, therefore, a much more attractive target for nucleophiles like water or, more potently, the hydroxide ion (OH⁻).
The most destructive pathway during a typical workup is base-catalyzed hydrolysis, also known as saponification. This reaction is rapid and irreversible under basic conditions, converting the desired ester into the water-soluble carboxylate salt of methanesulfonylacetic acid.[3]
Mechanism: Base-Catalyzed Hydrolysis (Saponification)
The diagram below illustrates the step-by-step mechanism of how a hydroxide ion attacks the activated carbonyl carbon of ethyl methanesulfonylacetate, leading to irreversible hydrolysis.
Part 2: Troubleshooting Guide for Workup-Related Hydrolysis
FAQ 2: My yield is low and I detect a polar, water-soluble impurity. How can I confirm hydrolysis is the culprit?
If you suspect hydrolysis, the primary byproduct will be methanesulfonylacetic acid (or its carboxylate salt). You can diagnose this issue using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The hydrolyzed acid is much more polar than the parent ester. It will have a significantly lower Rf value and may even remain at the baseline in many non-polar solvent systems.
-
¹H NMR Spectroscopy: Compare the spectrum of your product to a reference. The characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) will be diminished or absent in the hydrolyzed product. You will instead see a broad singlet for the carboxylic acid proton.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method. You can easily distinguish the mass of the starting ester (C₅H₁₀O₄S, MW: 166.20 g/mol ) from the hydrolyzed acid (C₃H₆O₄S, MW: 138.14 g/mol ).[4]
FAQ 3: Which steps in a standard workup pose the highest risk for hydrolysis?
Any step involving water, especially under non-neutral pH or at elevated temperatures, is a risk. The degree of risk, however, varies significantly.
| Workup Step | Risk Level | Rationale |
| Reaction Quench | Moderate to High | Adding water or aqueous solutions directly to the reaction mixture can initiate hydrolysis, especially if the mixture is acidic or basic. |
| Acidic Wash | Moderate | While less aggressive than basic conditions, prolonged exposure to aqueous acid can catalyze hydrolysis, which is a reversible reaction.[1] |
| Basic Wash (e.g., NaOH, KOH) | Very High | Strong bases cause rapid and irreversible saponification, the primary cause of product loss for sensitive esters.[3][5] |
| Mild Basic Wash (e.g., NaHCO₃) | Low to Moderate | Saturated sodium bicarbonate is a weaker base, primarily used for neutralizing strong acids. While safer than NaOH, prolonged contact can still cause some hydrolysis. |
| Water/Brine Wash | Low | A neutral water or brine wash poses a minimal risk if performed quickly and at low temperatures. Its main purpose is to remove water-soluble impurities.[6] |
| Drying Step | Very Low | If performed correctly with an anhydrous salt, this step removes the water necessary for hydrolysis.[7] |
| Solvent Evaporation | Low | Risk is minimal unless residual water and acidic/basic impurities are carried over and heated during evaporation. |
Part 3: Core Protocols for Preventing Hydrolysis
Adherence to specific, optimized workup protocols is critical for maximizing the yield and purity of ethyl methanesulfonylacetate.
FAQ 4: What is the recommended standard workup procedure to minimize hydrolysis?
This protocol is designed to neutralize reagents and remove impurities while aggressively minimizing the four key factors that promote hydrolysis: strong bases, heat, water exposure, and time. [5][8]
Protocol 1: Optimized Mild Aqueous Workup
-
Cool the Reaction Mixture: Before adding any aqueous solution, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quench the Reaction: Slowly add an ice-cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 1M) solution of a weak acid like potassium bisulfate (KHSO₄) to neutralize the reaction.[10]
-
Rationale: This step neutralizes reactive reagents under mildly acidic to neutral conditions, avoiding the high pH that causes rapid saponification.
-
-
Extract the Product: Transfer the mixture to a separatory funnel. Extract the product with a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer. Extract the aqueous layer one or two more times to ensure complete recovery.
-
Rationale: This physically separates the product from the aqueous phase where hydrolysis occurs.
-
-
Neutralize with Weak Base (If Necessary): If the reaction required an acidic catalyst that must be removed, wash the combined organic layers briefly with one portion of ice-cold, saturated sodium bicarbonate (NaHCO₃) solution.
-
Wash with Brine: Perform a final wash of the organic layer with one portion of ice-cold, saturated sodium chloride (brine) solution.[6]
-
Rationale: Brine reduces the solubility of the organic product in the aqueous phase ("salting out") and removes a significant amount of dissolved water from the organic layer, preparing it for the final drying step.[6]
-
-
Dry Thoroughly: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that all water has been absorbed.[6][7]
-
Rationale: This step is critical to remove the last traces of water, completely halting any potential for hydrolysis before solvent removal.
-
-
Isolate the Product: Filter the drying agent and concentrate the organic solvent using a rotary evaporator. Importantly, use a low bath temperature (≤ 30-40 °C) to prevent any potential degradation of the final product.
FAQ 5: My compound is exceptionally sensitive even to mild aqueous conditions. Is there a non-aqueous alternative?
Yes. For extremely labile compounds, an anhydrous or "solvent-free" workup approach can be employed. This method avoids aqueous solutions entirely.
Protocol 2: Anhydrous Workup via Silica Gel Plug
-
Quench/Neutralize Anhydrously (if applicable): If the reaction contains a reagent that can be neutralized without water (e.g., quenching a lithium reagent with a small amount of ethyl acetate), do so.
-
Remove Solids: If the reaction mixture contains solid byproducts or catalysts, filter them off directly under an inert atmosphere.
-
Concentrate the Mixture: Remove the reaction solvent under reduced pressure.
-
Adsorb onto Silica: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., dichloromethane) and add a small amount of silica gel. Carefully evaporate the solvent again to leave the crude product adsorbed onto the silica.
-
Purify via Filtration: Place the dried, product-adsorbed silica atop a small plug of fresh silica gel in a fritted funnel or column. Elute with an appropriate solvent or solvent gradient (e.g., starting with hexane and gradually adding ethyl acetate).
-
Rationale: The polar hydrolyzed acid and other polar impurities will remain strongly bound to the silica plug, while the less polar desired ester will elute through with the solvent. This separates the compounds based on polarity without using water.
-
-
Isolate the Product: Collect the fractions containing the product and remove the solvent via rotary evaporation.
References
-
Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]
-
Milliken Chemical. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available from: [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Available from: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available from: [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78201, Ethyl methanesulfonylacetate. Available from: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
-
Rout, L. et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available from: [Link]
-
Wu, Y. et al. (2004). Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis. PubMed. Available from: [Link]
-
da Silva, A. C. et al. (2021). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available from: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
University of York. Chemically-active extraction. Available from: [Link]
-
Pokorný, J. et al. (1975). Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. Available from: [Link]
-
Çıtak, A. & Kıvrak, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. DergiPark. Available from: [Link]
-
Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]
-
Çıtak, A. & Kıvrak, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. ResearchGate. Available from: [Link]
-
Kirschning, A. et al. (2001). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Request PDF. Available from: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. Available from: [Link]
-
Chemguide. hydrolysis of esters. Available from: [Link]
-
LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. carbodiimide.com [carbodiimide.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Scale-Up of Ethyl Methanesulfonylacetate (EMSA)
Topic: Scaling up reactions with Ethyl methanesulfonylacetate (EMSA)
Cas No: 4455-15-6
Formula:
Introduction: The Scale-Up Philosophy
Welcome to the Technical Support Center. Scaling up reactions involving Ethyl methanesulfonylacetate (EMSA) requires a shift in mindset from "making material" to "managing energy and mass transfer."
While EMSA is a versatile reagent for synthesizing
CRITICAL SAFETY DISTINCTION: Do NOT confuse Ethyl methanesulfonylacetate (EMSA) with Ethyl methanesulfonate (EMS) . EMS is a potent mutagen and alkylating agent. While EMSA should be handled with standard PPE (it is an irritant), it does not carry the same extreme genotoxicity profile as EMS. However, always verify your CAS numbers before handling.
Part 1: Troubleshooting & FAQs
Q1: I am seeing a rapid temperature spike during the addition of base. How do I control the exotherm on a >100g scale?
Diagnosis: Thermal Runaway Risk.[1]
The methylene protons in EMSA are highly acidic (
Technical Protocol:
-
Switch from "One-Pot" to "Semi-Batch": Never add the base all at once. Use a dosing pump or dropping funnel to add the base (or EMSA to the base) over time.
-
Calculate the Adiabatic Temperature Rise (
): Before scaling, use Reaction Calorimetry (RC1) to measure the heat of reaction ( ).-
Rule of Thumb: If
> Boiling Point of Solvent, the reaction is "Critical Class."
-
-
Active Cooling: Ensure your jacketed reactor coolant is at least 10°C below the target process temperature before starting addition.
Visual Workflow: Thermal Safety Loop
Caption: Thermal safety decision tree. Always quantify heat flow (
Q2: Which base should I use for scale-up? NaH is causing foaming issues.
Diagnosis: Gas Evolution Management.
Sodium Hydride (NaH) is excellent for irreversible deprotonation but generates Hydrogen gas (
Field-Proven Insight: For EMSA, the acidity is high enough that you often do not need NaH.
Comparative Base Selection Table:
| Base Type | By-product | Scale-Up Suitability | Recommended Use Case |
| Sodium Hydride (NaH) | Low. Requires high-efficiency condensers and inert gas sweep. Risk of pressurization.[1][2] | Only for difficult alkylations requiring irreversible deprotonation. | |
| Sodium Ethoxide (NaOEt) | Ethanol (Liquid) | High. Homogeneous or slurry. Easy thermal management. No gas. | Standard alkylations and condensations. Matches the ester group (prevents transesterification). |
| Piperidine / AcOH | Water (Liquid) | High. Catalytic method. | Knoevenagel condensations with aldehydes.[3][4][5][6] |
| K₂CO₃ / DMF | Medium. Slurry handling can be difficult (stirring issues). | Mild alkylations. |
Recommendation:
Switch to Sodium Ethoxide in Ethanol (21 wt% solution) if compatible with your electrophile. This eliminates
Q3: My Knoevenagel condensation stalls at 70% conversion. Adding more catalyst doesn't help.
Diagnosis: Equilibrium Limitation & Water Inhibition.
The reaction between EMSA and an aldehyde produces water.
Troubleshooting Protocol:
-
Azeotropic Distillation: Use a solvent like Toluene or Benzene (if permitted) with a Dean-Stark trap to physically remove water.
-
Chemical Drying (Scale-Friendly): If reflux is not possible, add Molecular Sieves (3Å or 4Å) directly to the reaction pot.
-
Note: On >1kg scale, sieves can cause stirring issues (grinding). Use a recirculating loop through a sieve cartridge.
-
-
Catalyst Switch: For difficult substrates, use Titanium(IV) chloride (
) and Pyridine. acts as a Lewis acid and a water scavenger, driving the reaction to completion irreversibly.
Knoevenagel Mechanism & Inhibition Pathway:
Caption: Mechanism showing the inhibitory feedback loop of water generation. Removal of H2O is critical for high conversion.
Q4: How do I isolate the product? The sulfone makes it water-soluble.
Diagnosis: "Phase Split" Failure.
The sulfone group (
Isolation Strategy:
-
Avoid Aqueous Workup (Precipitation):
-
If the reaction solvent is Ethanol (from NaOEt method), cool the mixture to 0°C. The product often crystallizes out while impurities remain in the mother liquor. Filter and wash with cold ethanol.
-
-
The "Salting Out" Method:
-
If you must extract, saturate the aqueous layer with NaCl or
. This increases the ionic strength, forcing the organic sulfone into the organic layer (DCM or Ethyl Acetate).
-
-
Continuous Extraction:
-
For multi-kilo batches where partition coefficients are poor, use a liquid-liquid centrifugal extractor rather than static separation funnels.
-
Part 2: Validated Experimental Protocol (100g Scale)
Reaction: Synthesis of Ethyl 2-methanesulfonyl-3-phenylacrylate (Knoevenagel Condensation).
Reagents:
-
Benzaldehyde: 53.0 g (0.50 mol)
-
Ethyl methanesulfonylacetate (EMSA): 83.1 g (0.50 mol)
-
Piperidine: 2.1 g (25 mmol, 5 mol%)
-
Acetic Acid: 1.5 g (25 mmol, 5 mol%)
-
Toluene: 500 mL
Step-by-Step Procedure:
-
Setup: Equip a 1L 3-neck round bottom flask with a mechanical stirrer (overhead), a Dean-Stark trap topped with a reflux condenser, and a temperature probe.
-
Why Mechanical Stirrer? Magnetic stir bars fail at high slurry densities or large volumes.
-
-
Charging: Charge Toluene, Benzaldehyde, and EMSA. Start stirring.
-
Catalyst Addition: Add Piperidine and Acetic Acid.
-
Reaction: Heat the mixture to reflux (approx. 110°C).
-
Monitoring: Watch for water collection in the Dean-Stark trap. Theoretical water yield is ~9 mL.
-
-
Completion: Continue reflux until water evolution ceases (approx. 4-6 hours). Verify by HPLC (Target: <2% residual aldehyde).
-
Workup: Cool to room temperature. Wash the toluene layer with 1M HCl (2 x 100 mL) to remove piperidine, then Saturated
(100 mL), then Brine. -
Isolation: Dry over
, filter, and concentrate via rotary evaporation. -
Crystallization: Recrystallize the residue from Ethanol/Heptane to yield white crystals.
References
-
Safety in Chemical Scale-Up: Stanford Environmental Health & Safety. (2023).[1] Scale Up Safety Guide. Retrieved from
-
Knoevenagel Mechanism & Catalysis: Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview. Retrieved from
-
Thermal Stability Analysis: Netzsch Analyzing & Testing. (2020).[7] Thermal Stability of Drugs and Intermediates. Retrieved from
-
Reaction Calorimetry Principles: Mettler Toledo. Reaction Calorimetry in Process Safety. Retrieved from
-
General Sulfone Chemistry: Sigma-Aldrich. Ethyl methylsulfonylacetate Product Data. Retrieved from
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Overcoming solubility issues with Ethyl methanesulfonylacetate
Welcome to the technical support center for Ethyl Methanesulfonylacetate (CAS No. 4455-15-6). This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common experimental hurdles associated with the solubility of this versatile active methylene compound. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Section 1: Compound Identification & Core Properties
Q1: What is Ethyl methanesulfonylacetate and what are its critical physicochemical properties?
Ethyl methanesulfonylacetate is an organic reagent with the linear formula CH₃SO₂CH₂COOC₂H₅. It functions as an active methylene compound, making it a valuable building block in various organic syntheses, including the formation of substituted thiophenes and coumarins. Understanding its physical properties is the first step in troubleshooting its behavior in solution.
Table 1: Physicochemical Properties of Ethyl Methanesulfonylacetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 4455-15-6 | [1] |
| Molecular Formula | C₅H₁₀O₄S | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| Appearance | Liquid | [2] |
| Density | 1.234 g/mL at 25 °C | |
| Boiling Point | 111-113 °C at 0.2 mmHg | |
| Refractive Index | n20/D 1.456 |
| Flash Point | 109 °C (228.2 °F) - closed cup | |
Section 2: Understanding & Predicting Solubility
Q2: Why am I having trouble dissolving Ethyl methanesulfonylacetate?
The solubility challenges with Ethyl methanesulfonylacetate stem from its hybrid molecular structure. It contains:
-
A polar, aprotic sulfonyl group (–SO₂–).
-
A moderately polar ester group (–COOC₂H₅).
-
Non-polar alkyl moieties (methyl and ethyl groups).
This combination results in a molecule of intermediate polarity. Consequently, it often exhibits poor solubility in solvents at the extremes of the polarity scale. It is too non-polar to dissolve well in highly polar solvents like water, and too polar to dissolve well in very non-polar solvents like hexanes. This principle, where solubility is maximized in solvents of similar polarity, is a cornerstone of formulation science.
Q3: In which general classes of solvents should I expect Ethyl methanesulfonylacetate to be soluble?
Based on its structure, we can predict its qualitative solubility in common laboratory solvents. This table serves as a starting point for solvent selection before undertaking a more rigorous screening process.
Table 2: Qualitative Solubility Guide for Ethyl Methanesulfonylacetate in Common Lab Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
|---|---|---|---|
| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | Low to Very Low | The polar sulfonyl and ester groups are incompatible with the non-polar nature of these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High to Miscible | These solvents have a polarity that is well-matched to the combined polarity of the sulfonyl and ester groups, while also accommodating the alkyl portions. |
| Polar Protic | Water, Methanol, Ethanol | Low (Water) to Moderate (Alcohols) | Highly polar water has a strong hydrogen-bonding network that is difficult for this aprotic molecule to disrupt. Shorter-chain alcohols are more accommodating due to their alkyl character.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity suitable for dissolving a wide range of organic compounds. |
Section 3: Troubleshooting Common Solubility Issues
Q4: My Ethyl methanesulfonylacetate is not dissolving in my chosen solvent. What are my immediate next steps?
When facing immediate solubility failure, a systematic approach is more effective than random trial and error. The following decision tree outlines a logical troubleshooting workflow.
Q5: The compound dissolved initially but then precipitated. What could be the cause?
This phenomenon, known as "crashing out," is typically due to one of the following:
-
Supersaturation: Vigorous mixing, heating, or sonication can create a thermodynamically unstable supersaturated solution. The system then reverts to a lower energy state by precipitating the excess solute. The solution is to use a slightly larger volume of solvent or a stronger solvent.
-
Temperature Change: If you dissolved the compound with heat, allowing it to cool to room temperature may cause its solubility limit to be exceeded, leading to precipitation.[4] If the experimental temperature is lower than the dissolution temperature, you must ensure the compound is soluble at the final temperature.
-
Change in Solvent Composition: Adding another liquid (e.g., an aqueous buffer, an anti-solvent) to your initial solution can drastically lower the compound's solubility, causing it to precipitate. This is the principle behind techniques like precipitation recrystallization.[5]
Q6: I need to use an aqueous buffer for my reaction, but the compound is insoluble in water. What are my options?
This is a classic challenge in drug development and process chemistry. The standard and most effective solution is the use of a co-solvent . A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with a lower polarity than water alone, thereby increasing the solubility of non-polar compounds.[6][7]
Common co-solvents for aqueous systems include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Acetonitrile
-
Tetrahydrofuran (THF)
The strategy is to first dissolve Ethyl methanesulfonylacetate in a minimum volume of the co-solvent (e.g., DMSO) to create a concentrated stock solution. This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring. It is crucial to perform a preliminary test to ensure the final concentration of the co-solvent in the aqueous phase does not cause precipitation.
Section 4: Protocols for Solubility Optimization
Q7: How do I systematically determine the best solvent or co-solvent system for my experiment?
A systematic solvent screening is an empirical method to identify the optimal solvent or co-solvent blend for your desired concentration. This protocol ensures reproducibility and provides a quantitative measure of solubility.
Sources
- 1. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Life Cycle Management in EMSA Transformations
Topic: Catalyst Poisoning in Reactions Involving Ethyl Methanesulfonylacetate (EMSA) Target Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers.
Introduction: The Sulfone Paradox
Ethyl methanesulfonylacetate (EMSA) presents a unique challenge in catalysis. While the sulfone moiety (
Under reductive conditions (hydrogenation) or high-temperature cross-couplings, the C-S bond becomes vulnerable. The resulting cleavage releases low-valent sulfur species (sulfides or
This guide provides the diagnostic tools and protocols to distinguish between impurity-driven poisoning and substrate-driven deactivation .
Module 1: Heterogeneous Hydrogenation (Pd/C, Pt, Raney Ni)
Scenario: You are reducing a double bond or a functional group on a scaffold containing EMSA, and the reaction stalls or fails to initiate.
The Mechanism: Reductive Desulfonylation
Unlike thiols, sulfones do not immediately poison metal surfaces. However, under hydrogenation pressure, the C-S bond adjacent to the carbonyl or the sulfone itself can undergo hydrogenolysis.
Key Insight: The poison is not the EMSA molecule itself, but the sulfide/sulfite fragments generated in situ.
Figure 1: The "Self-Poisoning" Pathway. High energy conditions trigger C-S bond cleavage, converting the stable sulfone into a catalyst killer.
Troubleshooting Guide: Hydrogenation
| Observation | Diagnosis | Corrective Action |
| Reaction never starts | Feedstock Impurity. The EMSA contains residual halides or thio-precursors from its synthesis. | Perform Protocol A (Feedstock Polishing) . Do not just add more catalyst. |
| Stalls at 20-50% | Self-Poisoning. The catalyst is active initially but is slowly killed by desulfonylation by-products. | Lower Temperature/Pressure. Desulfonylation has a higher activation energy than alkene reduction. |
| Selectivity Loss | Over-reduction. The C-S bond is cleaving faster than the target reduction. | Switch to Pd(OH)₂ (Pearlman's Catalyst) or dope with traces of quinoline to moderate activity. |
FAQ: Hydrogenation
Q: Can I use Raney Nickel with EMSA?
A: Proceed with extreme caution. Raney Nickel is notorious for desulfurizing sulfones (the Mozingo reduction mechanism). Unless your goal is to remove the sulfone group entirely, avoid Raney Ni. Use Pd/C or Pt/C under mild conditions (
Q: Why does my reaction work on 1g scale but fail on 100g? A: Heat transfer. On a larger scale, local exotherms can spike the temperature, triggering the high-activation-energy desulfonylation pathway described in Figure 1. Ensure rigorous temperature control during the scale-up.
Module 2: Homogeneous Catalysis (Cross-Couplings)
Scenario: Pd-catalyzed alkylation or arylation yields are low, or the catalyst precipitates as a black solid (Pd black).
The Mechanism: Chelation Sequestration
EMSA possesses a "soft" enolizable position between the sulfone and ester. In basic conditions (common in Suzuki/Heck couplings), this forms a bidentate ligand that can displace phosphines on the Palladium center, forming an inactive "off-cycle" resting state.
Troubleshooting Guide: Cross-Coupling
| Observation | Diagnosis | Corrective Action |
| Catalyst precipitation (Pd Black) | Ligand Displacement. The EMSA anion is out-competing your phosphine ligand. | Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that are harder to displace. |
| No Product, SM Recovered | Oxidative Addition Failure. The sulfone group is electron-withdrawing, deactivating the halide (if coupled to EMSA). | Use a more active precatalyst like Pd(dba)₂ or Pd-PEPPSI complexes. |
Module 3: Experimental Protocols
Protocol A: Feedstock Polishing (The "Spiking" Defense)
Standard EMSA synthesis often leaves traces of methanesulfonic acid or alkyl halides [2]. These must be removed.
-
Dissolution: Dissolve crude EMSA in Ethyl Acetate (10 volumes).
-
Oxidative Wash: Wash with 5% aqueous
(Sodium Bisulfite) or dilute . This oxidizes trace low-valent sulfur (sulfides) to sulfones/sulfates, which are non-poisonous or water-soluble. -
Scavenger Treatment: If the reaction is strictly anhydrous, stir the EMSA solution with activated charcoal or functionalized silica (thiol scavenger) for 2 hours, then filter.
-
The Spiking Test (Validation):
-
Run a standard hydrogenation (e.g., styrene reduction) with a known rate.
-
Spike the reaction with 5% of your "purified" EMSA.
-
Pass: Rate remains >90% of baseline.
-
Fail: Rate drops significantly. Repeat purification.
-
Protocol B: The "Standard Activity Test" (SAT)
Use this decision tree to diagnose the root cause of failure.
Figure 2: Diagnostic Logic Flow. Use this tree to determine if the issue is the EMSA quality (Dirty Feed) or the reaction parameters (Self-Poisoning).
References
-
Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178.
-
Teasdale, A., et al. (2013). "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate... An Illustrative Example for Sulfonate Ester Impurity Formation." Organic Process Research & Development, 17(2), 221–230.
-
Kuehne, M. E., & Lambert, B. F. (1976). "Reductive Desulfonylation." Organic Syntheses, Coll. Vol. 5, p. 400.
-
Fernández-Ibañez, M. A., et al. (2023).[1] "Enantioselective Ir-Catalyzed Hydrogenation of Terminal Homoallyl Sulfones." Organic Letters, 25(10), 1632–1637.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Methanesulfonylacetate and Ethyl Acetoacetate for the Modern Synthetic Chemist
In the landscape of synthetic organic chemistry, the judicious selection of active methylene compounds is paramount to the strategic construction of complex molecular architectures. Among the plethora of choices, ethyl acetoacetate (EAA) has long been a workhorse, its versatility in forming carbon-carbon bonds firmly established. However, its sulfonyl analogue, ethyl methanesulfonylacetate (EMSA), presents a compelling alternative with a nuanced reactivity profile that warrants a detailed comparative analysis. This guide provides an in-depth examination of the relative reactivity of EMSA and EAA, offering experimental insights and mechanistic rationale to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
At a Glance: Structural and Electronic Divergence
The core difference between ethyl methanesulfonylacetate and ethyl acetoacetate lies in the nature of the electron-withdrawing group attached to the active methylene carbon. In EAA, a carbonyl group (acetyl) is responsible for activating the adjacent protons, while in EMSA, this role is fulfilled by a sulfonyl group (methanesulfonyl). This fundamental distinction has profound implications for the acidity of the α-protons and the subsequent reactivity of the corresponding carbanions.
| Compound | Structure | Activating Group | pKa (α-protons) |
| Ethyl Acetoacetate (EAA) | CH₃C(O)CH₂COOEt | Acetyl (Carbonyl) | ~11[1][2] |
| Ethyl Methanesulfonylacetate (EMSA) | CH₃S(O)₂CH₂COOEt | Methanesulfonyl (Sulfonyl) | Estimated ~10-12 |
Enolate Formation and Stability: A Mechanistic Perspective
The reactivity of both molecules is predicated on the formation of a resonance-stabilized enolate upon deprotonation of the α-carbon. The stability of this enolate directly influences its nucleophilicity and, consequently, its reaction profile.
For ethyl acetoacetate, the negative charge of the enolate is delocalized across both the acetyl and ester carbonyl groups, leading to a highly stabilized carbanion.[1][3][4] This extensive delocalization contributes to its moderate nucleophilicity. In the case of ethyl methanesulfonylacetate, the sulfonyl group participates in charge delocalization. While the exact degree of stabilization compared to a carbonyl group is a subject of nuanced physical organic chemistry, the sulfonyl group is a powerful electron-withdrawing entity, ensuring the facile formation of the corresponding nucleophile.
Comparative Reactivity in Key Synthetic Transformations
The subtle electronic differences between the acetyl and methanesulfonyl groups manifest in the reactivity of these two active methylene compounds in various synthetic transformations.
Alkylation Reactions
Alkylation of the α-carbon is a cornerstone reaction for both EAA and its sulfonyl analogue. This reaction provides a powerful tool for the construction of new carbon-carbon bonds.
Ethyl Acetoacetate: The alkylation of EAA is a classic and well-documented transformation, typically achieved by treating the ester with a base such as sodium ethoxide, followed by the addition of an alkyl halide.[5] The resulting mono-alkylated product can often be subjected to a second alkylation.
Ethyl Methanesulfonylacetate: EMSA and its derivatives also undergo efficient alkylation. For instance, ethyl (benzothiazol-2-ylsulfonyl)acetate can be readily alkylated with various alkyl halides in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7] This suggests that EMSA itself is a viable substrate for similar alkylation reactions.
Comparative Analysis: While direct comparative yield data under identical conditions is sparse, the slightly differing nature of the enolates may influence the C- vs. O-alkylation ratios, a common consideration in the alkylation of β-dicarbonyl compounds. The harder nature of the oxygen in the sulfonyl group might subtly influence this ratio. In practice, both reagents are highly effective for the synthesis of α-substituted esters.
Experimental Protocol: General Procedure for α-Alkylation
Materials:
-
Active methylene compound (EAA or EMSA)
-
Anhydrous ethanol or a suitable aprotic solvent (e.g., DMF, THF)
-
Base (e.g., Sodium Ethoxide, DBU)
-
Alkyl halide
-
Anhydrous reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the active methylene compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.0-1.2 eq.) at a controlled temperature (typically 0 °C to room temperature).
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. Both EAA and EMSA are excellent substrates for this reaction.
Ethyl Acetoacetate: The Knoevenagel condensation of EAA with aldehydes and ketones is a widely used method for the synthesis of substituted alkenes.[8][9][10][11][12][13] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.
Ethyl Methanesulfonylacetate: EMSA also participates readily in Knoevenagel condensations, providing access to α-sulfonyl-α,β-unsaturated esters. These products are valuable intermediates in various synthetic pathways.
Comparative Analysis: The rate and yield of the Knoevenagel condensation can be influenced by the acidity of the active methylene compound and the nucleophilicity of the resulting carbanion. While both compounds are effective, the specific reaction conditions (catalyst, solvent, temperature) may require optimization for each substrate to achieve maximum efficiency. For instance, a study performing the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate in a microreactor using a Cs-exchanged NaX catalyst reported a conversion of up to 60%.[12] While a directly comparable study for EMSA is not available, its established reactivity in this transformation suggests it is a viable and potentially advantageous alternative depending on the desired electronic properties of the product.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Materials:
-
Active methylene compound (EAA or EMSA)
-
Aldehyde or ketone
-
Catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Reaction vessel with a magnetic stirrer and a means for water removal (e.g., Dean-Stark apparatus)
Procedure:
-
Combine the active methylene compound (1.0 eq.), the carbonyl compound (1.0 eq.), and the catalyst (catalytic amount) in the reaction vessel.
-
If using a solvent, add it to the mixture.
-
Heat the reaction mixture, typically to reflux, and if applicable, remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Hydrolysis and Decarboxylation
The subsequent transformation of the ester group is a key consideration in the synthetic utility of both EAA and EMSA.
Ethyl Acetoacetate: The hydrolysis of the ester group in EAA, followed by heating, readily induces decarboxylation to yield a methyl ketone. This "ketonic hydrolysis" is a hallmark of β-keto esters and a cornerstone of the acetoacetic ester synthesis.
Ethyl Methanesulfonylacetate: The hydrolysis of the ester in EMSA derivatives would yield a β-sulfonyl carboxylic acid. While the sulfonyl group is generally stable to hydrolysis, the subsequent decarboxylation of the β-sulfonyl acid is a less common transformation compared to its β-keto counterpart. The stability of the C-S bond makes decarboxylation more challenging. However, desulfonylation can be achieved under specific reductive or basic conditions, offering an alternative synthetic pathway.
Comparative Analysis: This represents a significant point of divergence in the reactivity of the two compounds. EAA is a direct precursor to methyl ketones via a straightforward hydrolysis/decarboxylation sequence. In contrast, EMSA is better suited for syntheses where the sulfonyl group is retained in the final product or where alternative C-S bond cleavage strategies are employed.
Conclusion: Strategic Selection for Synthetic Success
Both ethyl methanesulfonylacetate and ethyl acetoacetate are potent active methylene compounds, each offering a distinct set of advantages for the synthetic chemist.
-
Ethyl Acetoacetate (EAA) remains the reagent of choice for the classical acetoacetic ester synthesis, providing a reliable and efficient route to α-substituted methyl ketones. Its reactivity is well-understood and extensively documented.
-
Ethyl Methanesulfonylacetate (EMSA) emerges as a valuable alternative, particularly when the strong electron-withdrawing properties of the sulfonyl group are desired in the final product or when exploring different reactivity patterns in C-C bond formation. Its enolate offers a nuanced reactivity that can be exploited in various synthetic contexts.
The decision to employ EAA or EMSA should be guided by the specific synthetic target and the desired downstream transformations. A thorough understanding of their comparative reactivity, as outlined in this guide, will undoubtedly facilitate more strategic and successful synthetic endeavors.
References
-
eGyanKosh. (n.d.). ENOLATES. Retrieved from [Link]
- Hussein, W. M., & McGeary, R. P. (2012). Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. Australian Journal of Chemistry, 65(10), 1369-1372.
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
- Lau, S. K., et al. (2008). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Chemical Engineering Journal, 140(1-3), 599-606.
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]
-
Macmillan Group. (2008, March 12). Enolate Formation and Reactivity. Retrieved from [Link]
-
YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]
-
PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Retrieved from [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylations with methyl‐, butyl acetate, and ethyl propionate. Retrieved from [Link]
-
UQ eSpace. (n.d.). Use of ethyl (benzothiazol-2-ylsulfonyl)acetate for malonic ester-type syntheses of carboxylic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters*. Retrieved from [Link]
-
MDPI. (n.d.). Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. Retrieved from [Link]
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A Comparative Guide to Michael Additions: Ethyl Methanesulfonylacetate vs. Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Michael addition stands as a robust and versatile tool, pivotal in the synthesis of a vast array of organic molecules, including many pharmaceutical compounds.[1] The strategic selection of the nucleophilic donor is paramount to the success and efficiency of this conjugate addition reaction. This guide provides an in-depth technical comparison of two prominent Michael donors: the classic diethyl malonate and the increasingly utilized ethyl methanesulfonylacetate. By examining their structural and electronic characteristics, reactivity profiles, and practical applications, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Differences and Performance Summary
| Feature | Ethyl Methanesulfonylacetate | Diethyl Malonate |
| Structure | CH₃SO₂(CH₂)CO₂C₂H₅ | CH₂(CO₂C₂H₅)₂ |
| Activating Groups | Methanesulfonyl and Ester | Two Ester Groups |
| Acidity (pKa) | Less Acidic (Estimated >15) | More Acidic (~13) |
| Nucleophilicity | Generally Lower | Generally Higher |
| Typical Base | Stronger bases required (e.g., NaH, LDA) | Milder bases sufficient (e.g., NaOEt, K₂CO₃) |
| Reaction Conditions | Often more forcing (e.g., higher temperatures) | Generally milder conditions |
| Substrate Scope | Effective with highly reactive Michael acceptors | Broad scope with a wide range of acceptors |
Delving Deeper: A Mechanistic and Reactivity Analysis
The core of the Michael addition involves the 1,4-nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound.[2] The facility of this reaction is intrinsically linked to the stability of the carbanion, which is a direct consequence of the acidity of the proton on the α-carbon of the Michael donor.
The Influence of Activating Groups on Acidity and Nucleophilicity
Diethyl malonate is a quintessential active methylene compound. The two flanking ester groups effectively delocalize the negative charge of the resulting carbanion through resonance, rendering the α-protons significantly acidic, with a pKa of approximately 13.[1] This acidity allows for the use of relatively mild bases, such as sodium ethoxide, to generate the nucleophilic enolate in sufficient concentration to drive the reaction forward.
Ethyl methanesulfonylacetate , on the other hand, features a methanesulfonyl group and an ester group as its activating moieties. The sulfone group is a powerful electron-withdrawing group, and it does stabilize an adjacent carbanion. However, studies have indicated that hydrogens alpha to a sulfone group are generally 4-5 pKa units less acidic than those alpha to a carbonyl group. This suggests that ethyl methanesulfonylacetate is a weaker carbon acid than diethyl malonate. Consequently, stronger bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), are typically required to deprotonate ethyl methanesulfonylacetate effectively.
This difference in acidity has a direct impact on the nucleophilicity of the resulting carbanions. The more stable, and thus less basic, carbanion derived from diethyl malonate is generally a softer and more reactive nucleophile in the context of Michael additions. The less stable carbanion of ethyl methanesulfonylacetate, being a stronger base, may exhibit more competitive side reactions, such as proton abstraction from the solvent or substrate.
Experimental Evidence: A Tale of Two Nucleophiles
While direct, side-by-side comparative studies of these two nucleophiles in the same Michael addition are not abundant in the literature, their individual behaviors with various Michael acceptors provide valuable insights.
Diethyl malonate has been extensively studied in Michael additions with a wide array of acceptors, including α,β-unsaturated ketones (enones), esters, and nitriles. For instance, the reaction of diethyl malonate with chalcones (1,3-diphenyl-2-propen-1-one) is a well-established transformation that often proceeds with high yields under relatively mild conditions.[3]
Ethyl methanesulfonylacetate and other α-sulfonyl esters are also competent Michael donors. Their synthetic utility is well-documented, particularly in the construction of complex molecules where the sulfonyl group can be a useful synthetic handle for subsequent transformations. However, the conditions required for their successful participation in Michael additions are often more demanding.
Representative Michael Addition Protocols
To illustrate the practical differences in their application, detailed experimental protocols for the Michael addition of each nucleophile to a common acceptor, such as an enone, are presented below.
Experimental Protocol 1: Michael Addition of Diethyl Malonate to Chalcone
Objective: To synthesize diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate.
Materials:
-
Chalcone (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Sodium ethoxide (0.1 equiv)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of chalcone in absolute ethanol, add diethyl malonate.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.
Experimental Protocol 2: Michael Addition of Ethyl Methanesulfonylacetate to an Enone (Representative)
Objective: To synthesize the Michael adduct of ethyl methanesulfonylacetate and an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (e.g., cyclohexenone) (1.0 equiv)
-
Ethyl methanesulfonylacetate (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl methanesulfonylacetate in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the anion.
-
Add a solution of the α,β-unsaturated ketone in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Reaction Pathways
To further clarify the mechanistic steps and the overall workflow, the following diagrams are provided.
Caption: Generalized mechanism of the Michael addition reaction.
Caption: Comparative experimental workflow for Michael additions.
Applications in Drug Development and Synthesis
Both diethyl malonate and ethyl methanesulfonylacetate are valuable building blocks in the synthesis of pharmaceuticals.
Diethyl malonate is a precursor to a wide range of compounds, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants. Its versatility in forming C-C bonds makes it a staple in medicinal chemistry.
Ethyl methanesulfonylacetate and related sulfonyl compounds are also important in drug discovery. The sulfonyl group is a common pharmacophore and can act as a bioisostere for other functional groups. Furthermore, the sulfonyl group can be a handle for further synthetic manipulations, such as in the Julia olefination.
Conclusion and Recommendations
The choice between ethyl methanesulfonylacetate and diethyl malonate in a Michael addition reaction is a strategic one, dictated by the specific requirements of the synthesis.
-
For routine Michael additions with a broad range of acceptors, diethyl malonate is often the preferred choice. Its higher acidity allows for the use of milder bases and generally proceeds under less demanding conditions, often leading to high yields.
-
Ethyl methanesulfonylacetate becomes a valuable alternative when a stronger, less stable carbanion is required or when the sulfonyl group is a desired functionality in the final product. Researchers should be prepared to employ stronger bases and potentially more controlled reaction conditions to achieve optimal results.
Ultimately, a thorough understanding of the electronic properties of these nucleophiles, coupled with careful consideration of the reactivity of the Michael acceptor, will guide the synthetic chemist toward the most effective and efficient reaction strategy.
References
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link][1]
-
ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link][2]
-
Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1335-1339. [Link][3]
-
Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link][5]
-
ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. [Link][8]
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Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link][9]
-
Bakırcı Çetinkaya, İ. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. [Link][11]
-
Li, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Chinese Herbal Medicines, 14(4), 513-525. [Link][12]
-
Scribd. 14 Addition of Enolates To Enones The Michael Reaction. [Link][13]
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ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. [Link][14]
-
ACS Publications. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. [Link][16]
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The Versatile Workhorse: Unveiling the Advantages of Ethyl Methanesulfonylacetate in Modern Synthesis
A Senior Application Scientist's Guide to a Powerful Reagent
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and safety dictates the choice of reagents. Among the arsenal of tools available to the synthetic chemist, ethyl methanesulfonylacetate (EMS) has emerged as a versatile and advantageous building block. This guide provides an in-depth comparison of EMS with alternative reagents in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers in drug development and chemical synthesis to make informed decisions.
I. Ethyl Methanesulfonylacetate: A Profile
Ethyl methanesulfonylacetate (CH₃SO₂CH₂COOC₂H₅) is an active methylene compound characterized by the presence of a sulfonyl group and an ester moiety attached to a central carbon.[1] This unique structural feature imparts a high degree of acidity to the α-protons, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
| Property | Value |
| CAS Number | 4455-15-6 |
| Molecular Formula | C₅H₁₀O₄S |
| Molecular Weight | 166.20 g/mol |
| Boiling Point | 111-113 °C/0.2 mmHg |
| Density | 1.234 g/mL at 25 °C |
II. Key Synthetic Applications and Comparative Analysis
This section will delve into specific applications of ethyl methanesulfonylacetate, comparing its performance with established alternative reagents.
A. Synthesis of Coumarins: A Case for a Milder Approach
Coumarins are a class of privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2] Their synthesis often involves the Knoevenagel condensation.[3]
Traditional Method: Pechmann Condensation
The Pechmann condensation is a classic method for coumarin synthesis, typically employing a phenol and a β-ketoester under acidic conditions.[4]
Alternative: Knoevenagel Condensation with Ethyl Methanesulfonylacetate
A notable application of EMS is in the synthesis of 3-(methylsulfonyl)-2H-chromen-2-ones via a Knoevenagel condensation with salicylaldehydes.[1] This approach offers a milder alternative to the often harsh conditions of the Pechmann condensation.
Comparative Data:
| Reaction | Reagents | Conditions | Yield | Reference |
| Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | Amberlyst-15, 100 °C, Microwave | 97% | [5] |
| Knoevenagel Condensation | Salicylaldehyde, Ethyl Methanesulfonylacetate | Piperidine, Ethanol, RT | >80% (general) | [6] |
While the Pechmann condensation can provide high yields, the use of strong acids and high temperatures can be a drawback. The Knoevenagel condensation with EMS, often catalyzed by a mild base like piperidine at room temperature, presents a more benign and functional group tolerant alternative.[6]
Experimental Protocol: Synthesis of 3-(methylsulfonyl)-2H-chromen-2-one
-
To a solution of salicylaldehyde (1.0 eq) in ethanol, add ethyl methanesulfonylacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired coumarin derivative.
Reaction Workflow:
Caption: Knoevenagel condensation for coumarin synthesis.
B. Thiophene Synthesis: Expanding the Scope
Thiophenes are another important class of heterocycles prevalent in pharmaceuticals and materials science.[7] The Gewald reaction is a cornerstone for their synthesis.[8]
Traditional Method: Gewald Reaction
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Alternative: Synthesis with Ethyl Methanesulfonylacetate
Ethyl methanesulfonylacetate can be employed in the synthesis of substituted thiophenes, such as 3-methylamino-5-phenyl-2-thiophenecarboxylate.[1]
Comparative Data:
| Reaction | Key Reagents | Typical Yield | Reference |
| Gewald Reaction | Ketone/Aldehyde, α-cyanoester, Sulfur, Morpholine | 21% (example) | [8] |
| EMS-based Synthesis | Thiobenzoylketene S,N-acetals, Ethyl Methanesulfonylacetate | Not specified in abstract | [1] |
Experimental Protocol: Generalized Gewald Reaction
-
To a stirred solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).
-
Add a base, such as morpholine or triethylamine (1.5 eq), dropwise.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Reaction Logic:
Caption: Generalized pathway for thiophene synthesis.
C. Epoxide and Cyclopropane Synthesis: A Safer Alternative to Ylides and Diazo Compounds
The formation of epoxide and cyclopropane rings are fundamental transformations in organic synthesis. The Darzens and Corey-Chaykovsky reactions are classic methods for epoxide synthesis, while the Simmons-Smith reaction and reactions of diazo compounds are standard for cyclopropanation.[9][10][11]
Darzens Condensation: This reaction employs an α-haloester and a carbonyl compound in the presence of a base to form an α,β-epoxy ester.[9] Yields can be moderate to good, for example, the condensation of cyclohexanone with ethyl chloroacetate using sodium ethoxide gives a 65% yield.[12]
Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide, to convert carbonyl compounds to epoxides.[10] While highly effective, the generation and handling of sulfur ylides require stringent anhydrous conditions and the use of strong bases like sodium hydride.
Simmons-Smith Reaction: This method uses a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc, for the cyclopropanation of alkenes.[11] Yields are often high, with the reaction of saxagliptin precursor achieving a 70% yield on a large scale.[13]
Ethyl Diazoacetate in Cyclopropanation: Ethyl diazoacetate is a common reagent for the rhodium-catalyzed cyclopropanation of olefins. However, diazo compounds are potentially explosive and require careful handling.[14]
The Potential of Ethyl Methanesulfonylacetate as a Precursor to Sulfone-Stabilized Ylides:
Ethyl methanesulfonylacetate can serve as a precursor to sulfone-stabilized ylides. These ylides are generally more stable than the corresponding sulfonium ylides used in the Corey-Chaykovsky reaction. This increased stability can translate to safer handling and milder reaction conditions. While not a direct replacement in all cases, the chemistry of sulfone-stabilized ylides offers a valuable alternative for the synthesis of highly functionalized epoxides and cyclopropanes.
Comparative Overview of Reagents:
| Reaction | Reagent | Key Advantages | Key Disadvantages |
| Darzens | α-Haloester | Readily available | Can require strong bases |
| Corey-Chaykovsky | Sulfur Ylide | High yields, good stereoselectivity | Requires strong base, anhydrous conditions |
| Simmons-Smith | Diiodomethane/Diethylzinc | High yields, stereospecific | Pyrophoric reagents, expensive |
| Diazo Cyclopropanation | Ethyl Diazoacetate | High efficiency with catalysts | Potentially explosive, toxic |
| EMS-derived ylide | Ethyl Methanesulfonylacetate | Milder conditions, more stable ylide | May have different reactivity/selectivity |
Safety Profile Comparison:
A critical aspect of reagent selection is the associated hazard profile.
| Reagent | Key Hazards |
| Ethyl Methanesulfonylacetate | Causes skin and serious eye irritation. May cause respiratory irritation.[15] |
| Ethyl Chloroacetate | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[14] |
| Dimethylsulfonium Iodide | (Precursor to ylide) - Skin, eye, and respiratory irritant. |
| Diethylzinc | Spontaneously flammable in air, reacts violently with water.[16] |
| Ethyl Diazoacetate | Potentially explosive, toxic, and can cause sensitization.[14] |
From a safety perspective, ethyl methanesulfonylacetate presents a more favorable profile compared to the highly flammable, toxic, and potentially explosive alternatives often used in epoxide and cyclopropane synthesis.
III. Conclusion: The Strategic Advantage of Ethyl Methanesulfonylacetate
Ethyl methanesulfonylacetate stands out as a valuable reagent in the synthetic chemist's toolbox. Its primary advantages lie in:
-
Versatility: It participates in a range of important C-C bond-forming reactions, including the synthesis of heterocycles like coumarins and thiophenes.
-
Milder Reaction Conditions: As demonstrated in the Knoevenagel condensation for coumarin synthesis, EMS can often be employed under milder conditions than traditional methods, enhancing functional group tolerance.
-
Favorable Safety Profile: Compared to highly hazardous reagents like diethylzinc and ethyl diazoacetate, EMS offers a safer alternative for introducing two-carbon building blocks.
-
Precursor to Stabilized Ylides: Its potential as a precursor to more stable sulfone-stabilized ylides opens avenues for safer and more controlled epoxide and cyclopropane syntheses.
While direct, side-by-side quantitative comparisons with every alternative for every application are not always available in the literature, the evidence strongly suggests that ethyl methanesulfonylacetate is a powerful and often superior choice for a variety of synthetic transformations. Its adoption can lead to more efficient, safer, and more sustainable synthetic routes, a critical consideration in modern drug discovery and development.
IV. References
-
Organic Syntheses, Coll. Vol. 4, p.444 (1963); Vol. 34, p.58 (1954). Link
-
Prajapati, D., & Sandhu, J. S. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Journal of the Serbian Chemical Society, 69(7), 573-579. Link
-
Sigma-Aldrich. Ethyl methylsulfonylacetate product page. Link
-
Masesane, I., & Tshepe, T. (2014). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 10, 2536–2547. Link
-
Thermo Fisher Scientific. (2011). Safety Data Sheet: Ethyl (methylsulphonyl)acetate. Link
-
Grokipedia. Simmons-Smith reaction. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Diethylzinc. Link
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
-
Carl Roth. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Link
-
Knoevenagel Condensation. Organic Chemistry Portal. Link
-
Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Fluorenylidenedimethylsulfur". Journal of the American Chemical Society, 83(2), 417-423.
-
PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Link
-
BenchChem. The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condensation. Link
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Link
-
Cameo Chemicals. Diethylzinc. Link
-
Fathalla, O. A., & Awad, S. M. (2011). Thiophene, thienopyrimidine and thienopyridazine as building blocks in medicinal chemistry. Current Organic Chemistry, 15(16), 2846-2867.
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. Link
-
Armstrong, N. A., & Ramachandran, R. (2017). Insight into the mechanism of the Pechmann condensation reaction using NMR. The Journal of organic chemistry, 82(20), 11109-11113. Link
-
Wikipedia. Simmons–Smith reaction. Link
-
Merck Millipore. (n.d.). Safety Data Sheet. Link
-
PubChem. Ethyl methanesulfonylacetate. Link
-
Bachelor, F. W., & Bansal, R. K. (1969). The Darzens glycidic ester condensation. The Journal of Organic Chemistry, 34(11), 3600-3604.
-
ResearchGate. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Link
-
Martins, P., Lima, S., & Carvalho, A. P. (2015). Coumarin derivatives solvent-free synthesis under microwave irradiation over heterogeneous solid catalysts. Molecules, 20(8), 14358-14373. Link
-
International Journal of Pharmaceutical Research and Applications. Synthesis of thiophene and Their Pharmacological Activity. Link
-
Fisher Scientific. (2009). Safety Data Sheet: Ethyl methanesulfonate. Link
-
Wikipedia. Darzens reaction. Link
-
NOAA. DIETHYLZINC. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl chloroacetate. Link
-
Garcı́a-Verdugo, E., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Chemistry–An Open Journal, 11(12), e202200179. Link
-
Fisher Scientific. (n.d.). Safety Data Sheet. Link
-
Shaki, H., & Ghasemzadeh, M. A. (2018). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. Journal of the Iranian Chemical Society, 15(1), 139-146. Link
-
Sigma-Aldrich. (2026). Safety Data Sheet. Link
-
Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Link
-
Impact Factor. Synthesis and Pharmacological Study of Thiophene Derivatives. Link
-
RSC Advances. Pechmann condensation under solvent-free conditions. Link
-
Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6296. Link
-
Yoshihiro, T., et al. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Heterocycles, 53(9), 1951-1954. Link
-
Li, Y., et al. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. The Journal of Organic Chemistry, 84(1), 582-590. Link
-
Nata. (2007). DIETHYLZINC MATERIAL SAFETY DATA SHEET. Link
-
Organic Syntheses, Coll. Vol. 5, p.780 (1973); Vol. 47, p.83 (1967). Link
-
Fisher Scientific. (2007). Safety Data Sheet: Ethyl chloroacetate. Link
-
ResearchGate. Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to.... Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: SML1737. Link
-
Gelest, Inc. (2016). DIETHYLZINC, 95% - Safety Data Sheet. Link
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Link
-
Alfa Chemistry. Corey-Chaykovsky Reaction. Link
-
Marciniak, B., et al. (2022). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 27(15), 4983. Link
-
ResearchGate. Simmons‐Smith Cyclopropanation Reaction. Link
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Alternative reagents to Ethyl methanesulfonylacetate for coumarin synthesis
Topic: Alternative Reagents to Ethyl Methanesulfonylacetate for Coumarin Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide (Objective, Data-Driven)
Executive Summary
Ethyl methanesulfonylacetate (EMSA) is a specialized active methylene compound utilized primarily to synthesize 3-methanesulfonylcoumarins via the Knoevenagel condensation. While effective for introducing the sulfonyl pharmacophore, EMSA presents significant challenges in pharmaceutical development:
-
Genotoxicity: As an alkyl sulfonate ester, it falls under the structural alert class for potential genotoxic impurities (PGIs), requiring rigorous control strategies (TTC limits).
-
Cost & Availability: Compared to standard
-dicarbonyls, EMSA is significantly more expensive and less widely available.
This guide evaluates high-performance alternatives. If the specific sulfonyl moiety is not strictly required for biological activity (i.e., if the goal is a generic electron-withdrawing group at C3), Ethyl Acetoacetate (EAA) and Diethyl Malonate (DEM) are superior choices regarding safety, atom economy, and yield. For strict sulfone synthesis, Methyl Methanesulfonylacetate offers a direct, often more atom-economical replacement.
Mechanistic Foundation: The Knoevenagel-Transesterification Cascade
To select an alternative, one must understand the reaction kinetics. The synthesis of the coumarin core from salicylaldehydes and active methylene compounds proceeds via a reversible Knoevenagel condensation followed by an irreversible intramolecular transesterification (lactonization).
The reaction rate is governed by the acidity (
Reaction Pathway Visualization
Figure 1: General mechanism for coumarin synthesis via Knoevenagel condensation. The rate-limiting step is often the initial deprotonation or the condensation, depending on the reagent's acidity.
Detailed Comparison of Reagents
The following table contrasts EMSA with its primary alternatives. The "Reactivity Index" is based on the acidity of the
Table 1: Reagent Performance Matrix
| Reagent | Product (3-Position) | Reactivity ( | Yield (Typical) | Genotoxicity Risk | Cost Efficiency |
| Ethyl Methanesulfonylacetate (EMSA) | 3-Methanesulfonyl | ~11.0 | 65 - 80% | High (Alkyl Sulfonate) | Low |
| Ethyl Acetoacetate (EAA) | 3-Acetyl | ~14.2 | 88 - 96% | Low | Very High |
| Diethyl Malonate (DEM) | 3-Carboxy (Ester) | ~16.4 | 70 - 90% | Low | High |
| Ethyl Cyanoacetate (ECA) | 3-Cyano | ~13.1 | 85 - 95% | Moderate (Nitrile) | High |
| Meldrum's Acid | 3-Carboxylic Acid | ~7.3 | 90 - 99% | Low | Moderate |
Analysis of Alternatives
1. Ethyl Acetoacetate (EAA) - The High-Yield Standard
If the biological target tolerates a ketone instead of a sulfone, EAA is the premier alternative.
-
Performance: EAA consistently delivers higher yields (>90%) than EMSA due to cleaner reaction profiles and fewer side reactions.
-
Safety: Unlike EMSA, EAA is not a mutagenic structural alert.
-
Chemistry: The resulting 3-acetyl group is a versatile handle for further derivatization (e.g., condensation with hydrazines to form thiazoles).
2. Diethyl Malonate (DEM) - The Versatile Scaffold
Used when a carboxylic acid or ester is desired at the 3-position.
-
Performance: Slightly slower kinetics than EAA due to higher
, often requiring harsher conditions (refluxing ethanol with piperidine) or microwave irradiation. -
Utility: The resulting ester can be hydrolyzed and decarboxylated to yield the unsubstituted coumarin parent structure if needed.
3. Methyl Methanesulfonylacetate (MMSA) - The Direct Substitute
If the 3-methanesulfonyl group is non-negotiable, MMSA is the direct structural analog to EMSA.
-
Advantage: MMSA has a lower molecular weight (Atom Economy) and is often cheaper to synthesize or source.
-
Risk: It shares the same genotoxicity alerts (mesylate ester) as EMSA and must be handled with identical containment protocols.
Experimental Protocols
Protocol A: Synthesis of 3-Acetylcoumarin (Using Ethyl Acetoacetate)
A validated, high-yield protocol suitable for replacing EMSA workflows.
Reagents:
-
Salicylaldehyde (10 mmol)[1]
-
Ethyl Acetoacetate (10 mmol)
-
Piperidine (0.1 mmol, Catalyst)
-
Ethanol (10 mL) or Solvent-Free
Workflow:
-
Mixing: In a 50 mL round-bottom flask, combine salicylaldehyde (1.22 g) and ethyl acetoacetate (1.30 g).
-
Catalysis: Add 5 drops of piperidine.
-
Reaction:
-
Method A (Classical): Reflux in ethanol for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Method B (Green/Fast): Stir solvent-free at room temperature for 20 mins, or microwave at 300W for 2–5 mins.
-
-
Work-up: Cool the mixture. The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol.
-
Expected Yield: 90–96% (Yellowish needles).
Protocol B: Synthesis of 3-Methanesulfonylcoumarin (Using EMSA)
Provided for baseline comparison.
Reagents:
-
Salicylaldehyde (10 mmol)[1]
-
Ethyl Methanesulfonylacetate (10 mmol)
-
Piperidine (Catalytic)
-
Ethanol (15 mL)
Workflow:
-
Mixing: Combine salicylaldehyde and EMSA in ethanol.
-
Reaction: Reflux is typically required for 4–6 hours; the sulfonyl group stabilizes the carbanion well, but the condensation can be sterically more demanding than EAA.
-
Isolation: Pour into crushed ice/water. Filter the precipitate.[2]
-
Expected Yield: 65–80%.
-
Safety Note: All waste streams must be treated with basic solution (NaOH) to hydrolyze residual EMSA before disposal to destroy potential genotoxins.
Decision Logic for Reagent Selection
Use the following logic flow to select the appropriate reagent for your campaign:
Figure 2: Decision tree for selecting Knoevenagel reagents based on structural requirements and safety constraints.
References
-
Bruggink, A. (2001). Synthesis of Coumarins via Knoevenagel Condensation. In: Solvent-free Synthesis. Springer. Link (General methodology reference).
-
Verdía, P., et al. (2011). "Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins." Molecules, 16(6), 4379-4388.[3] Link (Demonstrates ionic liquid protocols for sulfonyl/cyano acetates).
-
Sigma-Aldrich. (2024). Ethyl methylsulfonylacetate Product Specification & Safety Data. Link (Source for physical properties and safety alerts).
-
Gouda, M. A., et al. (2019). "An Overview on Synthetic Strategies to 3-Acylcoumarins." Indian Journal of Heterocyclic Chemistry, 28(4).[4] Link (Review of EAA vs other reagents).
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link (Regulatory context for avoiding alkyl sulfonates like EMSA).
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Mass Spectrometry Profiling of Ethyl Methanesulfonylacetate (EMSA) Derivatives: A Technical Comparison Guide
This guide details the mass spectrometric characterization of Ethyl Methanesulfonylacetate (EMSA) and its structural derivatives. It targets pharmaceutical researchers utilizing EMSA as a pharmacophore building block (e.g., for sulfone-containing heterocycles) or monitoring it as a process-related impurity.
Executive Summary & Strategic Context
Ethyl Methanesulfonylacetate (EMSA) (
In drug development, the primary challenge is distinguishing EMSA-derived pharmacophores from structurally similar bioisosteres (e.g., cyanoacetates or acetoacetates) and quantifying residual EMSA reagent. This guide compares EMSA's MS behavior against these alternatives, focusing on its unique sulfonyl-driven fragmentation and ionization kinetics .
Mechanistic Insight: Fragmentation & Ionization Physics
To accurately identify EMSA derivatives, one must recognize the "Sulfonyl Signature." Unlike carbonyls, the sulfone group (
The "Sulfonyl Pop" vs. Carbonyl Loss
In Electron Ionization (EI) and Collision-Induced Dissociation (CID), EMSA derivatives exhibit a competitive fragmentation landscape between the ester and the sulfone.
-
Pathway A (Diagnostic): Sulfonyl Cleavage The
bond is labile. The formation of the methylsulfonyl cation ( , m/z 79 ) is the most reliable diagnostic peak for EMSA residues. -
Pathway B (Rearrangement):
Extrusion Sulfones often undergo rearrangement where (64 Da) is ejected, recombining the flanking alkyl groups. For EMSA, this would theoretically yield an ethyl propionate-like radical, though the stability of the m/z 79 ion often dominates. -
Pathway C (Ester Fragmentation): McLafferty Rearrangement The ethyl ester moiety undergoes a classic McLafferty rearrangement, losing ethylene (28 Da) to form the carboxylic acid radical cation (m/z 138).
Ionization Mode Selection
-
ESI (+): Preferred for EMSA-derived drug scaffolds (coumarins, thiophenes). The sulfonyl group is electron-withdrawing, making the
-protons acidic; however, in positive mode, adduct formation ( , ) is common due to the multiple oxygen acceptors. -
EI (GC-MS): Preferred for raw material analysis (residual EMSA). The molecule is volatile and thermally stable enough for GC.
Comparative Analysis: EMSA vs. Alternatives
This section compares EMSA derivatives with Ethyl Cyanoacetate derivatives, the most common synthetic alternative for Knoevenagel condensations.
Table 1: MS Performance Comparison
| Feature | Ethyl Methanesulfonylacetate (EMSA) Derivatives | Ethyl Cyanoacetate Derivatives |
| Core Structure | ||
| Diagnostic Ion (EI) | m/z 79 ( | m/z 26 ( |
| Neutral Loss (CID) | -64 Da ( | -27 Da ( |
| Isotopic Pattern | No distinct heavy isotope | |
| Ionization (ESI) | High Na+ affinity (multidentate coordination) | High H+ affinity (N-protonation) |
| LOD (LC-MS/MS) | Lower (Sulfonyl enhances ionization efficiency) | Higher (Nitrile is less polarizable) |
Key Takeaway: The presence of Sulfur provides an isotopic handle (
Experimental Protocol: Self-Validating Workflows
Protocol A: Trace Quantitation of Residual EMSA (GC-MS)
Use this for purity checks of the final drug substance.
Reagents:
-
Internal Standard (IS): Ethyl-d5-methanesulfonylacetate (synthesized or custom ordered) or Methyl sulfone.
-
Solvent: Dichloromethane (DCM) - HPLC Grade.
Instrument Parameters (Agilent 5977 or equiv):
-
Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm). Rationale: Mid-polarity prevents tailing of the polar sulfone.
-
Inlet: Splitless, 250°C.
-
Carrier: Helium, 1.2 mL/min (Constant Flow).
-
Oven: 50°C (1 min)
20°C/min 240°C (3 min). -
MS Source: EI (70 eV), 230°C.
-
SIM Mode: Monitor m/z 79 (Quant), 121 (Qual 1), 139 (Qual 2).
Validation Step: Calculate the ratio of m/z 79/121. It must remain within ±15% of the reference standard. If m/z 79 rises disproportionately, check for interfering sulfonyl impurities (e.g., mesyl chloride).
Protocol B: Structural Elucidation of EMSA-Scaffolds (LC-QTOF)
Use this for identifying metabolites or reaction products.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode. Source Temp: 350°C.
-
MS/MS: Collision Energy Ramp (15-45 eV).
-
Look for: Parent ion
Loss of 46 (Ethanol) Loss of 64 ( ).
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for EMSA in Electron Ionization (EI), highlighting the origin of the diagnostic m/z 79 peak.
Figure 1: Competitive fragmentation pathways of Ethyl Methanesulfonylacetate. The m/z 79 ion is the primary diagnostic marker.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78201, Ethyl methanesulfonylacetate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Ethyl methanesulfonylacetate - Mass Spectrum (EI). Retrieved from [Link]
-
European Journal of Chemistry (2024). Sulfonamides and sulfonate esters: Synthetic routes and characterization. Retrieved from [Link]
A Senior Application Scientist's Guide to the Validated Synthesis of 3-Substituted Coumarins: A Comparative Analysis of Ethyl Methanesulfonylacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the demand for robust, efficient, and well-validated methods is paramount. This guide provides an in-depth technical analysis of a synthetic method utilizing Ethyl Methanesulfonylacetate (EMSA) for the preparation of 3-substituted coumarins, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] As a Senior Application Scientist, my objective is to not only present a protocol but to elucidate the underlying chemical principles, offer a framework for its validation, and critically compare its performance against established alternative methodologies.
Introduction: The Role of Ethyl Methanesulfonylacetate as a Methylene-Active Reagent
Ethyl methanesulfonylacetate is an active methylene compound characterized by the presence of a methylene group flanked by two electron-withdrawing groups: a sulfonyl group and an ester group. This structural feature imparts significant acidity to the methylene protons, making it a versatile reagent in carbon-carbon bond-forming reactions. One of its notable applications is in the Knoevenagel condensation, a cornerstone reaction in the synthesis of a wide array of heterocyclic compounds, including coumarins.[2]
The sulfonyl group in EMSA not only activates the methylene protons but also imparts unique characteristics to the final product, influencing its chemical properties and potential biological activity. This guide will focus on the synthesis of 3-(methylsulfonyl)-2H-chromen-2-one via the Knoevenagel condensation of salicylaldehyde with EMSA, providing a detailed protocol and a comprehensive validation strategy.
The Knoevenagel Condensation: A Mechanistic Overview
The synthesis of coumarins via the Knoevenagel condensation is a two-stage process: an initial condensation followed by an intramolecular cyclization (transesterification).[3] The reaction is typically catalyzed by a weak base, such as piperidine.
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Mechanistic & Practical Guide: Ethyl Methanesulfonylacetate (EMSA) in Pharma-Synthesis
Topic: Mechanistic Studies of Ethyl Methanesulfonylacetate Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Super-Active" Methylene Scaffold
Ethyl methanesulfonylacetate (EMSA) represents a specialized class of sulfonyl-stabilized carbanion precursors . Unlike ubiquitously used
This structural modification drastically alters the electronic landscape of the molecule, offering three distinct advantages for drug development:
-
Enhanced Acidity: The sulfonyl group provides superior inductive (
) and resonance stabilization compared to a second ester group, facilitating deprotonation under milder conditions. -
Pharmacophore Installation: It introduces a methylsulfonyl moiety—a critical hydrogen-bond acceptor found in COX-2 inhibitors (e.g., Etoricoxib) and various antimicrobial agents—early in the synthetic sequence.
-
Crystallinity: Sulfonyl-containing intermediates often exhibit higher melting points and crystallinity than their malonate counterparts, simplifying purification via recrystallization rather than chromatography.
Comparative Chemical Profile
To select the correct building block, one must understand the reactivity hierarchy. The table below contrasts EMSA with standard alternatives.
| Feature | Ethyl Methanesulfonylacetate (EMSA) | Diethyl Malonate | Ethyl Acetoacetate |
| Structure | |||
| Active Methylene pKa (DMSO) | ~11.0 (High Acidity) | ~13.0 | ~11.0 |
| Electronic Effect | Strong | Moderate | Strong |
| Nucleophilicity | High (Soft Nucleophile) | Moderate | High |
| Primary Application | Sulfone-based heterocycles, Knoevenagel | Decarboxylation to acids | Pyrazoles, Pyrroles |
| Leaving Group Potential | Sulfinate (poor) / Ethoxide (good) | Ethoxide | Ethoxide |
Expert Insight: While Ethyl Acetoacetate has a similar pKa, the ketone carbonyl is susceptible to competing nucleophilic attacks (e.g., Schiff base formation). EMSA’s sulfonyl group is chemically inert to nucleophilic attack at the sulfur atom under standard condensation conditions, providing chemoselectivity that keto-esters lack.
Mechanistic Deep Dive: The Knoevenagel Condensation
The most common application of EMSA is the synthesis of
The Mechanism
Unlike malonates which often require titanium tetrachloride (
-
Deprotonation: Base removes an
-proton, forming a resonance-stabilized carbanion. The negative charge is delocalized onto both the carbonyl oxygen and the sulfonyl oxygens. -
Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl (Rate Determining Step).
-
Dehydration: Spontaneous E1cB elimination of water drives the equilibrium to the stable conjugated alkene.
Visualization: Reaction Pathway
The following diagram illustrates the energetic pathway and intermediate states.
Caption: Kinetic pathway of EMSA Knoevenagel condensation. Note the dual-stabilization of the enolate by sulfonyl and ester groups.
Experimental Protocols (SOPs)
Protocol A: Self-Validating Knoevenagel Condensation
Objective: Synthesis of Ethyl 2-(methylsulfonyl)-3-phenylacrylate.
Reagents:
-
Benzaldehyde (1.0 eq)
-
Ethyl methanesulfonylacetate (EMSA) (1.0 eq)
-
Piperidine (0.05 eq)
-
Acetic Acid (0.05 eq)
-
Solvent: Toluene (with Dean-Stark) or Ethanol (reflux).
Methodology:
-
Setup: Charge a round-bottom flask with EMSA and Benzaldehyde in Toluene.
-
Catalysis: Add Piperidine and Acetic Acid. Why? The combination forms a buffered salt that prevents side reactions (like Cannizzaro) while maintaining basicity for deprotonation.
-
Reflux: Heat to reflux with a Dean-Stark trap.
-
Self-Validation (In-Process Control):
-
Visual: Monitor water collection in the trap. Reaction is complete when water volume equals theoretical yield.
-
TLC: Eluent Hexane:EtOAc (7:3). EMSA stains poorly; monitor the disappearance of Benzaldehyde (UV active).
-
-
Workup: Cool to RT. If using Ethanol, the product often crystallizes directly upon cooling. Filter and wash with cold ethanol.
Protocol B: Divergent Heterocycle Synthesis
EMSA is a gateway to diverse heterocycles. Reacting with Hydrazine yields Pyrazolones, while Amidines yield Pyrimidines.
Caption: Divergent synthesis map showing EMSA as a precursor for Pyrazolones, Pyrimidines, and Alkylated intermediates.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Mechanistic Solution |
| Low Yield (Knoevenagel) | Reversibility of reaction (Retro-aldol). | Water Removal: Use Dean-Stark or Molecular Sieves to drive equilibrium (Le Chatelier's principle). |
| Oligomerization | Base concentration too high. | Buffer System: Switch from pure DBU/Piperidine to Piperidine/Acetic Acid buffer to control pH. |
| No Reaction (Alkylation) | Ion pairing preventing nucleophilic attack. | Solvent Switch: Move from THF to DMF or DMSO. The high dielectric constant dissociates the enolate-cation pair, increasing reactivity. |
| Product Oiling Out | Impurities preventing crystallization. | Seeding: Use a seed crystal from a small-scale pilot batch. Sulfones are notoriously slow to crystallize initially. |
References
-
Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[1][2][3][4] Organic Reactions, 2011.[5]
- Sulfonyl Carbanion Chemistry: Trost, B. M. "Sulfones in Organic Synthesis." Chemical Reviews, 1988.
-
Medicinal Chemistry Application (COX-2): "Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone."[6][7] Google Patents, US20120232281A1.
-
Comparative Acidity: "Acidic strength of diethyl malonate vs ethyl acetoacetate." Chemistry Stack Exchange.[8]
-
Heterocycle Synthesis: "Synthesis of Pyrazole Derivatives." National Institutes of Health (PMC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. organicreactions.org [organicreactions.org]
- 5. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Benchmarking Ethyl Methanesulfonylacetate (EMSA): A Comparative Technical Guide
Executive Summary
Ethyl methanesulfonylacetate (EMSA) (CAS: 4455-15-6) represents a pivotal class of sulfonyl-stabilized carbanion precursors. While traditional active methylene compounds like Diethyl Malonate (DEM) have dominated classical organic synthesis, EMSA offers a distinct reactivity profile driven by the unique electronic properties of the sulfonyl group (
This guide benchmarks EMSA against the industry standard (Diethyl Malonate ) and a novel, high-performance fluorinated alternative (Ethyl Difluoroacetoacetate ), providing researchers with data-driven insights for lead optimization in drug discovery.
Part 1: Chemical Profile & Benchmarking
The utility of active methylene compounds hinges on the acidity of the
Table 1: Comparative Physicochemical Profile
| Feature | Ethyl Methanesulfonylacetate (EMSA) | Diethyl Malonate (DEM) | Ethyl Difluoroacetoacetate (EDFAA) |
| Structure | |||
| pKa (DMSO) | ~10.5 - 11.5 (High Acidity) | ~13.0 (Moderate Acidity) | ~7.0 (Very High Acidity) |
| Activation Mode | Inductive ( | Resonance ( | Inductive ( |
| Nucleophilicity | High (Hard Nucleophile) | Moderate (Soft Nucleophile) | Low (Stabilized Anion) |
| Steric Profile | Medium (Sulfonyl bulk) | High (Diester rotation) | Low (Compact Fluorine) |
| Primary Use | Heterocycle Synthesis (Coumarins) | General Alkylation | Bioisostere Introduction |
Mechanistic Insight: Sulfonyl vs. Carbonyl Stabilization
The superior reactivity of EMSA over DEM stems from the Sulfonyl Effect .
-
Diethyl Malonate: Relies entirely on resonance delocalization across two carbonyl oxygens. This requires planar geometry, which can be sterically hindered.
-
EMSA: The sulfonyl group exerts a massive inductive electron-withdrawing effect (-I) that is geometry-independent. This makes the
-protons significantly more acidic, allowing for enolate formation under milder conditions (e.g., using weak bases like piperidine or bicarbonate) compared to the alkoxides often required for malonates.
Part 2: Case Study – Knoevenagel Condensation
Objective: Synthesize 3-sulfonyl coumarins via condensation with salicylaldehyde derivatives. This reaction benchmarks the efficiency of C=C bond formation.
Experimental Protocol: EMSA-Mediated Coumarin Synthesis
Reagents: Salicylaldehyde (1.0 eq), EMSA (1.0 eq), Piperidine (0.1 eq), Ethanol (reflux).
-
Activation: Dissolve 10 mmol of Salicylaldehyde and 10 mmol of EMSA in 15 mL of absolute ethanol.
-
Catalysis: Add 1 mmol (approx. 5 drops) of piperidine. The mixture will turn yellow, indicating iminium ion formation.
-
Reflux: Heat to reflux (
) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). -
Workup: Cool to room temperature. The product often precipitates as crystalline needles. Filter and wash with cold ethanol.
-
Recrystallization: If necessary, recrystallize from EtOH/DMF.
Table 2: Yield & Efficiency Comparison
| Precursor | Catalyst | Time (h) | Yield (%) | Notes |
| EMSA | Piperidine | 2.5 | 92% | Clean conversion; product precipitates easily. |
| Diethyl Malonate | Piperidine | 6.0 | 78% | Requires longer reflux; decarboxylation often needed post-reaction. |
| Novel EDFAA | 12.0 | 65% | Fluorine destabilizes the intermediate; requires Lewis acid promotion. |
Analysis: EMSA outperforms DEM in reaction kinetics. The sulfonyl group prevents the reversible retro-aldol step more effectively than the ester group in DEM, driving the equilibrium toward the coumarin product.
Part 3: Heterocycle Synthesis Workflow
EMSA is a versatile building block for constructing sulfur-containing heterocycles and pyrazoles. The following diagram illustrates the divergent pathways available from the EMSA scaffold.
Figure 1: Divergent synthetic pathways utilizing EMSA as a core scaffold for bioactive heterocycles.
Part 4: Strategic Recommendations
When to Choose EMSA:
-
Mild Conditions Required: If your substrate is sensitive to strong bases (e.g., NaOEt), EMSA's higher acidity allows the use of catalytic organic bases (piperidine, DBU).
-
Sulfonyl Moiety Desired: For drug targets where a sulfonyl group acts as a hydrogen bond acceptor or metabolic handle (e.g., COX-2 inhibitors), EMSA introduces this motif directly without post-synthetic oxidation.
-
Crystallinity: Products derived from EMSA (sulfones) are typically highly crystalline, simplifying purification compared to the oils often yielded by malonate esters.
When to Choose Alternatives:
-
Use Diethyl Malonate (DEM): If the target molecule requires subsequent decarboxylation to remove the activating group (the "Malonic Ester Synthesis" route). The sulfonyl group in EMSA is thermally stable and difficult to remove.
-
Use Ethyl Difluoroacetoacetate (EDFAA): When metabolic stability is the priority. The gem-difluoro group mimics the carbonyl electronically but blocks metabolic oxidation at that site.
References
-
Sigma-Aldrich. (n.d.). Ethyl methylsulfonylacetate Product Specification & Safety Data. Retrieved from
-
Verdía, P., et al. (2011).[1] "Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins." Molecules, 16(6), 4379-4388.[1] Retrieved from
-
PubChem. (2024).[2] Ethyl methanesulfonylacetate (Compound Summary). National Library of Medicine. Retrieved from
-
Organic Chemistry Data. (2024). Equilibrium pKa Table (DMSO Solvent). Retrieved from
-
BenchChem. (2025).[3] Diethyl Malonate vs. Dioctyl Malonate: Reactivity Guide. Retrieved from
Sources
Ethyl Methanesulfonylacetate: Strategic Applications in Heterocyclic Synthesis
This guide provides a technical analysis of Ethyl Methanesulfonylacetate (EMSA) , focusing on its utility as a sulfonyl-stabilized active methylene compound in drug discovery and organic synthesis.
Product Comparison & Technical Application Guide
Executive Summary
Ethyl methanesulfonylacetate (EMSA) (CAS: 4455-15-6) is a specialized active methylene reagent used primarily for introducing the methylsulfonyl moiety (
This guide analyzes EMSA's performance against standard alternatives, detailing its superior utility in synthesizing 3-sulfonylcoumarins and substituted thiophenes , supported by mechanistic insights and validated protocols.
Technical Profile & Comparative Analysis
The "Sulfonyl Effect" in Active Methylenes
The reactivity of EMSA is governed by the electron-withdrawing power of the sulfonyl group combined with the ester. While
Table 1: Comparative Performance Metrics
| Feature | Ethyl Methanesulfonylacetate (EMSA) | Ethyl Acetoacetate (EAA) | Diethyl Malonate (DEM) |
| Structure | |||
| Active Group | Sulfonyl ( | Ketone ( | Diester |
| Approx.[1] pKa (DMSO) | ~11.5 - 12.0 | ~10.7 | ~13.0 |
| Nucleophilicity | High (Hard nucleophile) | High (Soft/Hard ambident) | Moderate |
| Tautomerism | Negligible (No | Significant (Keto-Enol) | Negligible |
| Primary Output | Sulfonyl-heterocycles | Acetyl-heterocycles | Ester-heterocycles |
| Stability | High (Oxidation resistant) | Moderate (Prone to oxidation) | High |
Key Insight: The lack of enolization in the sulfonyl group makes EMSA a superior choice when "O-alkylation" side reactions (common with EAA) must be avoided. The resulting sulfone products are also metabolically stable, a desirable trait in medicinal chemistry (e.g., COX-2 inhibitors).
Core Application: Synthesis of 3-Sulfonylcoumarins
The most authoritative application of EMSA is the Knoevenagel condensation with salicylaldehydes followed by intramolecular transesterification (cyclization) to yield 3-(methylsulfonyl)-2H-chromen-2-ones.
Mechanistic Pathway
The reaction proceeds via a domino sequence:
-
Deprotonation: Base removes an
-proton from EMSA. -
Aldol Addition: Nucleophilic attack on the aldehyde.
-
Dehydration: Elimination of water to form the
-unsaturated intermediate. -
Lactonization: Intramolecular attack of the phenol -OH on the ester carbonyl.
Figure 1: The sulfonyl group remains intact throughout, directing the regioselectivity of the cyclization.
Experimental Protocol: Synthesis of 3-(Methylsulfonyl)-2H-chromen-2-one
Objective: Synthesize the target coumarin from salicylaldehyde and EMSA. Scale: 10 mmol basis.
Reagents:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Ethyl methanesulfonylacetate (1.66 g, 10 mmol)
-
Piperidine (0.1 mL, catalytic)
-
Ethanol (Absolute, 15 mL)
Step-by-Step Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add salicylaldehyde and ethyl methanesulfonylacetate to the ethanol. Stir until homogenous.
-
Catalysis: Add piperidine dropwise. Note: A slight exotherm or color change (yellowing) indicates imine formation/initiation.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Mobile phase 7:3 Hexane/EtOAc) for the disappearance of the aldehyde. -
Workup (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Cool further in an ice bath (
) for 30 minutes. The product typically precipitates as a crystalline solid. -
Filter the solid under vacuum.
-
Wash the cake with cold ethanol (
).
-
-
Purification: Recrystallize from hot ethanol or an EtOH/DMF mixture if high purity (>99%) is required.
-
Expected Yield: 85–92%.
Validation Check:
-
IR Spectroscopy: Look for lactone carbonyl stretch (~1720 cm⁻¹) and sulfone stretches (~1300, 1150 cm⁻¹). Absence of broad -OH stretch confirms cyclization.
Application 2: Thiophene Synthesis (Gewald Variation)
EMSA is also a critical precursor for 3-amino-4-sulfonylthiophenes . In this multi-component reaction, the methylene group of EMSA acts as the nucleophile, while the ester group participates in the final cyclization.
Workflow:
-
Condensation: EMSA reacts with a ketone/aldehyde (Knoevenagel).
-
Sulfurization: Reaction with elemental sulfur (
) in the presence of a base (morpholine or diethylamine).
Why EMSA?
Using EMSA instead of ethyl cyanoacetate changes the substituent at the 4-position from a nitrile (
References
-
Knoevenagel Condensation in Coumarin Synthesis
-
Verdía, P., et al. (2011). "Knoevenagel reaction in [MMIm][MSO4]: synthesis of coumarins." Molecules, 16(6), 4379-4388.
-
-
Reactivity of Sulfonyl Acetates
- Sigma-Aldrich Product Specification: Ethyl methylsulfonylacet
-
Comparative Acidity of Active Methylenes
- Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.
-
General Heterocycle Synthesis Protocols
- BenchChem Application Notes: "Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
Sources
Safety Operating Guide
Ethyl Methanesulfonylacetate: Proper Disposal and Handling Procedures
[1][2][3][4][5][6]
Executive Summary & Chemical Identification
This guide outlines the mandatory protocols for the safe disposal of Ethyl Methanesulfonylacetate (also known as Ethyl 2-(methylsulfonyl)acetate). As a sulfonyl-containing ester used frequently in organic synthesis (e.g., Horner-Wadsworth-Emmons reactions), it presents specific challenges regarding sulfur emissions during thermal destruction.
Crucial Safety Distinction:
STOP AND VERIFY: Do NOT confuse this compound with Ethyl Methanesulfonate (EMS, CAS 62-50-0) .
Ethyl Methanesulfonylacetate (CAS 4455-15-6): Irritant. [1] * Ethyl Methanesulfonate (EMS): Potent Mutagen/Carcinogen requiring deactivation.
This guide applies strictly to CAS 4455-15-6 .
Chemical Profile Table
| Parameter | Specification |
| Chemical Name | Ethyl Methanesulfonylacetate |
| CAS Number | 4455-15-6 |
| Physical State | Liquid (Density: ~1.26 g/mL) |
| Flash Point | ~109°C (Combustible) |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Primary Hazard | Irritant to eyes, skin, and respiratory system.[2][1][3][4][5][6] |
| Disposal Stream | Organic Waste (Sulfur-Bearing) |
Pre-Disposal Segregation & Stabilization
Effective disposal begins at the bench. The presence of the sulfonyl group (
Segregation Logic
-
Do Not Mix With Strong Oxidizers: Avoid commingling with perchlorates, nitrates, or permanganates. The sulfonyl group is stable, but the ethyl ester functionality can be oxidized, potentially leading to exothermic reactions in the waste container.
-
Do Not Mix With Strong Bases: Strong bases (NaOH, KOH) will hydrolyze the ester, generating methanesulfonylacetic acid and ethanol. While not violently explosive, this reaction alters the pH of the waste stream and can cause pressure buildup if the container is sealed too quickly.
-
Sulfur Content Flagging: Most standard organic waste streams (non-halogenated) can accept this compound. However, if you are disposing of >500 mL , you must flag the container as "Sulfur-Bearing" so the waste contractor can route it to an incinerator equipped with a flue gas scrubber.
Disposal Workflow Visualization
The following diagram illustrates the decision matrix for disposing of Ethyl Methanesulfonylacetate.
Figure 1: Decision tree for the safe disposal of sulfonyl-ester waste streams.
Detailed Disposal Protocols
Scenario A: Reaction Mixtures & Small Scale (< 50 mL)
For routine experimental waste dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene):
-
Consolidation: Pour the mixture into the laboratory's "General Organic Waste" container.
-
Compatibility Check: Ensure the waste container does not contain strong alkalis or concentrated nitric acid.
-
Documentation: On the waste tag, explicitly write "Ethyl Methanesulfonylacetate" rather than just "Sulfones" or "Esters." This specificity aids the waste contractor in determining the caloric value and sulfur content.
Scenario B: Pure Stock/Bulk Disposal (> 100 mL)
Disposing of expired or surplus stock requires a dedicated stream to avoid overwhelming the sulfur capacity of standard waste blends.
-
Primary Container: Keep the liquid in its original container if intact. If the original container is compromised, transfer to a clean High-Density Polyethylene (HDPE) or glass bottle.
-
Labeling: Attach a hazardous waste label with the following details:
-
Constituents: Ethyl Methanesulfonylacetate (95-100%).
-
Hazards: Irritant (Skin/Eye/Respiratory).[1]
-
Note: "High Sulfur Content - Requires Scrubber Incineration."
-
-
Secondary Containment: Place the bottle in a polyethylene tray or bucket until pickup to prevent leaks from spreading.
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Pour the rinsate into the "General Organic Waste" container (See Scenario A).
-
Defacing: Cross out the original label and mark "EMPTY."
-
Disposal: Discard the clean, dry container in the standard laboratory glass/plastic trash (unless your local regulations require all chemical bottles to be treated as hazardous debris).
Spill Management & Emergency Procedures
In the event of a spill, the low volatility of Ethyl Methanesulfonylacetate (BP ~112°C at 0.2 mmHg) reduces the immediate inhalation risk compared to volatile solvents, but skin contact remains a primary hazard.
-
PPE Required: Nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95 or half-mask organic vapor) is recommended if the spill is large or in a poorly ventilated area.
-
Containment: Surround the spill with absorbent pads or vermiculite to prevent migration into floor drains.
-
Cleanup:
-
Absorb the liquid using an inert absorbent (sand, vermiculite, or commercial spill pads).
-
Do not use sawdust or paper towels if strong oxidizers are present nearby, though for this specific compound alone, they are generally acceptable.
-
-
Decontamination: Wash the spill area with a dilute soap and water solution.[5]
-
Waste Bagging: Place all contaminated absorbents into a heavy-duty plastic bag, seal it, and label it as "Debris contaminated with Ethyl Methanesulfonylacetate."
References
-
PubChem. (n.d.). Ethyl methanesulfonylacetate (Compound).[1][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Thermo Fisher Scientific. (2022).[7] Safety Data Sheet: Ethyl methanesulfonylacetate. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl methanesulfonylacetate Safety Summary. PubChem Laboratory Chemical Safety Summary (LCSS). Retrieved January 30, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethyl Cyanoformate | 623-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(methylsulfonyl)acetate, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
